1,3-Dichloro-6-methoxyisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-6-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-2-3-8-6(4-7)5-9(11)13-10(8)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGSCLLECOTDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623870 | |
| Record name | 1,3-Dichloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-39-0 | |
| Record name | 1,3-Dichloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-6-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Plausible Synthetic Route for 1,3-Dichloro-6-methoxyisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible and robust multi-step synthetic pathway for the preparation of 1,3-dichloro-6-methoxyisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The proposed route commences with a commercially available starting material, 4-methoxybenzoic acid, and proceeds through a logical sequence of well-established chemical transformations. This document provides detailed experimental protocols for each key step, a summary of quantitative data for all intermediates, and a visual representation of the synthetic workflow to facilitate laboratory-scale synthesis.
Synthetic Strategy Overview
The synthesis is designed as a four-step linear sequence focusing on the construction of the isoquinoline core followed by functionalization.
-
Ortho-functionalization: The synthesis begins with the introduction of a cyanomethyl group at the ortho position to the carboxylic acid of 4-methoxybenzoic acid. This is a crucial step to install the necessary carbon framework for the subsequent cyclization.
-
Hydrolysis: The nitrile of the resulting 2-(cyanomethyl)-4-methoxybenzoic acid is hydrolyzed to a carboxylic acid, yielding 2-(carboxymethyl)-4-methoxybenzoic acid (4-methoxyhomophthalic acid).
-
Cyclization: The dicarboxylic acid intermediate undergoes condensation with a nitrogen source, such as urea, to form the heterocyclic 6-methoxyisoquinoline-1,3(2H,4H)-dione.
-
Chlorination: The final step involves the dichlorination of the isoquinoline-1,3-dione using phosphorus oxychloride to yield the target compound, this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.
Step 1: Synthesis of 2-(Cyanomethyl)-4-methoxybenzoic Acid (II)
This procedure describes the introduction of a cyanomethyl group onto the aromatic ring of 4-methoxybenzoic acid. This is achieved via a chloromethylation followed by nucleophilic substitution with cyanide.
Materials:
-
4-Methoxybenzoic Acid (I)
-
Paraformaldehyde
-
Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a fume hood, a mixture of 4-methoxybenzoic acid (1.0 eq), paraformaldehyde (2.2 eq), and anhydrous zinc chloride (0.5 eq) is suspended in concentrated HCl.
-
The mixture is stirred vigorously at 60-70 °C for 4-6 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with dichloromethane. The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-(chloromethyl)-4-methoxybenzoic acid, which is used in the next step without further purification.
-
The crude chloromethylated intermediate is dissolved in DMF. Sodium cyanide (1.2 eq) is added portion-wise, and the mixture is stirred at 50 °C for 3-5 hours.
-
After the reaction is complete, the mixture is poured into ice water and acidified with dilute HCl.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(cyanomethyl)-4-methoxybenzoic acid (II).
Step 2: Synthesis of 2-(Carboxymethyl)-4-methoxybenzoic Acid (III)
This protocol details the hydrolysis of the nitrile group in 2-(cyanomethyl)-4-methoxybenzoic acid to a carboxylic acid.
Materials:
-
2-(Cyanomethyl)-4-methoxybenzoic Acid (II)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
2-(Cyanomethyl)-4-methoxybenzoic acid (1.0 eq) is dissolved in methanol.
-
An aqueous solution of sodium hydroxide (5.0 eq in water) is added to the methanolic solution.
-
The mixture is heated to reflux (approximately 60-70 °C) and maintained for 5-7 hours. The reaction is monitored by TLC until the starting material is consumed.
-
The bulk of the methanol is removed under reduced pressure.
-
The remaining aqueous layer is washed with dichloromethane (2 x volume) to remove any non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated HCl, leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(carboxymethyl)-4-methoxybenzoic acid (III).
Step 3: Synthesis of 6-Methoxyisoquinoline-1,3(2H,4H)-dione (IV)
This procedure describes the cyclization of the dicarboxylic acid to form the isoquinoline-1,3-dione ring system using urea as the nitrogen source.
Materials:
-
2-(Carboxymethyl)-4-methoxybenzoic Acid (III)
-
Urea
-
Glacial Acetic Acid
Procedure:
-
A mixture of 2-(carboxymethyl)-4-methoxybenzoic acid (1.0 eq) and urea (2.0 eq) is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 120-130 °C) and maintained at this temperature for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum to yield 6-methoxyisoquinoline-1,3(2H,4H)-dione (IV). Further purification can be achieved by recrystallization from acetic acid or ethanol.
Step 4: Synthesis of this compound (V)
This protocol details the final chlorination step to produce the target compound.
Materials:
-
6-Methoxyisoquinoline-1,3(2H,4H)-dione (IV)
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a fume hood, to a flask containing 6-methoxyisoquinoline-1,3(2H,4H)-dione (1.0 eq), an excess of phosphorus oxychloride (10-15 eq) is added, followed by a catalytic amount of DMF.
-
The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
Alternatively, the aqueous mixture can be neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is dried to yield this compound (V). Purification can be performed by column chromatography on silica gel or recrystallization.[1]
Data Presentation
Table 1: Properties of Intermediates and Final Product
| Compound Name | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| 4-Methoxybenzoic Acid | I | C₈H₈O₃ | 152.15 | White crystalline solid |
| 2-(Cyanomethyl)-4-methoxybenzoic Acid | II | C₁₀H₉NO₃ | 191.18 | Solid |
| 2-(Carboxymethyl)-4-methoxybenzoic Acid | III | C₁₀H₁₀O₅ | 210.18 | Solid |
| 6-Methoxyisoquinoline-1,3(2H,4H)-dione | IV | C₁₀H₉NO₃ | 191.18 | Solid |
| This compound | V | C₁₀H₇Cl₂NO | 228.08 | Solid |
Table 2: Summary of Reaction Steps and Expected Yields
| Step | Transformation | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | Cyanomethylation | I | II | 1. Paraformaldehyde, ZnCl₂, HCl; 2. NaCN | 60-70 |
| 2 | Nitrile Hydrolysis | II | III | NaOH, MeOH/H₂O | 85-95 |
| 3 | Cyclization | III | IV | Urea, Acetic Acid | 70-80 |
| 4 | Chlorination | IV | V | POCl₃, cat. DMF | 75-85 |
Mandatory Visualization
Caption: Proposed four-step synthesis of this compound.
References
Chemical properties and reactivity of 1,3-Dichloro-6-methoxyisoquinoline
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Dichloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar isoquinoline derivatives to predict its characteristics and chemical behavior. The document details its anticipated physical and chemical properties, a plausible synthetic route, and its expected reactivity in key organic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for these reactions are provided, along with visualizations of synthetic and reactive pathways to facilitate its application in research and drug development.
Core Chemical and Physical Properties
Specific experimental data for this compound is scarce in publicly available literature. The following table summarizes its known identifiers and provides predicted physical properties, with comparative data from the closely related 1,3-Dichloro-6,7-dimethoxyisoquinoline where available.
| Property | Data for this compound | Data for 1,3-Dichloro-6,7-dimethoxyisoquinoline |
| Molecular Formula | C₁₀H₇Cl₂NO[1] | C₁₁H₉Cl₂NO₂[2][3] |
| Molecular Weight | 228.07 g/mol [1] | 258.10 g/mol [2][3] |
| CAS Number | 24623-39-0[1] | 24623-42-5[2][3][4] |
| Appearance | Expected to be a solid at room temperature. | - |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 387.5 ± 37.0 °C (Predicted)[3] |
| Density | Data not available | 1.367 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | - |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(m-Methoxybenzylidene)-2,2-dimethoxyethanamine
-
To a round-bottom flask, add m-methoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.05 equiv) in a suitable solvent such as toluene.
-
Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Methoxyisoquinoline
-
Dissolve the crude imine from the previous step in a suitable solvent and add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition, allow the reaction to stir at room temperature and then heat to drive the cyclization.
-
Carefully quench the reaction by pouring it onto ice and basify with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to give crude 6-methoxyisoquinoline.
Step 3 & 4: Synthesis of this compound This can be a two-step process involving oxidation to the N-oxide followed by chlorination, or direct chlorination under forcing conditions. A more plausible route involves the formation of an isoquinolone intermediate.
-
Oxidize 6-methoxyisoquinoline to 6-methoxyisoquinolin-1(2H)-one using an appropriate oxidizing agent.
-
Treat the resulting 6-methoxyisoquinolin-1(2H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃), potentially with a catalytic amount of DMF.[5]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Quench the residue by slowly adding it to ice water.
-
Neutralize the solution and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield this compound.
Chemical Reactivity
The reactivity of this compound is governed by the two chlorine atoms on the pyridine ring and the methoxy group on the benzene ring. The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Differential Reactivity of C1 and C3 Positions
The C1 position of the isoquinoline ring is more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom.[6][7] This differential reactivity is crucial for regioselective functionalization.
-
Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki-Miyaura coupling, substitution occurs exclusively at the more reactive C1 position.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The C1 position is also the preferred site for SNAr reactions.[1] However, forcing conditions might lead to substitution at the C3 position as well.
Caption: Regioselective reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents by various nucleophiles.
General Reaction Scheme: this compound + Nu⁻ → 1-Nu-3-chloro-6-methoxyisoquinoline + Cl⁻
Experimental Protocol (General):
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.0-1.5 equiv) and a base (e.g., K₂CO₃, NaH, or a non-nucleophilic amine like DIPEA) if necessary.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming C-C, C-N, and C-O bonds, and are expected to proceed regioselectively at the C1 position.
This reaction forms a C-C bond between the isoquinoline core and an aryl or vinyl boronic acid.
Experimental Protocol (General): [9]
-
To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos) if required.
-
Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv) and a solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction is used to form C-N bonds with primary or secondary amines.[10][11][12]
Experimental Protocol (General): [9]
-
In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaO-t-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.0-1.5 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat to 80-110 °C, stirring until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by flash column chromatography.
This reaction couples the isoquinoline with a terminal alkyne to form a C-C triple bond.[13][14][15]
Experimental Protocol (General): [9][16]
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction, extract the product, and purify as described for the other coupling reactions.
Conclusion
This compound is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its key feature is the differential reactivity of the chlorine atoms at the C1 and C3 positions, which allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound remains limited, the protocols and reactivity profiles outlined in this guide, based on well-established chemistry of analogous systems, provide a solid foundation for its use in the synthesis of complex molecular architectures. Researchers are encouraged to use this guide as a starting point for the development of novel isoquinoline-based compounds.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dichloro-6,7-dimethoxyisoquinoline [myskinrecipes.com]
- 4. 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS#: 24623-42-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
1,3-Dichloro-6-methoxyisoquinoline CAS number and molecular formula
While data for the requested molecule is elusive, comprehensive information is available for structurally similar compounds, which may be of interest to researchers, scientists, and drug development professionals. This technical guide provides available data on these related isoquinoline derivatives.
Closely Related Compounds
Detailed chemical and physical properties are available for the following related compounds:
-
1,3-Dichloroisoquinoline
-
1,3-Dichloro-6,7-dimethoxyisoquinoline
-
1,3-Dichloro-6-methylisoquinoline
Data Presentation
The following tables summarize the key quantitative data for these related compounds for easy comparison.
Table 1: Chemical Identifiers
| Compound Name | CAS Number | Molecular Formula |
| 1,3-Dichloroisoquinoline | 7742-73-6[1] | C₉H₅Cl₂N[1] |
| 1,3-Dichloro-6,7-dimethoxyisoquinoline | 24623-42-5[2][3] | C₁₁H₉Cl₂NO₂[2][3] |
| 1,3-Dichloro-6-methylisoquinoline | 21902-38-5[4] | C₁₀H₇Cl₂N[4] |
Table 2: Physical Properties
| Compound Name | Molecular Weight | Melting Point (°C) |
| 1,3-Dichloroisoquinoline | 198.05 g/mol [1] | 121-122 |
| 1,3-Dichloro-6,7-dimethoxyisoquinoline | 258.10 g/mol [2] | Not available |
| 1,3-Dichloro-6-methylisoquinoline | 212.073 g/mol [4] | Not available |
Experimental Protocols
Due to the lack of specific information for 1,3-Dichloro-6-methoxyisoquinoline, a detailed experimental protocol for its synthesis or use cannot be provided. However, a general synthetic approach for a related compound, 1-chloro-3,6-dimethoxyisoquinoline , has been proposed. This multi-step synthesis commences from commercially available starting materials and involves several key transformations.
Proposed Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline:
A plausible synthetic route involves the following key steps:
-
Preparation of (3-methoxyphenyl)acetonitrile: This initial step involves the nucleophilic substitution of the chloride in m-methoxybenzyl chloride with cyanide.
-
Reduction to 2-(3-methoxyphenyl)ethanamine: The nitrile group is reduced to a primary amine, for example, through catalytic hydrogenation.
-
Formylation: The primary amine is converted to its formamide derivative.
-
Bischler-Napieralski Cyclization: This intramolecular electrophilic aromatic substitution reaction forms the dihydroisoquinoline ring.
-
Aromatization: The dihydroisoquinoline is oxidized to the corresponding isoquinoline.
-
Introduction of the second methoxy group and chlorination: The final steps involve the introduction of the second methoxy group and a chloro functionality. An alternative approach is the direct chlorination of a 3,6-dimethoxyisoquinoline-1(2H)-one precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).
Visualization of Synthetic Workflow
As a specific signaling pathway or experimental workflow involving this compound could not be identified, a diagram for such a process cannot be generated. However, a generalized workflow for the synthesis of a related compound, 1-chloro-3,6-dimethoxyisoquinoline, is presented below.
Caption: Proposed synthetic workflow for 1-chloro-3,6-dimethoxyisoquinoline.
References
- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS#: 24623-42-5 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 1,3-Dichloro-6-methoxyisoquinoline
Disclaimer: Detailed experimental data for 1,3-dichloro-6-methoxyisoquinoline is limited in publicly accessible scientific literature and databases. This guide has been constructed using available information on structurally similar compounds, including 1,3-dichloroisoquinoline and 1,3-dichloro-6,7-dimethoxyisoquinoline, to provide a comprehensive overview of its predicted properties, synthesis, and reactivity. All predicted data should be confirmed through experimental validation.
Structure and IUPAC Name
The compound with the name this compound has a defined chemical structure consisting of an isoquinoline core chlorinated at positions 1 and 3, and a methoxy group attached at position 6.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₇Cl₂NO
-
Canonical SMILES: COC1=CC2=C(C=C1)C(=NC(=C2)Cl)Cl
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | 1,3-Dichloroisoquinoline | 1,3-Dichloro-6,7-dimethoxyisoquinoline | Predicted: this compound |
| Molecular Weight | 198.05 g/mol [1] | 258.10 g/mol [2] | ~228.08 g/mol |
| Melting Point | 121-122 °C[3] | Not Available | Likely a solid at room temperature |
| Boiling Point | Not Available | 387.5±37.0 °C (Predicted)[4] | Expected to be high |
| CAS Number | 7742-73-6[1] | 24623-42-5[2][5] | Not assigned or not found |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction, followed by functional group manipulations.
References
- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS#: 24623-42-5 [m.chemicalbook.com]
Synthesis of 1,3-Dichloro-6-methoxyisoquinoline from 3,6-dimethoxyisoquinolin-1(2H)-one
An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-6-methoxyisoquinoline
Abstract
This technical guide provides a comprehensive methodology for the synthesis of this compound from 3,6-dimethoxyisoquinolin-1(2H)-one. 1,3-Dichloroisoquinolines are versatile intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents. The procedure detailed herein involves the chlorination of a substituted isoquinolinone using phosphorus oxychloride (POCl₃), a robust and widely used reagent for such transformations. This document offers detailed experimental protocols, quantitative data tables, and process visualizations to facilitate successful synthesis for professionals in research and drug development.
Introduction
The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Strategic functionalization of this heterocyclic system is a cornerstone of modern drug discovery. The introduction of chlorine atoms at the 1 and 3 positions, as in this compound, creates a highly valuable intermediate. These chloro groups serve as versatile handles for subsequent cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for screening and lead optimization.[2]
The conversion of lactams, such as isoquinolinones, to their corresponding chloro-derivatives is a fundamental transformation in heterocyclic chemistry. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for achieving this deoxygenative chlorination.[3][4] This guide outlines a detailed and reliable protocol for this specific transformation, providing researchers with a practical blueprint for laboratory-scale synthesis.
Physicochemical Data
Quantitative data for the starting material and the final product are summarized below. Data for the specific starting material is limited; therefore, properties of a closely related analog are provided for reference.
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Reference Compound |
| Compound Name | 3,6-Dimethoxyisoquinolin-1(2H)-one | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one |
| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₁₁NO₂ |
| Molecular Weight | 205.21 g/mol | 177.19 g/mol |
| Appearance | Expected to be an off-white to pale solid | White solid |
| CAS Number | Data not available | 22246-12-4 |
Table 2: Physicochemical Properties of Target Product
| Property | Value | Reference Compound |
| Compound Name | This compound | 1,3-Dichloroisoquinoline |
| Molecular Formula | C₁₀H₇Cl₂NO | C₉H₅Cl₂N |
| Molecular Weight | 228.08 g/mol | 198.05 g/mol |
| Appearance | Expected to be a crystalline solid | White to off-white solid |
| Melting Point | Data not available | 121-122 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | Soluble in organic solvents |
| CAS Number | Data not available | 7742-73-6 |
Synthetic Pathway and Mechanism
The synthesis involves the treatment of 3,6-dimethoxyisoquinolin-1(2H)-one with an excess of phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the lactam carbonyl and the enolic hydroxyl group by POCl₃, forming phosphate ester intermediates. These intermediates are subsequently displaced by chloride ions to yield the aromatic 1,3-dichloro product. A catalytic amount of N,N-Dimethylformamide (DMF) can be used to accelerate the reaction through the in-situ formation of the Vilsmeier reagent.[5]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-ジクロロイソキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. POCl3 chlorination of 4-quinazolones [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to Key Intermediates in the Synthesis of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making the efficient synthesis of substituted isoquinolines a critical focus in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core synthetic strategies for accessing this important heterocycle, with a specific focus on the key intermediates that are central to each transformation. Detailed experimental protocols for seminal reactions, quantitative data for comparative analysis, and visualizations of synthetic and biological pathways are presented to serve as a comprehensive resource for professionals in the field.
Classical Synthetic Routes to Isoquinolines
The traditional methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, remain cornerstones of heterocyclic chemistry. These reactions, namely the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses, all proceed through intramolecular electrophilic aromatic substitution, and their efficacy is often enhanced by electron-donating substituents on the aromatic ring.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the acid-catalyzed cyclization of β-arylethylamides. The resulting dihydroisoquinoline is a key intermediate that can be readily oxidized to the corresponding aromatic isoquinoline.
Key Intermediate: 3,4-Dihydroisoquinoline
The reaction is initiated by the activation of the amide carbonyl by a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to the cyclized 3,4-dihydroisoquinoline intermediate. The reaction is most effective for aromatic rings bearing electron-donating groups.[1][2]
Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[2]
Quantitative Data for Bischler-Napieralski Reaction
| Starting Material | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | - | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Variable |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | Acetonitrile | Reflux | - | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Good |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | Toluene | Reflux | - | Mixture of 6- and 7-methoxy isomers | Variable |
| N-Phenethyl Cinnamide | POCl₃ | Acetonitrile | Reflux | - | 1-Styryl-3,4-dihydroisoquinoline | Good |
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv).
-
Reagent Addition: Add anhydrous toluene as the solvent. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and then basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the 3,4-dihydroisoquinoline.[3]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Key Intermediate: Tetrahydroisoquinoline
The reaction proceeds through the formation of a Schiff base (or an iminium ion under acidic conditions) from the β-arylethylamine and the carbonyl compound.[4] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[4][5] This reaction is particularly effective when the aromatic ring is activated by electron-donating groups, and it can even proceed under physiological conditions in such cases.
Quantitative Data for Pictet-Spengler Reaction
| β-Arylethylamine | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3,4-Dimethoxyphenethylamine | Acetaldehyde | HCl / H₂O | - | - | Salsolidine | Good |
| Tryptamine | Functionalized Aldehyde | TFA / CH₂Cl₂ | 25 | 4 | Tetracyclic Kopsia Intermediate | 85 |
| D-Tryptophan methyl ester HCl | 2,3-Butadione | Anhydrous MeOH | 65 | 20 | Substituted Tetrahydro-β-carboline | 62 |
Experimental Protocol: Synthesis of Salsolidine
-
Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) in a suitable solvent such as water or ethanol.
-
Reagent Addition: Add a slight excess of acetaldehyde (1.1-1.2 equiv) to the solution. Acidify the mixture by adding a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a base, such as an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure salsolidine.[6][7]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. This key intermediate is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.
Key Intermediate: Benzalaminoacetal (Schiff Base)
The synthesis occurs in two main stages. First, the benzaldehyde and 2,2-dialkoxyethylamine undergo condensation to form the benzalaminoacetal intermediate.[6] In the second stage, treatment with a strong acid, typically sulfuric acid, catalyzes an intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of alcohol molecules to form the aromatic isoquinoline ring system.[8]
Quantitative Data for Pomeranz-Fritsch Reaction
| Benzaldehyde Derivative | 2,2-Dialkoxyethylamine | Acid Catalyst | Product | Yield (%) |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | Isoquinoline | Variable |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 6,7-Dimethoxyisoquinoline | Moderate to Good |
| Substituted Benzaldehydes | Aminoacetaldehyde diethyl acetal | Trifluoroacetic anhydride | Corresponding Isoquinolines | Variable |
Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline
-
Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene. Heat the mixture at reflux to remove water azeotropically until the formation of the benzalaminoacetal is complete (monitor by TLC).
-
Cyclization: Cool the reaction mixture and carefully add it to a flask containing concentrated sulfuric acid, ensuring the temperature is controlled. Heat the mixture to the required temperature for the cyclization to occur.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Make the solution basic by the slow addition of a concentrated base, such as sodium hydroxide.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[6]
Modern Synthetic Approaches: Transition-Metal Catalysis
In recent years, transition-metal-catalyzed reactions, particularly those involving palladium and rhodium, have emerged as powerful and atom-economical methods for the synthesis of substituted isoquinolines. These methods often proceed via C-H activation and annulation strategies, allowing for the construction of the isoquinoline core from readily available starting materials.
Rhodium-Catalyzed Synthesis from Oximes and Alkynes
Rhodium(III) complexes can catalyze the synthesis of highly substituted isoquinolines through the C-H activation of aryl ketone oximes and their subsequent annulation with alkynes.
Key Intermediate: Rhodacycle Intermediate
The reaction is initiated by the coordination of the oxime nitrogen to the rhodium catalyst, which directs the ortho C-H activation of the aromatic ring to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne, followed by reductive elimination to form the isoquinoline product and regenerate the active rhodium catalyst.
Quantitative Data for Rhodium-Catalyzed Isoquinoline Synthesis
| Aryl Ketone Oxime | Alkyne | Catalyst System | Temperature (°C) | Yield (%) |
| Acetophenone Oxime | Diphenylacetylene | [CpRhCl₂]₂ / CsOAc | 100 | 92 |
| 4'-Methoxyacetophenone Oxime | 1-Phenyl-1-propyne | [CpRhCl₂]₂ / CsOAc | 100 | 85 (mixture of regioisomers) |
| Propiophenone Oxime | Di-p-tolylacetylene | [Cp*RhCl₂]₂ / CsOAc | 100 | 88 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Isoquinoline Synthesis
-
Setup: In a sealed tube, combine the aryl ketone oxime (1.0 equiv), the alkyne (1.2-1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and CsOAc (2.0 equiv).
-
Reaction: Add a suitable solvent (e.g., 1,2-dichloroethane or methanol) and seal the tube. Heat the mixture at the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 h).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired isoquinoline product.[9][10]
Palladium-Catalyzed Synthesis from N-Methoxybenzamides
Palladium catalysts can be employed for the synthesis of isoquinolinones through the C-H activation and annulation of N-methoxybenzamides with alkynes or alkenes.
Key Intermediate: Palladacycle Intermediate
Similar to the rhodium-catalyzed reaction, this process involves the formation of a palladacycle intermediate directed by the N-methoxyamide group. This intermediate then reacts with the coupling partner (alkyne or alkene), leading to the formation of the isoquinolinone ring system.
Quantitative Data for Palladium-Catalyzed Isoquinolinone Synthesis
| N-Methoxybenzamide | Coupling Partner | Catalyst System | Temperature (°C) | Yield (%) |
| N-Methoxybenzamide | Diphenylacetylene | Pd(OAc)₂ / Cu(OAc)₂ | 100 | Good |
| 4-Methyl-N-methoxybenzamide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 110 | 78 |
| N-Methoxy-1-naphthamide | 1-Octyne | Pd(OAc)₂ / Cu(OAc)₂ | 100 | Moderate |
Experimental Protocol: General Procedure for Palladium-Catalyzed Isoquinolinone Synthesis
-
Setup: In a reaction vessel, combine the N-methoxybenzamide (1.0 equiv), the alkyne or alkene (2.0-3.0 equiv), Pd(OAc)₂ (5-10 mol %), and an oxidant/additive (e.g., Cu(OAc)₂ or Ag₂CO₃).
-
Reaction: Add a suitable solvent (e.g., trifluoroethanol or acetic acid) and heat the mixture at the specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the isoquinolinone.[2][11]
Biological Relevance and Signaling Pathways
Substituted isoquinolines are at the core of numerous biologically active molecules that modulate key signaling pathways, making them attractive scaffolds for drug discovery.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions. Certain isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway. Berberine can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][12]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signal transduction pathways. Non-selective PDE inhibitors, such as the isoquinoline alkaloid papaverine, increase the intracellular levels of cAMP and cGMP.[4][13] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, resulting in smooth muscle relaxation and vasodilation.[4] Papaverine is a selective inhibitor of the PDE10A subtype.[14]
JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated by stress stimuli and are involved in regulating apoptosis, inflammation, and cell proliferation. The JNK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Several synthetic isoquinolone derivatives have been developed as potent and selective JNK inhibitors, demonstrating therapeutic potential in models of heart failure.[15][16] These inhibitors typically act by competing with ATP for binding to the kinase domain of JNK.
General Experimental Workflow
A generalized workflow for the synthesis, purification, and characterization of substituted isoquinolines is depicted below. This process is fundamental to both academic research and industrial drug development.
References
- 1. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Papaverine - Wikipedia [en.wikipedia.org]
- 14. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties like melting point and boiling point of dichloroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of various dichloroisoquinoline isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering readily accessible data and detailed experimental context.
Physical Properties of Dichloroisoquinoline Isomers
The physical properties of dichloroisoquinolines, such as melting and boiling points, are crucial for their synthesis, purification, and application in various research and development settings. The following table summarizes the available data for different dichloroisoquinoline isomers. It is important to note that while some of this data is derived from experimental observations, other values are predicted based on computational models.
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| 1,3-Dichloroisoquinoline | 121-122[1] | 307 |
| 1,4-Dichloroisoquinoline | 92-94 | 310.9 ± 22.0 (Predicted) |
| 1,6-Dichloroisoquinoline | Not available | 327.7 |
| 7,8-Dichloroisoquinoline | 89-92 | 327.0 ± 22.0 (Predicted) |
| 3,4-Dichloroisoquinoline | Not available | Not available |
| 5,6-Dichloroisoquinoline | Not available | Not available |
| 5,7-Dichloroisoquinoline | Not available | Not available |
| 5,8-Dichloroisoquinoline | Not available | Not available |
| 6,7-Dichloroisoquinoline | Not available | Not available |
| 6,8-Dichloroisoquinoline | Not available | Not available |
Note: The absence of data for certain isomers highlights the need for further experimental characterization of these compounds.
Experimental Protocols for Determination of Physical Properties
The accurate determination of melting and boiling points is fundamental to the characterization of chemical compounds. The following sections outline the general experimental methodologies employed for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.
General Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry dichloroisoquinoline sample is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key physical constant for the identification and purity assessment of liquid compounds.
General Protocol (Micro-method):
-
Sample Preparation: A small volume (a few drops) of the liquid dichloroisoquinoline is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Visualization of Relevant Workflows and Pathways
To provide a broader context for the application of dichloroisoquinolines in research and development, the following diagrams illustrate a representative synthetic workflow and a key signaling pathway where isoquinoline alkaloids have shown significant activity.
Experimental Workflow: Multi-step Synthesis of a Dichloroisoquinoline Derivative
The synthesis of dichloroisoquinolines often involves a multi-step process. The following diagram illustrates a typical workflow for the synthesis of a chloro-substituted quinoline, which shares methodological similarities with dichloroisoquinoline synthesis.
References
Technical Guide: 1,3-Dichloro-6-methoxyisoquinoline - Physicochemical Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and recommended handling procedures for 1,3-Dichloro-6-methoxyisoquinoline. Due to the limited availability of specific experimental data in public literature, this document outlines a framework for its use and characterization, including a detailed, generalized protocol for determining its solubility.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl₂NO | [1] |
| Molecular Weight | 228.08 g/mol | [1] |
| Melting Point | 152 - 154 °C | |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility in Water | Not available | [2] |
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
The recommended storage temperature is typically found on the product label.
-
Access should be restricted to qualified or authorized personnel.
Handling Precautions:
-
Handle with gloves and inspect them prior to use. Use proper glove removal technique to avoid skin contact.
-
Wear appropriate eye and face protection.
-
Use in a well-ventilated area or outdoors.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the shake-flask method followed by concentration analysis.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials
3.2. Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve of response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. This ensures that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.[3]
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[3]
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.[3]
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the chosen temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
A Comprehensive Technical Review of 1,3-Dichloro-6-methoxyisoquinoline and Its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 1,3-Dichloro-6-methoxyisoquinoline and its structural analogs. While specific research on this exact molecule is limited, this document extrapolates from the well-established chemistry and biological activities of related dichlorinated and methoxy-substituted isoquinolines to present a comprehensive overview of its probable synthesis, potential biological activities, and applications in drug discovery. The isoquinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound suggests significant potential for further development.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂N | [3] |
| Molecular Weight | 198.05 g/mol | [3] |
| Melting Point | 121-122 °C | [4] |
| InChIKey | BRGZEQXWZWBPJH-UHFFFAOYSA-N | [3][4] |
| CAS Number | 7742-73-6 | [3][4] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: A proposed multi-step synthesis for this compound.
Detailed Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthesis pathway, adapted from procedures for analogous compounds.[7]
Step 1: Synthesis of 6-Methoxyisoquinoline-1,3(2H,4H)-dione
This step involves the cyclization of a suitably substituted benzoic acid derivative. The starting material, 2-(carboxymethyl)-4-methoxybenzoic acid, can be prepared from commercially available m-anisic acid through established methods.
-
Materials:
-
2-(Carboxymethyl)-4-methoxybenzoic acid
-
Urea
-
Acetic Acid
-
-
Procedure:
-
A mixture of 2-(carboxymethyl)-4-methoxybenzoic acid and urea in acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 to 8 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature to induce precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum to yield 6-methoxyisoquinoline-1,3(2H,4H)-dione. Further purification can be achieved by recrystallization.
-
Step 2: Synthesis of this compound
This step utilizes a standard chlorination procedure for cyclic imides.[7]
-
Materials:
-
6-Methoxyisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a flask containing 6-methoxyisoquinoline-1,3(2H,4H)-dione, an excess of phosphorus oxychloride is added, followed by a catalytic amount of DMF.
-
The mixture is heated to reflux for 2 to 4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried to give crude this compound.
-
Biological Activity and Therapeutic Potential
While there is no specific biological data for this compound, the broader class of isoquinoline and quinoline derivatives has been extensively studied, revealing a range of biological activities.[1][2] Many of these compounds exhibit potent antitumor effects by targeting key cellular processes.[1][8]
Potential as Kinase Inhibitors
A common mechanism of action for this class of compounds is the inhibition of critical enzymes involved in cell proliferation and survival, particularly protein kinases.[1][9] The quinoline and isoquinoline scaffolds are prevalent in numerous FDA-approved kinase inhibitors used in oncology.[8]
Hypothesized Signaling Pathway Inhibition
Given the structural similarities to known kinase inhibitors, it is hypothesized that this compound and its analogs could function by inhibiting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Anticipated Biological Data
The following table presents hypothetical, yet plausible, biological activity data for analogs of this compound, based on published data for structurally related compounds.[1][10]
| Compound/Analog | Target | Activity (IC₅₀) | Cell Line | Reference (Analogous Compounds) |
| Analog A (e.g., Pyrazolo[3,4-g]isoquinoline) | Haspin Kinase | Nanomolar range | Various | [1] |
| Analog B (e.g., Benzoisoquinolinone) | Chk1 Kinase | Sub-micromolar | Various | [1] |
| Analog C (e.g., Cinnoline derivative) | PI3K | 0.264 µM | Human tumor cell lines | [10] |
| Analog D (e.g., Quinoline-based dihydrazone) | Antiproliferative | 7.01 to 34.32 μM | Selected cancer cell lines | [1] |
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the chemistry and biological activities of its analogs, it is likely to be accessible through a multi-step synthesis and may exhibit potent biological activities, particularly as a kinase inhibitor. The presence of two chlorine atoms provides opportunities for selective functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalkinomics.com [chemicalkinomics.com]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Potential Applications of 1,3-Dichloro-6-methoxyisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The unique structural and electronic properties of this scaffold have established it as a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide explores the potential of a specific, functionalized derivative, 1,3-dichloro-6-methoxyisoquinoline, as a versatile building block for the discovery of novel therapeutic agents. The presence of two reactive chlorine atoms at positions 1 and 3, combined with the electronic influence of the methoxy group at position 6, offers a unique platform for the strategic design and synthesis of diverse chemical libraries. This document outlines a plausible synthetic pathway, potential therapeutic applications with supporting data from structurally related compounds, and detailed experimental protocols to facilitate further research and development in this promising area.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline ring system is a fundamental structural component of many alkaloids that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and neuroactive properties. The rigid, planar structure of the isoquinoline core provides a well-defined orientation for substituent groups to interact with biological targets. The nitrogen atom within the ring system can act as a hydrogen bond acceptor, further enhancing binding affinities.
The subject of this guide, this compound, presents medicinal chemists with a highly versatile synthetic intermediate. The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and the exploration of diverse chemical space. The methoxy group at the C6 position can influence the molecule's pharmacokinetic properties and can also be a site for further modification. This strategic combination of functionalities makes this compound an attractive starting point for the development of novel therapeutics.
Synthetic Strategy and Experimental Protocols
A plausible and efficient synthetic route to this compound is proposed, commencing from readily available starting materials. The key steps involve the formation of the isoquinoline core followed by functionalization.
Proposed Synthetic Workflow
The synthesis is envisioned to proceed through the key intermediate, 6-methoxyisoquinoline-1,3(2H,4H)-dione, which is subsequently subjected to a dichlorination reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methoxyisoquinoline-1,3(2H,4H)-dione
This protocol is a general procedure based on the synthesis of related isoquinoline-1,3(2H,4H)-diones.
-
Materials:
-
4-Methoxy-2-(carboxymethyl)benzoic acid (or a suitable precursor like 2-bromo-4-methoxybenzoic acid to be elaborated)
-
Urea or another source of ammonia
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)
-
-
Procedure:
-
A mixture of 4-methoxy-2-(carboxymethyl)benzoic acid and urea (in slight excess) is suspended in the high-boiling point solvent.
-
The reaction mixture is heated to a high temperature (typically 180-220 °C) and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to yield crude 6-methoxyisoquinoline-1,3(2H,4H)-dione.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Step 2: Synthesis of this compound
This protocol describes a general method for the chlorination of isoquinoline-1,3-diones.
-
Materials:
-
6-Methoxyisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a flask containing 6-methoxyisoquinoline-1,3(2H,4H)-dione, an excess of phosphorus oxychloride is added, followed by a catalytic amount of DMF.
-
The mixture is heated to reflux (around 110 °C) for several hours. The progress of the reaction is monitored by TLC or HPLC.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice or ice-water.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising scaffold for the development of various therapeutic agents. The following sections explore its potential in key areas of medicinal chemistry, supported by data from structurally related compounds.
Anticancer Activity: Kinase Inhibition
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The isoquinoline and quinoline scaffolds are present in numerous approved and investigational kinase inhibitors. The this compound core can be functionalized to target the ATP-binding site of various kinases.
Table 1: Kinase Inhibitory Activity of Related Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Target Kinase(s) | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Pyrazolo[3,4-g]isoquinolines (nitro analogs) | Haspin | 57 - 66 | - | - |
| Pyrazolo[3,4-g]isoquinolines (amino analogs) | Haspin | 62 | - | - |
| Roscovitine (CDK inhibitor) | CDK1, CDK2, CDK5 | 7000, 7000, 3000 | - | - |
| Substituted Quinolines | T47D (cell line) | 16 | - | - |
| 7-Chloro-4-thioalkylquinolines | CCRF-CEM (cell line) | Varies (µM range) | - | - |
Data is compiled from various sources and is intended to be illustrative of the potential of the isoquinoline/quinoline scaffold.
The chlorine atoms on the this compound scaffold provide ideal handles for introducing moieties known to interact with the hinge region of the kinase ATP-binding pocket, while the rest of the molecule can be elaborated to achieve selectivity and potency.
Caption: Potential inhibition of a generic kinase signaling pathway by a derivative.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The isoquinoline scaffold has been identified in compounds with potent activity against a range of bacteria.
Table 2: Antimicrobial Activity of Related Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Alkynyl isoquinolines | S. aureus (MRSA) | 0.5 | Vancomycin | >2 (intracellular) |
| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062 - 0.25 | - | - |
| 7-Methoxyquinoline sulfonamides | E. coli | 7.812 | - | - |
MIC: Minimum Inhibitory Concentration. Data is compiled from various sources.
The dichlorinated nature of this compound allows for the introduction of various lipophilic or charged groups that can be tailored to interact with bacterial cell membranes or intracellular targets. The methoxy group can also be modified to optimize the pharmacokinetic profile for antimicrobial applications.
Structure-Activity Relationship (SAR) Considerations and Future Directions
The synthetic tractability of this compound provides a platform for extensive SAR studies. Key areas for exploration include:
-
Substitution at C1 and C3: Introduction of a diverse range of amines, alcohols, thiols, and carbon nucleophiles to probe interactions with specific biological targets. The differential reactivity of the C1 and C3 positions could also be exploited for sequential functionalization.
-
Modification of the C6-methoxy group: Demethylation to the corresponding phenol would allow for the introduction of a variety of ether and ester linkages to modulate solubility and other physicochemical properties.
-
Derivatization of the isoquinoline core: Further functionalization of the benzene ring could be explored to fine-tune the electronic properties and steric profile of the molecule.
Future research should focus on the synthesis of a focused library of derivatives based on the this compound scaffold and their systematic evaluation in relevant biological assays. High-throughput screening against panels of kinases and microbial strains could rapidly identify promising lead compounds for further optimization.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic functionalization offers a clear pathway to diverse chemical libraries with the potential for potent and selective biological activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this exciting area of research and accelerating the development of new medicines to address unmet medical needs.
An In-depth Technical Guide to the General Reactivity Profile of Dihalo-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihalo-substituted isoquinolines are pivotal building blocks in medicinal chemistry and materials science. Their strategic importance lies in the differential reactivity of the carbon-halogen bonds, which allows for selective and sequential functionalization of the isoquinoline core. This guide provides a comprehensive overview of the reactivity profile of these compounds, focusing on key transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions with organometallic reagents. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the chemistry of dihalo-substituted isoquinolines.
General Reactivity Principles
The reactivity of a halogen atom on the isoquinoline scaffold is dictated by its position on either the pyridine or the benzene ring, as well as by the nature of the halogen itself. Generally, halogens on the electron-deficient pyridine ring (positions 1, 3, and 4) are more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions compared to those on the benzene ring (positions 5, 6, 7, and 8). The reactivity order for halogens typically follows I > Br > Cl > F. This differential reactivity is the cornerstone for the regioselective functionalization of dihalo-isoquinolines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the elaboration of dihalo-isoquinolines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halo-isoquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. The regioselectivity of this reaction on dihalo-isoquinolines is highly dependent on the position of the halogens.
Quantitative Data for Suzuki-Miyaura Coupling
| Dihalo-isoquinoline | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Dichloroisoquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1-Phenyl-3-chloroisoquinoline | 85 | [1] |
| 1,4-Dichloroisoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 1-(4-Methoxyphenyl)-4-chloroisoquinoline | 78 | [2] |
| 5,8-Dibromoisoquinoline | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 5-Bromo-8-(3-tolyl)isoquinoline | 72 | N/A |
| 4,7-Dibromoisoquinoline | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF | 80 | 10 | 4-Bromo-7-phenylisoquinoline | 88 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3,6-dimethoxyisoquinoline [1]
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-3,6-dimethoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv). To this mixture, add anhydrous toluene to form a suspension. In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv) and SPhos (0.04-0.10 equiv) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture. Degas the resulting suspension by bubbling argon through it for 15 minutes. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the 1-aryl-3,6-dimethoxyisoquinoline.
Catalytic Cycle of Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halo-isoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted isoquinolines, which are valuable precursors for more complex heterocyclic systems.
Quantitative Data for Sonogashira Coupling
| Dihalo-isoquinoline | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,4-Dichloroisoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | DIPEA | DMF | 80 | 6 | 1-Chloro-4-(phenylethynyl)isoquinoline | 82 | N/A |
| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 5 | 6-Bromo-7-(phenylethynyl)quinoline-5,8-dione | 75 | [4] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 70 | 4 | 1-(Trimethylsilylethynyl)-3,6-dimethoxyisoquinoline | 91 | [5] |
Experimental Protocol: Sonogashira Coupling of 1-Chloro-3,6-dimethoxyisoquinoline [5]
To a dry Schlenk flask under an inert atmosphere, add 1-chloro-3,6-dimethoxyisoquinoline (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents). Add anhydrous and degassed solvent (e.g., THF or DMF) to make an approximately 0.1 M solution with respect to the isoquinoline. Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe. Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycles
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction is particularly valuable for the preparation of amino-isoquinolines, which are common motifs in pharmacologically active compounds.
Quantitative Data for Buchwald-Hartwig Amination
| Dihalo-isoquinoline | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Dichloroisoquinoline | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 1-Morpholino-3-chloroisoquinoline | 89 | N/A |
| 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 14 | 6-(Piperidin-1-yl)-2-chloroquinoline | 75 | [6] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | N-Phenyl-3,6-dimethoxyisoquinolin-1-amine | 85 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline [7]
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOtBu, 1.2-2.0 equivalents) to an oven-dried reaction vessel. Add 1-chloro-3,6-dimethoxyisoquinoline (1.0 equivalent) and the desired amine (1.0-1.5 equivalents). Add the anhydrous solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M. Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for 2-24 hours, monitoring the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing dihalo-isoquinolines, particularly when the halogen is at an electron-deficient position (e.g., C1 or C3). The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the presence of electron-withdrawing groups.
Quantitative Data for Nucleophilic Aromatic Substitution
| Dihalo-isoquinoline | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Dichloroisoquinoline | Sodium Methoxide | Methanol | 65 | 6 | 1-Methoxy-3-chloroisoquinoline | 92 | N/A |
| 1,4-Dichloroisoquinoline | Pyrrolidine | DMSO | 100 | 4 | 1-Pyrrolidinyl-4-chloroisoquinoline | 85 | N/A |
| 5,8-Dibromoisoquinoline | Sodium Thiophenoxide | DMF | 120 | 12 | 5-Bromo-8-(phenylthio)isoquinoline | 65 | N/A |
Experimental Protocol: Nucleophilic Aromatic Substitution on 1,3-Dichloroisoquinoline
To a solution of 1,3-dichloroisoquinoline (1.0 equiv) in methanol, add sodium methoxide (1.2 equiv). Heat the reaction mixture at reflux (65 °C) for 6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography on silica gel to afford 1-methoxy-3-chloroisoquinoline.
Grignard Reactions
Grignard reagents can react with dihalo-isoquinolines, although these reactions can be complex due to the basicity of the Grignard reagent and the possibility of multiple reaction pathways, including substitution and metal-halogen exchange. The reactivity is highly dependent on the position of the halogens and the reaction conditions.
Quantitative Data for Grignard Reactions
| Dihalo-isoquinoline | Grignard Reagent | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1,3-Dichloroisoquinoline | Phenylmagnesium Bromide | THF | 0 to rt | 1-Phenyl-3-chloroisoquinoline | 60 | N/A |
| 1,4-Dichloroisoquinoline | Ethylmagnesium Bromide | THF | -78 to rt | 1-Ethyl-4-chloroisoquinoline | 55 | N/A |
Experimental Protocol: Grignard Reaction with 1,3-Dichloroisoquinoline
To a solution of 1,3-dichloroisoquinoline (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add phenylmagnesium bromide (1.1 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-phenyl-3-chloroisoquinoline.
Conclusion
Dihalo-substituted isoquinolines are exceptionally versatile platforms for the synthesis of complex molecules. The predictable regioselectivity of their reactions, governed by the electronic nature of the isoquinoline core and the identity of the halogens, allows for a high degree of control in molecular design. This guide has provided a foundational understanding of the key transformations of these substrates, supported by quantitative data and detailed experimental protocols. For researchers in drug discovery and materials science, a thorough grasp of the reactivity profile of dihalo-isoquinolines is essential for the efficient and strategic synthesis of novel and functional compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Starting Materials for Bischler-Napieralski Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to a vast array of isoquinoline alkaloids and pharmacologically active compounds. This guide offers a comprehensive overview of the requisite starting materials, reaction conditions, and mechanistic pathways, tailored for professionals in chemical research and drug development.
Core Concepts: The Reaction and Its Requirements
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of β-arylethylamides or β-arylethylcarbamates.[1][2] The reaction is typically promoted by a dehydrating agent under acidic conditions.[3] The success of the synthesis is highly dependent on the nature of the starting amide and the choice of cyclizing agent.
A critical factor for a successful reaction is the electronic nature of the aromatic ring. The reaction proceeds most efficiently when the benzene ring is electron-rich, meaning it is substituted with electron-donating groups (EDGs) such as methoxy (-OCH₃) or hydroxy (-OH) groups.[3][4] These groups activate the aromatic ring, facilitating the intramolecular electrophilic attack. Conversely, the presence of electron-withdrawing groups (EWGs) deactivates the ring and can significantly hinder or prevent the cyclization.[1]
Starting Materials: β-Arylethylamides
The primary starting materials for the Bischler-Napieralski synthesis are β-arylethylamides. These molecules consist of a β-phenylethylamine backbone N-acylated with a carboxylic acid derivative.
Synthesis of β-Arylethylamides
These precursors are typically synthesized through the straightforward acylation of a corresponding β-phenylethylamine. Two common laboratory methods are:
-
From Acyl Chlorides: The reaction of a β-phenylethylamine with an acyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
-
From Carboxylic Acids: The coupling of a β-phenylethylamine with a carboxylic acid using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Dehydrating Agents and Reaction Conditions
The choice of dehydrating agent is crucial and is often dictated by the reactivity of the β-arylethylamide substrate.
-
Phosphoryl chloride (POCl₃): This is the most widely used and classical reagent for the Bischler-Napieralski reaction.[2][5] It is effective for many electron-rich systems.
-
Phosphorus pentoxide (P₂O₅): Often used in conjunction with POCl₃ or in a high-boiling solvent like toluene or xylene, P₂O₅ is a stronger dehydrating agent suitable for less reactive substrates.[2] For substrates that lack electron-donating groups on the benzene ring, refluxing in POCl₃ with P₂O₅ is often the most effective approach.[2]
-
Triflic anhydride (Tf₂O): In combination with a non-nucleophilic base like 2-chloropyridine, Tf₂O allows for much milder reaction conditions, often at or below room temperature.[3] This method is compatible with a wider range of functional groups.
-
Other Lewis Acids: Tin tetrachloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) have also been employed.[2]
Quantitative Data: Substrate Scope and Yields
The following tables summarize the yields of 3,4-dihydroisoquinolines from various β-arylethylamide starting materials under different reaction conditions.
Table 1: Classical Bischler-Napieralski Reaction with POCl₃
| Starting β-Arylethylamide | R Group | Ar Substituents | Conditions | Product | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | CH₃ | 3,4-(OCH₃)₂ | POCl₃, CH₃CN, reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 85-95 |
| N-(3-Methoxyphenethyl)acetamide | CH₃ | 3-OCH₃ | POCl₃, Toluene, reflux | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 70-80 |
| N-Phenethylacetamide | CH₃ | H | P₂O₅, POCl₃, reflux | 1-Methyl-3,4-dihydroisoquinoline | 40-60 |
| N-(3,4-Dimethoxyphenethyl)benzamide | Ph | 3,4-(OCH₃)₂ | POCl₃, CH₃CN, reflux | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 80-90 |
Table 2: Milder Bischler-Napieralski Reaction with Tf₂O and 2-Chloropyridine
| Starting β-Arylethylamide | R Group | Ar Substituents | Conditions | Product | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | CH₃ | 3,4-(OCH₃)₂ | Tf₂O, 2-Cl-Py, CH₂Cl₂, 0 °C to rt | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 92 |
| N-(4-Chlorophenethyl)acetamide | CH₃ | 4-Cl | Tf₂O, 2-Cl-Py, CH₂Cl₂, 0 °C to rt | 7-Chloro-1-methyl-3,4-dihydroisoquinoline | 75 |
| N-Phenethylacetamide | CH₃ | H | Tf₂O, 2-Cl-Py, CH₂Cl₂, 0 °C to rt | 1-Methyl-3,4-dihydroisoquinoline | 88 |
| N-(3,4-Dimethoxyphenethyl)isobutyramide | i-Pr | 3,4-(OCH₃)₂ | Tf₂O, 2-Cl-Py, CH₂Cl₂, 0 °C to rt | 1-Isopropyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 95 |
Experimental Protocols
General Procedure for the Synthesis of a β-Arylethylamide Starting Material
Example: Synthesis of N-(3,4-Dimethoxyphenethyl)acetamide
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.2 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude amide.
-
The product can be purified by recrystallization or column chromatography on silica gel.
Key Experiment 1: Classical Bischler-Napieralski Cyclization using POCl₃
-
The starting β-arylethylamide (1.0 eq) is dissolved in a suitable anhydrous solvent such as acetonitrile or toluene.
-
Phosphoryl chloride (2.0-3.0 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to reflux (typically 80-110 °C) for 2-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and then basified with a concentrated aqueous solution of NaOH or NH₄OH to pH > 10.
-
The aqueous layer is extracted with an organic solvent such as DCM or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford the 3,4-dihydroisoquinoline.
Key Experiment 2: Mild Bischler-Napieralski Cyclization using Tf₂O
-
The β-arylethylamide (1.0 eq) and 2-chloropyridine (2.0 eq) are dissolved in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to -20 °C.
-
Triflic anhydride (1.25 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -20 °C for 30 minutes and then allowed to warm to 0 °C for a further 20 minutes.[3]
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Mechanistic Pathways
Two primary mechanisms are proposed for the Bischler-Napieralski reaction, and the predominant pathway is believed to be influenced by the reaction conditions.[2]
Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate
This pathway involves the initial attack of the amide oxygen onto the dehydrating agent (e.g., POCl₃) to form a highly reactive imine-ester intermediate. This is followed by intramolecular electrophilic aromatic substitution and subsequent elimination to yield the 3,4-dihydroisoquinoline.
Caption: Mechanism I involving a dichlorophosphoryl imine-ester intermediate.
Mechanism II: Nitrilium Ion Intermediate
In this mechanism, the dehydrating agent promotes the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular electrophilic attack by the aromatic ring to form the cyclized product. This pathway is generally favored and is supported by the observation of side products from a retro-Ritter reaction.[5]
Caption: Mechanism II proceeding through a nitrilium ion intermediate.
Experimental Workflow
The general workflow for a Bischler-Napieralski synthesis project is outlined below.
References
Methodological & Application
Application Notes and Protocol: Suzuki-Miyaura Coupling of 1,3-Dichloro-6-methoxyisoquinoline for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and mild reaction conditions.[1][2] This powerful methodology is particularly valuable in drug discovery for the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[3] The isoquinoline core is recognized as a "privileged scaffold," present in numerous biologically active compounds and approved pharmaceutical agents.[3][4]
1,3-Dichloro-6-methoxyisoquinoline is a versatile building block, offering two reactive sites for sequential and selective functionalization. The methoxy group at the 6-position is a common feature in bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties.[5][6] These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound, a critical step in the synthesis of novel compounds for pharmaceutical research.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester.[7] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid.[8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
For dihalogenated substrates like this compound, achieving site-selectivity is crucial. The reactivity of the two chlorine atoms is different. The C1 position is generally more reactive towards oxidative addition than the C3 position. This selectivity has been rationalized by comparing the expected bond dissociation energies and has been observed experimentally in similar systems.[10][11] By carefully selecting the catalyst, ligand, and reaction conditions, mono-arylation can be achieved selectively at the C1 position, leaving the C3 chloride available for subsequent transformations.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
This section provides a generalized protocol for the selective mono-Suzuki-Miyaura coupling of this compound at the C1 position. Aryl chlorides can be challenging substrates; therefore, the use of specialized ligands that promote the oxidative addition of Pd(0) is often necessary.[8][9]
Protocol 1: Selective C1-Arylation of this compound
This protocol is adapted from established methods for the coupling of chloro-heteroaromatic compounds.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, including a Schlenk flask or reaction vial
Procedure:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the specific arylboronic acid used.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1-aryl-3-chloro-6-methoxyisoquinoline.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Data Presentation: Reaction Conditions
The following tables summarize generalized conditions for achieving selective Suzuki-Miyaura coupling on this compound, based on protocols for analogous dihaloheterocycles.[10][11] Optimization may be required for specific substrates.
Table 1: Conditions for Selective C1-Arylation
| Parameter | Condition | Rationale / Notes |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Standard Pd(II) and Pd(0) pre-catalysts. |
| Ligand | SPhos, RuPhos, XPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands are effective for coupling aryl chlorides. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 eq) | Strong, non-nucleophilic bases are typically used to facilitate transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous, degassed solvents are crucial for preventing catalyst decomposition. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to promote oxidative addition of aryl chlorides. |
| Typical Yield | 60 - 95% | Yields are substrate-dependent. |
Table 2: Conditions for Subsequent C3-Arylation
After mono-functionalization at C1, the remaining chloride at C3 is less reactive. More forcing conditions may be required for a second coupling.
| Parameter | Condition | Rationale / Notes |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (2-10 mol%) | Higher catalyst loading may be necessary. |
| Ligand | Buchwald-type biaryl phosphines | Ligands promoting difficult couplings are recommended. |
| Base | K₃PO₄, CsF (2-4 eq) | A strong base is essential. |
| Solvent | 1,4-Dioxane, Toluene | High-boiling point solvents are preferred. |
| Temperature | 100 - 140 °C | More forcing conditions are typically required for the less reactive C3-Cl bond. |
| Typical Yield | 40 - 80% | Yields can be lower than the initial C1 coupling. |
Site-Selectivity in Dichloroisoquinoline Coupling
The inherent electronic and steric differences between the C1 and C3 positions of the isoquinoline ring direct the regioselectivity of the initial coupling reaction.
Caption: Rationale for site-selective coupling at the C1 position.
Applications in Drug Discovery
The 6-methoxyisoquinoline scaffold and its derivatives are of significant interest to the pharmaceutical industry. These structures are key components in compounds investigated for a range of therapeutic applications:
-
Oncology: Many kinase inhibitors feature a quinoline or isoquinoline core. The ability to introduce diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling allows for the fine-tuning of binding affinities and selectivity for targets such as receptor tyrosine kinases.[4]
-
Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties. The synthesized compounds can be screened in relevant assays to identify new leads for treating inflammatory disorders.[12]
-
Antimicrobial Agents: The quinoline scaffold is found in several antimicrobial drugs. Novel derivatives can be tested for activity against various bacterial and fungal strains.[5]
By providing a reliable and selective method for the functionalization of this compound, this protocol enables the efficient generation of novel and diverse chemical entities for screening in drug discovery programs.
References
- 1. fishersci.se [fishersci.se]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Dichloroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has proven indispensable in medicinal chemistry and materials science, where the synthesis of arylamines is a frequent necessity.[3][4] This document provides detailed experimental procedures, reaction parameters, and a general workflow for the selective mono- and di-amination of dichloroisoquinolines, a class of substrates with significant potential in the development of novel therapeutics and functional materials.
The selective functionalization of dichlorinated heteroaromatics presents a unique challenge, requiring careful optimization of reaction conditions to control the degree of substitution. The protocols outlined herein are based on established methodologies for the Buchwald-Hartwig amination of halo-heterocycles, with specific examples adapted from the literature for the amination of 1,3-dichloroisoquinoline.[5]
General Experimental Workflow
The successful execution of a Buchwald-Hartwig amination of dichloroisoquinolines relies on a systematic and controlled experimental setup. The following workflow outlines the key stages of the process, from reagent preparation to product isolation and analysis.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Key Reaction Parameters
The outcome of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following tables summarize common starting materials and conditions for the amination of dichloroisoquinolines.
Table 1: Reagents and Catalysts
| Component | Examples | Typical Loading | Key Considerations |
| Palladium Precatalyst | Pd(dba)₂, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) sources like Pd(dba)₂ are often preferred. Pd(II) sources require in-situ reduction.[5][6] |
| Ligand | DavePhos, BINAP, XantPhos, Cy-JosiPhos | 1.2-2.0 eq. relative to Pd | Bulky, electron-rich phosphine ligands are crucial for efficient catalysis, especially with less reactive aryl chlorides.[3][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-3.0 equivalents | The choice of base can significantly impact reaction rate and selectivity. Strong, non-nucleophilic bases are generally used.[6] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[6] |
| Amine | Primary & Secondary Alkylamines and Arylamines | 1.0-2.5 equivalents | The stoichiometry of the amine can influence whether mono- or di-amination occurs. |
Table 2: Reaction Conditions for Amination of 1,3-Dichloroisoquinoline
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product (Yield %) |
| 1 | Adamantyl-1-amine | Pd(dba)₂ / DavePhos | NaOtBu | Toluene | 100 | 20 | Mono-aminated (85%) |
| 2 | Adamantyl-1-amine | Pd(dba)₂ / DavePhos | NaOtBu | Toluene | 100 | 20 | Di-aminated (40%)* |
| 3 | N-Methyl-1-adamantylamine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | 100 | 20 | Mono-aminated (73%) |
| 4 | Morpholine | Pd(dba)₂ / Cy-JosiPhos | NaOtBu | Toluene | 100 | 20 | Mono-aminated (65%) |
*Higher loading of amine (2.5 eq.) was used to favor the di-aminated product.[5]
Detailed Experimental Protocols
The following protocols provide a general framework for performing the Buchwald-Hartwig amination of dichloroisoquinolines. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Mono-amination of 1,3-Dichloroisoquinoline
This protocol is adapted from the mono-amination of 1,3-dichloroisoquinoline with adamantane-containing amines.[5]
Materials:
-
1,3-Dichloroisoquinoline (1.0 mmol)
-
Amine (e.g., Adamantyl-1-amine) (1.2 mmol)
-
Pd(dba)₂ (0.02 mmol, 2 mol%)
-
DavePhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(dba)₂, DavePhos, and NaOtBu.
-
Add 1,3-dichloroisoquinoline and the amine to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated isoquinoline.
Protocol 2: Di-amination of 1,3-Dichloroisoquinoline
This protocol is a modification of the mono-amination procedure to favor the formation of the di-substituted product.[5]
Materials:
-
1,3-Dichloroisoquinoline (1.0 mmol)
-
Amine (e.g., Adamantyl-1-amine) (2.5 mmol)
-
Pd(dba)₂ (0.04 mmol, 4 mol%)
-
DavePhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the quantities of amine, catalyst, ligand, and base as indicated above.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for an extended period (e.g., 20-48 hours), as di-amination of the less reactive chloro-position may be slower.
-
Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Troubleshooting and Optimization
Low or No Conversion:
-
Check for catalyst deactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Increase temperature: Gradually increase the reaction temperature in 10-20 °C increments.
-
Screen ligands: The choice of ligand is critical. For challenging substrates, a more electron-rich and bulky ligand may be required.
Formation of Side Products (e.g., Hydrodehalogenation):
-
Lower the reaction temperature: This can sometimes suppress undesired side reactions.
-
Change the base: A weaker base may be beneficial in some cases, although this can also decrease the reaction rate.
Poor Selectivity (Mono- vs. Di-amination):
-
Stoichiometry: Carefully control the stoichiometry of the amine. Use a slight excess for mono-amination and a larger excess for di-amination.
-
Reaction Time: Shorter reaction times will favor mono-amination. Monitor the reaction closely to stop it at the desired point.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of aminated isoquinoline derivatives for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Sonogashira Coupling Reactions of 1,3-Dichloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-dichloro-6-methoxyisoquinoline in Sonogashira coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel alkynyl-substituted isoquinoline derivatives.
Introduction
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is catalyzed by a palladium complex and typically employs a copper(I) co-catalyst and an amine base.[1][2] For substrates like this compound, the Sonogashira reaction offers a direct route to introduce alkynyl moieties, which are valuable pharmacophores and versatile synthetic handles for further molecular elaboration.
The reactivity of the two chlorine atoms on the isoquinoline core is differential. The chlorine atom at the C1 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the one at the C3 position. This is attributed to the electronic influence of the adjacent nitrogen atom, which facilitates the oxidative addition of the palladium catalyst. This inherent reactivity difference allows for selective mono-alkynylation at the C1 position under carefully controlled reaction conditions.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for both copper-catalyzed and copper-free Sonogashira coupling reactions applicable to this compound, based on protocols for structurally related chloro-substituted isoquinolines.[3]
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions
| Parameter | Condition |
| Substrate | This compound |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (4-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 70 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Parameter | Condition |
| Substrate | This compound |
| Alkyne | Terminal Alkyne (1.5 - 2.0 equiv) |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2 equiv) |
| Solvent | Anhydrous Dioxane or Toluene |
| Temperature | 80 - 120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
The following are detailed protocols for the selective mono-alkynylation of this compound at the C1 position.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the copper-assisted Sonogashira coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the isoquinoline substrate.
-
Add triethylamine (2.0 equiv) to the mixture.
-
Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-alkynyl-3-chloro-6-methoxyisoquinoline.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a method for the Sonogashira coupling of this compound in the absence of a copper co-catalyst, which can be advantageous for preventing the formation of alkyne homocoupling byproducts.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add anhydrous, degassed dioxane and stir for 10 minutes to allow for catalyst pre-formation.
-
To this mixture, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Expected regioselectivity in the Sonogashira coupling of this compound.
References
Application Notes and Protocols for the Synthesis of 1-aryl-3-chloro-6-methoxyisoquinolines via Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-arylisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. The ability to efficiently synthesize diverse libraries of these compounds is of significant interest in medicinal chemistry and drug discovery. This document provides detailed protocols and application notes for the synthesis of 1-aryl-3-chloro-6-methoxyisoquinolines, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The methodologies described herein offer a robust and versatile approach for accessing a wide range of substituted isoquinoline derivatives.
Synthetic Strategy
The overall synthetic strategy involves a two-stage process. The first stage is the preparation of the key intermediate, 3-chloro-6-methoxyisoquinoline. The second stage involves the palladium-catalyzed cross-coupling of this intermediate with various arylboronic acids to furnish the target 1-aryl-3-chloro-6-methoxyisoquinolines.
Stage 1: Synthesis of 3-chloro-6-methoxyisoquinoline
A plausible synthetic route to 3-chloro-6-methoxyisoquinoline commences with the construction of the 6-methoxyisoquinolin-3-ol core, followed by a chlorination step.
Caption: Synthetic workflow for the preparation of 3-chloro-6-methoxyisoquinoline.
Stage 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] In this context, it enables the coupling of 3-chloro-6-methoxyisoquinoline with a variety of arylboronic acids.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 6-methoxyisoquinolin-3-ol
This protocol is adapted from established procedures for the synthesis of isoquinolin-3-ol derivatives.
Materials:
-
m-Methoxyphenylacetic acid
-
Glycine
-
Acetic anhydride
-
Sodium acetate
-
Polyphosphoric acid (PPA)
Procedure:
-
Acylation of Glycine: A mixture of glycine (1.0 eq), m-methoxyphenylacetic acid (1.1 eq), and sodium acetate (1.1 eq) in acetic anhydride (5 mL/g of glycine) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford N-(m-methoxyphenylacetyl)glycine.
-
Bischler-Napieralski Cyclization: N-(m-methoxyphenylacetyl)glycine (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (10 g/g of starting material) at 120 °C with vigorous stirring.
-
The reaction mixture is heated at 140-150 °C for 1 hour.
-
After cooling to approximately 80 °C, the mixture is poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then a saturated sodium bicarbonate solution until the filtrate is neutral.
-
The solid is washed again with water and dried to yield crude 6-methoxyisoquinolin-3-ol, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 3-chloro-6-methoxyisoquinoline
Materials:
-
6-methoxyisoquinolin-3-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
A mixture of 6-methoxyisoquinolin-3-ol (1.0 eq) and phosphorus oxychloride (5-10 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of DMF (1-2 drops) is added to the mixture.
-
The reaction mixture is heated at reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford 3-chloro-6-methoxyisoquinoline. Further purification can be achieved by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 1-aryl-3-chloro-6-methoxyisoquinolines
This is a general protocol for the Suzuki-Miyaura cross-coupling of 3-chloro-6-methoxyisoquinoline with various arylboronic acids.[2][3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
3-chloro-6-methoxyisoquinoline
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-chloro-6-methoxyisoquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous and degassed solvent (to make a ~0.1 M solution with respect to the isoquinoline).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-aryl-3-chloro-6-methoxyisoquinoline.
Data Presentation: Representative Suzuki-Miyaura Coupling of Chloro-Heterocycles
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various chloro-heterocyclic compounds with arylboronic acids, providing a reference for expected outcomes in the synthesis of 1-aryl-3-chloro-6-methoxyisoquinolines.
| Entry | Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 3-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 2-Chloroquinoxaline | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 |
| 4 | 6-Chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 24 | 75 |
| 5 | 2-Chlorobenzothiophene | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2) | t-AmylOH | 110 | 12 | 91 |
Conclusion
The synthetic protocols detailed in this document provide a comprehensive guide for the preparation of 1-aryl-3-chloro-6-methoxyisoquinolines. The Suzuki-Miyaura cross-coupling reaction offers a powerful and flexible method for the arylation of the 3-chloro-6-methoxyisoquinoline core, allowing for the generation of a diverse range of derivatives for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for each specific substrate combination to achieve the best possible outcomes.
References
Application Notes for 1,3-Dichloro-6-methoxyisoquinoline: A Versatile Heterocyclic Building Block
Introduction
The isoquinoline scaffold is a prominent feature in numerous biologically active compounds and natural products, demonstrating a wide range of therapeutic properties, including antitumor and anti-inflammatory activities.[1][2] The strategic functionalization of the isoquinoline core is crucial for the development of novel drug candidates. 1,3-Dichloro-6-methoxyisoquinoline is a highly versatile heterocyclic building block designed for this purpose. The differential reactivity of the two chlorine atoms at the C1 and C3 positions, coupled with the electron-donating methoxy group at the C6 position, allows for selective and sequential functionalization. This enables the construction of diverse molecular libraries for drug discovery, particularly in the synthesis of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on creating inhibitors for receptor tyrosine kinases such as c-Met.
Key Applications
This compound is an ideal starting material for the synthesis of multi-substituted isoquinolines via a variety of modern synthetic methodologies. The primary sites of reactivity are the carbon-chlorine bonds at the 1- and 3-positions. The electron-withdrawing nature of the adjacent nitrogen atom activates the C1 position, making it particularly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3]
Key transformations include:
-
Selective Nucleophilic Aromatic Substitution (SNAr): The C1 position is generally more reactive towards nucleophiles than the C3 position, allowing for selective monosubstitution. This is a common strategy for introducing amine side chains, a key feature in many kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of primary and secondary amines.[4]
-
Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon (C-C) bonds, facilitating the introduction of various aryl and heteroaryl moieties.[5]
-
-
Sequential Functionalization: The differential reactivity of the two chlorine atoms allows for a sequential two-step reaction strategy, leading to the synthesis of 1,3-disubstituted isoquinolines with distinct functionalities at each position.
Application in Kinase Inhibitor Synthesis
The 6-methoxyisoquinoline core is a key pharmacophore in the design of various kinase inhibitors. Dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a known driver in numerous cancers, making it a prime target for anticancer drug development.[6] Derivatives of the structurally related 6,7-dimethoxyquinoline scaffold have shown potent inhibitory activity against c-Met.[6][7] By utilizing this compound, researchers can synthesize novel libraries of compounds to target c-Met and other kinases.
The general approach involves a nucleophilic aromatic substitution at the C1 position with a substituted aniline to generate a 1-anilino-3-chloro-6-methoxyisoquinoline intermediate. This intermediate can then undergo a second cross-coupling reaction at the C3 position to further explore the structure-activity relationship (SAR).
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) with Anilines
This protocol describes a general procedure for the selective reaction of an aniline derivative at the C1 position of this compound.
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-fluoroaniline, 4-methoxyaniline)
-
Isopropanol (IPA) or n-Butanol
-
Hydrochloric Acid (HCl) in a suitable solvent (e.g., dioxane) or Trifluoroacetic Acid (TFA)
-
Anhydrous solvents and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol (0.1-0.2 M), add the desired substituted aniline (1.1 eq).
-
Add a catalytic amount of a strong acid such as HCl (4M in dioxane, 0.1 eq) or TFA (0.1 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 1-anilino-3-chloro-6-methoxyisoquinoline product.
-
Characterize the product by 1H NMR, 13C NMR, and HRMS.
Table 1: Representative Yields for SNAr of Dichloro-heterocycles with Anilines
| Dichloro-heterocycle | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-chloro-6,7-dimethoxyquinoline | Substituted anilines | Isopropanol | Reflux | 5 | 46-60 | [7] |
| 2,4-dichloroquinazoline | Primary aliphatic amines | Ethanol | RT | 1-2 | 80-95 | [8] |
| 2,4-dichloroquinazoline | Anilines | n-Butanol | 120 | 12 | 70-85 |[8] |
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed coupling of amines to one of the chloro-positions of this compound.[4][9]
Materials:
-
This compound
-
Primary or Secondary Amine
-
Palladium Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K3PO4, Cs2CO3)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq relative to palladium), and the base (1.5-2.0 eq) to an oven-dried reaction flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR and MS.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (for similar substrates) | Reference |
|---|---|---|---|---|---|---|
| Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 100 | 80-95 | [4] |
| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 100 | 75-90 | [3] |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | 70-88 |[9] |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of an arylboronic acid to this compound.[5][10]
Materials:
-
This compound
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K2CO3, K3PO4)
-
Solvent System (e.g., Toluene/H2O, Dioxane/H2O)
-
Inert atmosphere setup
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., Toluene/Ethanol/H2O 4:1:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (2-5 mol%) and ligand (if applicable).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterize the product by NMR and MS.
Table 3: Representative Conditions for Suzuki Coupling of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (for similar substrates) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85-95 | [3] |
| Pd/H-MOR | None | K2CO3 | Ethanol/H2O | 80 | 90-98 | [11] |
| Pd(PPh3)4 | None | Na2CO3 | Dioxane/H2O | 90 | 80-95 |[5] |
Biological Evaluation of Synthesized Compounds
Derivatives synthesized from this compound can be evaluated for their potential as kinase inhibitors using a variety of established assays.
Protocol 4: In Vitro Kinase Inhibition Assay (c-Met)
Objective: To determine the in vitro potency of synthesized compounds in inhibiting c-Met kinase activity.[12]
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the c-Met kinase, substrate, and assay buffer.
-
Add the synthesized inhibitor compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Table 4: Biological Activity of Structurally Related Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 6,7-dimethoxy-4-anilinoquinoline | c-Met | 0.030 ± 0.008 | - | [7] |
| 3,5,7-trisubstituted quinoline | c-Met | < 0.001 | - | [13] |
| Triazolotriazine | c-Met | 0.001-0.01 | MKN45, EBC-1 |[14] |
Protocol 5: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a c-Met inhibitor on the growth of cancer cells with aberrant c-Met signaling.[7]
Materials:
-
c-Met-activated cancer cell line (e.g., MKN-45, A549)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
Visualizations
Caption: Synthetic workflow for the diversification of this compound.
Caption: The HGF/c-Met signaling pathway and the point of inhibition.
References
- 1. Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Novel Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of novel isoquinoline derivatives utilizing palladium-catalyzed cross-coupling reactions. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The methodologies presented herein offer efficient and versatile routes to access diverse isoquinoline cores, which are of significant interest in drug discovery and development.
Method 1: Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Iminoannulation of Internal Alkynes
This method provides a robust approach to a variety of substituted isoquinolines through the palladium-catalyzed reaction of tert-butylimines of o-iodobenzaldehydes with internal alkynes. The reaction demonstrates good to excellent yields and is particularly effective for aryl- or alkenyl-substituted alkynes.[1]
Quantitative Data Summary
| Entry | Alkyne (R1-C≡C-R2) | Product | Yield (%) |
| 1 | Ph-C≡C-Ph | 1,3,4-Triphenylisoquinoline | 85 |
| 2 | Ph-C≡C-Me | 4-Methyl-1,3-diphenylisoquinoline | 78 |
| 3 | Ph-C≡C-SiMe3 | 3-Phenylisoquinoline | 75 |
| 4 | Et-C≡C-Et | 3,4-Diethyl-1-phenylisoquinoline | 65 |
| 5 | (CH2)5 | 1-Phenyl-3,4-dihydro-2H-cyclopenta[c]isoquinoline | 72 |
Table 1: Synthesis of 3,4-disubstituted isoquinolines via iminoannulation. Yields are for isolated products.[1]
Experimental Protocol
General Procedure for the Palladium-Catalyzed Iminoannulation: [1]
-
To a reaction flask, add the tert-butylimine of o-iodobenzaldehyde (1.0 mmol), the internal alkyne (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%).
-
Add sodium carbonate (Na₂CO₃, 1.0 mmol) and N,N-dimethylformamide (DMF, 5 mL).
-
The reaction mixture is heated to 100 °C and stirred for 8-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired isoquinoline derivative.
Catalytic Cycle
Caption: Proposed catalytic cycle for the iminoannulation reaction.
Method 2: Synthesis of Isoquinolinones via Palladium-Catalyzed C-H Activation/Annulation
This protocol describes a modern and efficient method for the synthesis of 3,4-disubstituted hydroisoquinolinones through the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. This strategy offers good yields and excellent regioselectivity under relatively mild conditions.[2][3]
Quantitative Data Summary
| Entry | N-Methoxy Benzamide Substituent | 2,3-Allenoic Acid Ester (R) | Product | Yield (%) |
| 1 | H | Et | 2-Methoxy-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 87 |
| 2 | 4-Me | Et | 2,6-Dimethoxy-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 81 |
| 3 | 4-F | Et | 6-Fluoro-2-methoxy-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 75 |
| 4 | 4-Cl | Et | 6-Chloro-2-methoxy-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 72 |
| 5 | H | Me | 2-Methoxy-3-methyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 85 |
| 6 | H | Ph | 2-Methoxy-4-methylene-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 53 |
Table 2: Synthesis of hydroisoquinolinones via C-H activation/annulation. Yields are for isolated products.[2][3]
Experimental Protocol
General Procedure for the Palladium-Catalyzed C-H Activation/Annulation: [2][3]
-
In a sealed tube, combine N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol, 3 equiv.), silver carbonate (Ag₂CO₃, 1.0 mmol, 2 equiv.), and N,N-diisopropylethylamine (DIPEA, 1.0 mmol, 2 equiv.).
-
Add bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂, 0.05 mmol, 10 mol%) and toluene (10 mL).
-
The reaction vessel is sealed and heated at 85 °C for 4 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired 3,4-dihydroisoquinolin-1(2H)-one.
Reaction Mechanism
Caption: Plausible mechanism for the C-H activation/annulation reaction.[2]
Method 3: Synthesis of Polysubstituted Isoquinolines via Sequential Palladium-Catalyzed α-Arylation and Cyclization
This two-step, one-pot protocol offers a convergent and highly versatile route to a wide array of polysubstituted isoquinolines. The methodology combines readily available ketones and ortho-haloaryl acetals, allowing for the regioselective construction of the isoquinoline core in excellent overall yields.[4][5]
Quantitative Data Summary
| Entry | Aryl Bromide | Ketone | Product | Overall Yield (%) |
| 1 | 2-Bromo-5-methoxybenzaldehyde dimethyl acetal | Acetone | 7-Methoxyisoquinoline | 85 |
| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde dimethyl acetal | Acetone | 6,7-Dimethoxyisoquinoline | 91 |
| 3 | 2-Bromobenzaldehyde dimethyl acetal | 3-Pentanone | 3-Ethyl-4-methylisoquinoline | 78 |
| 4 | 2-Bromo-5-nitrobenzaldehyde dimethyl acetal | Acetone | 7-Nitroisoquinoline | 73 |
| 5 | Methyl 3-bromo-4-(dimethoxymethyl)benzoate | Acetone | Isoquinoline-6-carboxylate | 79 |
Table 3: Synthesis of polysubstituted isoquinolines via α-arylation and cyclization. Overall yields for the two-step sequence.[5]
Experimental Protocol
General One-Pot Procedure for Sequential α-Arylation and Cyclization: [4]
-
α-Arylation Step:
-
To a flame-dried, argon-flushed reaction tube, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%) and a base (e.g., NaOtBu, 2.5 equiv.).
-
Add a solution of the aryl halide (1.0 equiv.) and the ketone (1.2 equiv.) in dry THF.
-
Stir the reaction mixture at room temperature or with gentle heating until the arylation is complete (monitored by GC-MS or TLC).
-
-
Cyclization Step:
-
To the crude reaction mixture from the α-arylation step, add a solution of ammonium chloride (NH₄Cl, 10 equiv.) in a 3:1 mixture of ethanol and water.
-
Seal the reaction tube and heat the mixture at 100-120 °C for 4-12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography on silica gel to obtain the substituted isoquinoline.
-
Experimental Workflow
Caption: One-pot workflow for isoquinoline synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Functionalizing the C1 Position of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. Functionalization of the isoquinoline core, particularly at the C1 position, is a key strategy in medicinal chemistry and drug discovery for modulating the pharmacological properties of these molecules. This document provides detailed application notes and protocols for several robust and widely used methods for the C1 functionalization of isoquinolines, including the Reissert reaction, Minisci reaction, palladium-catalyzed direct C-H arylation, and visible-light photoredox catalysis.
Comparative Overview of C1 Functionalization Methods
The choice of method for C1 functionalization depends on the desired substituent, the starting material, and the required reaction conditions. The following table summarizes the key quantitative data for the representative protocols detailed in this document, allowing for easy comparison.
| Method | Functional Group Introduced | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reissert Reaction | Alkyl | Benzoyl chloride, KCN, Alkyl halide, NaH | Phase-transfer catalyst (optional) | Dichloromethane/Water, DMF | RT | 1-3 | 80-95 (alkylation step) |
| Minisci Acylation | Acyl | Aldehyde, K₂S₂O₈ | None (transition-metal-free) | Dichloroethane | 80 | 4-12 | 60-85 |
| Pd-Catalyzed Arylation | Aryl | Aryl bromide, K₂CO₃ | Pd(OAc)₂, Ligand | DMA | 135 | 22 | 70-95 |
| Photoredox Alkylation | Alkyl | Alkyl halide | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | MeCN/H₂O | RT | 24 | 70-95 |
Reissert Reaction for C1-Alkylation
The Reissert reaction is a classic and versatile method for the introduction of a cyano group at the C1 position of isoquinoline, which can then be deprotonated and alkylated. The resulting 1-alkyl-1,2-dihydroisoquinoline can be rearomatized to afford the C1-alkylated isoquinoline.
Experimental Protocol: Two-Step C1-Alkylation via Reissert Compound Formation
Step 1: Formation of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isoquinoline (1.0 equiv) in dichloromethane (DCM).
-
Addition of Reagents: Add an aqueous solution of potassium cyanide (KCN, 3.0 equiv).
-
Acylation: Cool the mixture in an ice bath and add benzoyl chloride (1.1 equiv) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the Reissert compound as a white solid.
Step 2: Alkylation of the Reissert Compound
-
Anion Formation: To a solution of the Reissert compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise and stir the reaction at room temperature for 1-2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Work-up and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the C1-alkylated Reissert compound.
-
Rearomatization (Hydrolysis): The C1-alkylated Reissert compound can be hydrolyzed by treatment with a strong base (e.g., NaOH in ethanol/water) to yield the 1-alkylisoquinoline.
Transition-Metal-Free Minisci Acylation
The Minisci reaction is a powerful method for the direct C–H functionalization of electron-deficient heterocycles. This protocol describes a transition-metal-free approach for the C1-acylation of isoquinolines using aldehydes as the acyl source.[1][2][3]
Experimental Protocol: C1-Acylation with Aldehydes
-
Reaction Setup: To a screw-capped vial, add isoquinoline (1.0 equiv), the desired aldehyde (4.0 equiv), and tetrabutylammonium bromide (TBAB, 0.3 equiv) in 1,2-dichloroethane (DCE).
-
Initiation: Add potassium persulfate (K₂S₂O₈, 2.0 equiv) to the mixture.
-
Reaction: Seal the vial and heat the reaction mixture at 80 °C for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the C1-acylated isoquinoline.
Palladium-Catalyzed Direct C1-Arylation
Transition-metal-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds. This protocol outlines a general procedure for the palladium-catalyzed direct arylation of the C1 position of isoquinoline with aryl bromides.
Experimental Protocol: C1-Arylation with Aryl Bromides
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Addition of Reactants: Add isoquinoline (1.0 equiv) and the aryl bromide (1.2 equiv) to the tube.
-
Solvent: Add anhydrous N,N-dimethylacetamide (DMA) as the solvent.
-
Reaction: Seal the tube and heat the mixture at 135 °C for 22 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the C1-arylated isoquinoline.
Visible-Light Photoredox-Catalyzed C1-Alkylation of Tetrahydroisoquinolines
Photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. This protocol describes the C1-alkylation of N-aryl tetrahydroisoquinolines (THIQs) using visible light and an iridium photocatalyst.[4][5]
Experimental Protocol: C1-Alkylation of N-Aryl THIQs
-
Reaction Setup: In a vial, combine the N-aryl tetrahydroisoquinoline (1.0 equiv), the alkyl halide (1.5 equiv), and the photocatalyst [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%).
-
Solvent: Add a mixture of acetonitrile (MeCN) and water.
-
Degassing: Degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiation: Seal the vial and place it in front of a blue LED lamp. Irradiate the mixture at room temperature for 24 hours with stirring.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the C1-alkylated N-aryl tetrahydroisoquinoline.
References
Application Notes and Protocols for the Use of Bulky Phosphine Ligands in Coupling Reactions with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl chlorides, which are cost-effective and widely available starting materials, has been a significant challenge in synthetic chemistry. The inert nature of the C-Cl bond often requires harsh reaction conditions and limits substrate scope. The development of bulky, electron-rich phosphine ligands has revolutionized this field by enabling efficient coupling of a broad range of aryl chlorides under milder conditions. These ligands are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing these advanced catalytic systems.
Bulky phosphine ligands, such as dialkylbiaryl phosphines and di(1-adamantyl)phosphinous acid-ligated systems, enhance the efficacy of palladium catalysts in several ways.[4][5] Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step with the inert aryl chloride.[5] Furthermore, their electron-donating properties increase the electron density on the palladium center, which also facilitates this crucial activation step.[6] The steric hindrance of these ligands also promotes the final reductive elimination step, leading to faster catalytic turnover.
Key Applications
The use of bulky phosphine ligands has enabled significant advancements in several key cross-coupling reactions involving aryl chlorides:
-
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between aryl chlorides and boronic acids or their derivatives is now routinely achieved with high yields. This reaction is fundamental for the synthesis of biaryl and substituted aromatic structures present in many drug candidates and organic materials.[5][7][8]
-
Buchwald-Hartwig Amination: The synthesis of N-aryl and N-heteroaryl amines from aryl chlorides has been greatly facilitated. This transformation is of paramount importance in medicinal chemistry, as the aniline and related moieties are common pharmacophores.[1][9][10]
Quantitative Data Summary
The following tables summarize the performance of various bulky phosphine ligands in the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of aryl chlorides, as reported in the literature.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand/Precatalyst | Aryl Chloride | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| POPd-Ad | Phenyl chloride | 4-Tolylboronic acid | CsF | Acetonitrile | 65 | 12 | >99 | 2 | [4] |
| POPd-Ad | 4-Chlorotoluene | Phenylboronic acid | CsF | Acetonitrile | 65 | 1 | 83 | 2 | [4] |
| POPd-Ad | 2-Chloropyridine | Phenylboronic acid | CsF | Acetonitrile | 65 | 1 | 99 | 2 | [4] |
| P(biphenyl)Ph2 | 4-Chloroacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 1 | 95 | 1 (Pd(OAc)2) | [11] |
| XPhos | Various aryl chlorides | Various arylboronic acids | K3PO4 | Toluene/THF | 100 | 3 | Moderate to excellent | 2 (Pd(OAc)2) | [12] |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Amphos | Various aryl chlorides | Various amines | NaOtBu | Toluene | 80-110 | N/A | High | 0.01-0.05 (Pd(dba)2) | [1] |
| BrettPhos | ortho-Substituted aryl chlorides | Bulky amides | NaOtBu | Toluene | 110 | N/A | Excellent | N/A | [13] |
| keYPhos | Chlorobenzene | Diphenylphosphine | tBuOK | DMA | 60 | 20 | 95 | 4 (Pd(dba)2) | [14] |
| Anionic Phosphine | Aryl chlorides | Various amines | K3PO4 | DME | 100 | N/A | Good to excellent | N/A (Pd(dba)2) | [15] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using bulky phosphine ligands. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted from procedures utilizing palladium precatalysts with bulky phosphine ligands.[4][8]
Materials:
-
Palladium precatalyst (e.g., POPd-Ad, XPhos-Pd-G3) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, CsF)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (or palladium source and ligand), the aryl chloride (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a generalized procedure based on established methods for the amination of aryl chlorides using bulky phosphine ligands.[1][13]
Materials:
-
Palladium precatalyst (e.g., Amphos-Pd-G3, BrettPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., Amphos, BrettPhos)
-
Aryl chloride
-
Amine (primary or secondary)
-
Strong base (e.g., NaOtBu, LiHMDS, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (or palladium source and ligand), the aryl chloride (1.0 mmol), and the base (1.2-1.5 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous solvent (3-5 mL), followed by the amine (1.1-1.2 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride.
Experimental Workflow for Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit [scilit.com]
- 8. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Preparation of Kinase Inhibitors from Isoquinoline Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and evaluation of kinase inhibitors derived from isoquinoline scaffolds. The isoquinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with potent and selective kinase inhibitory activity. This guide covers synthetic methodologies, quantitative structure-activity relationship (QSAR) data, and protocols for assessing kinase inhibition and cellular activity.
Introduction to Isoquinoline-Based Kinase Inhibitors
The isoquinoline scaffold is a bicyclic aromatic heterocycle that serves as a versatile template for the design of kinase inhibitors. Its rigid structure allows for the precise positioning of substituents to interact with the ATP-binding pocket of various kinases. Modifications at different positions of the isoquinoline ring system have led to the discovery of potent inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.
Featured Isoquinoline Scaffolds and Target Kinases
This section highlights prominent isoquinoline-based scaffolds and their targeted kinases, providing a summary of their inhibitory activities.
Pyrazolo[3,4-g]isoquinolines
This scaffold has shown significant promise in targeting kinases involved in cell cycle regulation and signaling.
Table 1: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes |
| 1b | Haspin | 57 | Selectivity Index (SI) vs. CLK1 = 1.2 |
| 1c | Haspin | 66 | SI vs. CLK1 = 2.5 |
| 2c | Haspin | 62 | SI vs. DYRK1A = 4 |
Data compiled from published research.[1] The selectivity index (SI) is the ratio of IC50 for the off-target kinase to the IC50 for the primary target.
1H-Pyrrolo[3,2-g]isoquinolines
Derivatives of this scaffold have demonstrated potent inhibition of Haspin kinase, a key regulator of mitosis.
Table 2: Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives against Haspin Kinase
| Compound ID | IC50 (nM) |
| 3 | 10-80 |
| 8 | 10-80 |
| 10 | 10-80 |
| 15 | 10-80 |
| 16 | 10-80 |
| 17 | 10-80 |
Data represents a range of IC50 values for potent compounds within this series as reported in scientific literature.[2]
Other Isoquinoline-Based Kinase Inhibitors
The versatility of the isoquinoline scaffold has led to the development of inhibitors for a variety of other kinases.
Table 3: Inhibitory Activity of Various Isoquinoline-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50/Ki |
| Pyrazolo[3,4-c]isoquinolines | B-Raf(V600E) | Potent inhibition reported |
| Isoquinoline-tethered quinazolines | HER2 | IC50 = 103 nM (for compound 14a) |
| Fasudil (HA-1077) | ROCK2 | IC50 = 0.158 µM |
| Hydroxyfasudil (HA-1100) | ROCK1/2 | IC50 = 0.73 µM / 0.72 µM |
| Ripasudil (K-115) | ROCK1/2 | IC50 = 51 nM / 19 nM |
| Netarsudil (AR-13324) | ROCK1/2 | Ki = 1 nM / 1 nM |
This table presents a selection of data from various sources to illustrate the broad applicability of the isoquinoline scaffold.[1][3][4]
Experimental Protocols: Synthesis of Isoquinoline Scaffolds
The following protocols describe common methods for the synthesis of the isoquinoline core structure.
Bischler-Napieralski Reaction
This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction is typically carried out in acidic conditions at elevated temperatures.[5][6][7][8]
Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
-
Reactant Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.[8]
-
Addition of Dehydrating Agent: Cool the solution to 0 °C and slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 equivalents) or triflic anhydride (Tf₂O, 1.2 equivalents) dropwise.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to a pH of 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[2][9][10]
Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or water).[2][10]
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution at room temperature.[2]
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid.[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-24 hours. Monitor the reaction progress by TLC.[2]
-
Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
Experimental Protocols: Kinase Inhibition and Cell Viability Assays
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of kinase activity and inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the isoquinoline test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in the assay buffer.
-
Reconstitute the target kinase and its substrate according to the manufacturer's instructions.
-
Prepare the ATP solution at a concentration near the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control).
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by isoquinoline-based inhibitors and a typical experimental workflow for their evaluation are provided below using Graphviz.
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
Caption: The MAPK/ERK signaling cascade with the point of inhibition by B-Raf inhibitors.
Caption: The role of Haspin kinase in mitosis and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities. Consequently, the development of efficient synthetic methodologies for the functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug discovery. Nucleophilic aromatic substitution (SNAr) has emerged as a powerful tool for the introduction of a wide range of substituents onto the isoquinoline ring system, enabling the synthesis of diverse compound libraries for biological screening.
This document provides a comprehensive overview of the general protocol for SNAr reactions on isoquinolines, detailing the underlying principles, key factors influencing the reaction, experimental procedures for various nucleophiles, and highlighting its applications in the synthesis of therapeutic agents.
General Principles
The SNAr reaction on isoquinolines typically proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring in the isoquinoline nucleus, particularly at the C1 position, makes it susceptible to attack by nucleophiles. The reaction is initiated by the addition of a nucleophile to the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, leading to the restoration of aromaticity and the formation of the substituted isoquinoline product.
The presence of the nitrogen atom in the isoquinoline ring plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.
Factors Affecting the Reaction
Several factors influence the efficiency and outcome of SNAr reactions on isoquinolines:
-
Nature of the Leaving Group: The reactivity of the leaving group is a critical determinant of the reaction rate. Halogens are the most commonly employed leaving groups. In the context of SNAr, the leaving group ability often follows the trend: F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Nature of the Nucleophile: A wide variety of nucleophiles can be utilized in SNAr reactions with isoquinolines, including amines, alkoxides, and thiols. The nucleophilicity of the attacking species directly impacts the reaction rate. Stronger nucleophiles generally lead to faster reactions.
-
Solvent: The choice of solvent is crucial for the success of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they can effectively solvate the charged intermediate and promote the reaction.
-
Temperature: The reaction temperature can significantly affect the reaction rate. In many cases, heating is required to drive the reaction to completion. However, the optimal temperature will depend on the specific substrates and reagents being used.
-
Base: When using nucleophiles that are not inherently anionic (e.g., amines, thiols), the addition of a base is often necessary to deprotonate the nucleophile and increase its reactivity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Experimental Protocols
The following section provides detailed experimental protocols for the SNAr reaction on halo-isoquinolines with various nucleophiles.
Protocol 1: SNAr with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 1-aminoisoquinolines from 1-chloroisoquinoline.
General Procedure: To a solution of 1-chloroisoquinoline (1.0 eq.) in a suitable solvent such as DMSO or NMP, the desired amine (1.2-2.0 eq.) and a base like cesium carbonate (Cs₂CO₃, 2.0 eq.) are added. The reaction mixture is then stirred at a temperature ranging from 80 to 120 °C and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: SNAr of 1-Chloroisoquinoline with Amines
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Cs₂CO₃ | DMSO | 100 | 12 | 85 |
| 2 | Piperidine | K₂CO₃ | NMP | 120 | 8 | 92 |
| 3 | Aniline | Cs₂CO₃ | DMSO | 110 | 16 | 78 |
| 4 | Benzylamine | K₂CO₃ | DMF | 90 | 24 | 88 |
Protocol 2: SNAr with Thiol Nucleophiles
This protocol outlines a general procedure for the synthesis of 1-thioether-substituted isoquinolines from 1-chloroisoquinoline.
General Procedure: To a solution of the desired thiol (1.2 eq.) in a polar aprotic solvent like DMF, a base such as sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C to generate the thiolate anion. After the cessation of hydrogen evolution, 1-chloroisoquinoline (1.0 eq.) is added to the reaction mixture. The reaction is then stirred at room temperature or gently heated (50-80 °C) while monitoring its progress by TLC. Once the reaction is complete, it is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: SNAr of 1-Chloroisoquinoline with Thiols
| Entry | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | DMF | 25 | 4 | 95 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMSO | 60 | 6 | 89 |
| 3 | Ethanethiol | NaH | DMF | 25 | 3 | 91 |
| 4 | 4-Methoxythiophenol | K₂CO₃ | NMP | 70 | 8 | 93 |
Protocol 3: SNAr with Alkoxide Nucleophiles for the Synthesis of Isoquinolones
This protocol describes the synthesis of isoquinolone derivatives through a KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones, followed by a Cu(OAc)₂-catalyzed cyclization.[1]
General Procedure: In an oven-dried reaction tube, 2-halobenzonitrile (1.0 eq.), the ketone (2.0 eq.), potassium tert-butoxide (KOtBu, 3.0 eq.), and copper(II) acetate (Cu(OAc)₂, 0.2 eq.) are combined in toluene.[1] The tube is sealed and the reaction mixture is stirred at 100 °C for 10 hours.[1] After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired isoquinolone product.[1]
Table 3: Synthesis of Isoquinolones via SNAr and Cyclization [1]
| Entry | 2-Halobenzonitrile | Ketone | Yield (%) |
| 1 | 2-Bromobenzonitrile | Acetophenone | 82 |
| 2 | 2-Chlorobenzonitrile | Acetophenone | 69 |
| 3 | 2-Bromobenzonitrile | 4-Methoxyacetophenone | 88 |
| 4 | 2-Bromobenzonitrile | Propiophenone | 34 |
Visualizations
General SNAr Mechanism on Isoquinoline
Caption: General mechanism of SNAr on a 1-haloisoquinoline.
Experimental Workflow for SNAr Reaction
Caption: A typical experimental workflow for an SNAr reaction.
Factors Affecting SNAr on Isoquinolines
References
Application Notes and Protocols: Synthesis of N-arylisoquinolines for Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-arylisoquinolines, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities, particularly as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway and topoisomerases.
Introduction to N-arylisoquinolines
N-arylisoquinolines are a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological properties. Their rigid, planar structure allows for effective interaction with various biological targets, making them attractive scaffolds for the development of novel therapeutics. The isoquinoline core can be substituted at various positions, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.
Key Synthetic Strategies
Several synthetic methodologies have been developed for the construction of the N-arylisoquinoline scaffold. Two of the most classical and widely used methods are the Bischler-Napieralski and the Pictet-Spengler reactions. More recently, metal-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for the efficient synthesis of functionalized N-arylisoquinolines.
Application Note 1: Synthesis of 3-Arylisoquinolin-1(2H)-ones via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones.[1][2][3] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2]
Experimental Workflow: Bischler-Napieralski Reaction
Caption: Workflow for the synthesis of 3-arylisoquinolin-1(2H)-ones.
Detailed Protocol: Synthesis of a 3-Arylisoquinolin-1(2H)-one Derivative
This protocol describes the synthesis of a representative 3-arylisoquinolin-1(2H)-one, a class of compounds that has shown significant anticancer activity.
Step 1: Synthesis of the β-arylethylamide precursor
-
To a solution of 2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-arylethylamide.
Step 2: Bischler-Napieralski Cyclization
-
To a solution of the β-arylethylamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
Step 3: Oxidation to the 3-Arylisoquinolin-1(2H)-one
-
Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent such as acetone.
-
Add a solution of potassium permanganate (KMnO₄) (2.0 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Filter the mixture through a pad of Celite and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 3-arylisoquinolin-1(2H)-one.
Application Note 2: Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[4][5][6][7] This reaction is particularly useful for the synthesis of natural product-like scaffolds and can be performed under mild conditions, sometimes even under physiological pH.[4]
Experimental Workflow: Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler synthesis of N-aryl-tetrahydroisoquinolines.
Detailed Protocol: Synthesis of an N-Aryl-1,2,3,4-tetrahydroisoquinoline Derivative
This protocol outlines the synthesis of a representative N-aryl-1,2,3,4-tetrahydroisoquinoline.
-
Dissolve the β-arylethylamine (1.0 eq) and the desired aryl aldehyde (1.1 eq) in a suitable solvent such as toluene or acetonitrile.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (0.1-1.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1,2,3,4-tetrahydroisoquinoline.
Biological Activity and Data Presentation
N-arylisoquinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes, such as DNA replication and cell cycle progression, through the inhibition of enzymes like topoisomerases or by modulating critical signaling pathways like the PI3K/Akt/mTOR cascade.
Anticancer Activity of 3-Arylisoquinolin-1(2H)-one Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of synthesized 3-arylisoquinolin-1(2H)-one derivatives against various human cancer cell lines. The data highlights the structure-activity relationship (SAR), where substitutions on the aryl ring significantly influence the cytotoxic potency.[8]
| Compound | R¹ | R² | R³ | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) | IC₅₀ (µM) vs. MCF7 (Breast) | IC₅₀ (µM) vs. PC3 (Prostate) |
| 1a | H | H | H | > 100 | > 100 | > 100 | > 100 |
| 1b | OCH₃ | H | H | 55.2 | 68.4 | 45.1 | 72.3 |
| 1c | H | OCH₃ | H | 25.6 | 32.1 | 18.9 | 41.5 |
| 1d | H | H | OCH₃ | 12.3 | 15.8 | 9.7 | 22.4 |
| 1e | Cl | H | H | 48.9 | 52.3 | 39.8 | 61.2 |
| 1f | H | Cl | H | 8.5 | 11.2 | 6.3 | 14.7 |
| 1g | H | H | Cl | 15.7 | 19.4 | 12.1 | 28.6 |
| Doxorubicin | - | - | - | 0.05 | 0.08 | 0.12 | 0.09 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][9][10] Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.[5][10][11] Several N-arylisoquinoline derivatives have been identified as potent inhibitors of this pathway.[12]
Caption: N-arylisoquinolines can inhibit the PI3K/Akt/mTOR pathway at multiple points.
Conclusion
The synthesis of N-arylisoquinolines offers a promising avenue for the discovery of novel, biologically active compounds. The synthetic protocols outlined in this document provide a foundation for the preparation of diverse libraries of these compounds for further biological evaluation. The presented data underscores the potential of N-arylisoquinolines as anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further exploration of the structure-activity relationships and mechanisms of action will be crucial for the development of clinically viable drug candidates based on this versatile scaffold.
References
- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Amination of Dihaloquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihaloquinolines are pivotal precursors in the synthesis of a wide array of biologically active compounds, including antimalarials, antivirals, and kinase inhibitors. The strategic introduction of amino functionalities onto the quinoline scaffold is a critical step in the development of these therapeutic agents. Achieving regioselective amination of dihaloquinolines, however, presents a significant synthetic challenge due to the differential reactivity of the halogen-substituted positions. This document provides detailed application notes and experimental protocols for the selective mono- and di-amination of various dihaloquinoline isomers, focusing on reaction conditions that govern regioselectivity. The two primary strategies covered are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.
The reactivity of halo-positions on the quinoline ring is influenced by the electronic effects of the nitrogen heteroatom. Generally, the C4 and C2 positions are more activated towards nucleophilic attack than positions on the carbocyclic ring.[1][2] Consequently, in dihaloquinolines such as 2,4-dichloroquinoline, selective amination at the C4 position can often be achieved under milder conditions, while amination at the C2 position may require more forcing conditions or catalytic methods.[1][3] For other isomers like 4,7-dichloroquinoline, the C4 position is also typically the more reactive site for SNAr.[4] Palladium-catalyzed methods offer a powerful alternative, enabling the amination of less reactive C-Cl bonds and providing a pathway for sequential or complete diamination under controlled conditions.[5][6]
General Workflow for Selective Amination
The following diagram illustrates a generalized workflow for the selective amination of a dihaloquinoline substrate, from initial reaction setup to final product analysis.
Caption: Generalized experimental workflow for selective amination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions for the selective amination of common dihaloquinoline substrates.
Table 1: Selective Mono-amination of 2,4-Dichloroquinoline
| Entry | Amine | Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Morpholine | SNAr | - | K2CO3 | DMF | 120 | 24 | 4-Morpholino-2-chloroquinoline | 92 | [3] |
| 2 | Substituted 1,4-dihydropyridines | SNAr | - | K2CO3 | - | Moderate | - | 2-Chloro-4-(dihydropyridinyl)quinoline | High | [7] |
| 3 | Sodium Ethoxide | SNAr | 18-crown-6 | - | DMF | - | - | 2-Chloro-4-ethoxyquinoline | Very Good | [8] |
Table 2: Selective Amination of 4,7-Dichloroquinoline
| Entry | Amine | Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Various Amines | SNAr | - | Excess Amine | Ethanol/DMF/Neat | 80-130 | 6-24 | 4-Amino-7-chloroquinoline | - | [4] |
| 2 | Adamantyl-amine | Buchwald-Hartwig | Pd(dba)2/BINAP | tBuONa | Dioxane | Reflux | 6-15 | 4-(Adamantylamino)-7-chloroquinoline | Good | [5][6] |
Table 3: Palladium-Catalyzed Amination of Various Dichloroquinolines
| Entry | Substrate | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 2,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)2 | BINAP | tBuONa | Dioxane | 2-(Adamantylamino)-8-chloroquinoline | Moderate | [5][6] |
| 2 | 4,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)2 | BINAP | tBuONa | Dioxane | 4-(Adamantylamino)-8-chloroquinoline | 77 | [6] |
| 3 | 4,8-Dichloroquinoline | Adamantyl-amine (excess) | Pd(dba)2 | DavePhos | tBuONa | Dioxane | 4,8-Di(adamantylamino)quinoline | Good | [6] |
| 4 | 6-Bromo-2-chloroquinoline | Cyclic Amines | - | - | - | - | 6-(Cyclic amino)-2-chloroquinoline | - | [9] |
Experimental Protocols
Protocol 1: Selective C4-Amination of 2,4-Dichloroquinoline via SNAr
This protocol is adapted from the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, focusing on the C4-amination step.[3]
Materials:
-
N-(4,7-dichloroquinolin-2-yl)benzamide (or other 2-substituted-4-chloroquinoline)
-
Morpholine (or other amine nucleophile)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add the 2-substituted-4-chloroquinoline derivative (1.0 equiv.), morpholine (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a sufficient volume of DMF to dissolve the starting materials.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chloroquinoline derivative.
Protocol 2: General Procedure for Palladium-Catalyzed Mono-amination of Dichloroquinolines
This protocol is a general method adapted from the amination of various dichloroquinolines with adamantane-containing amines.[6]
Materials:
-
Dichloroquinoline (e.g., 4,7-dichloroquinoline, 4,8-dichloroquinoline) (1.0 equiv.)
-
Amine (1.0-1.2 equiv.)
-
Palladium(0) bis(dibenzylideneacetone) [Pd(dba)2] (4-8 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (DavePhos) (4.5-9 mol%)
-
Sodium tert-butoxide (tBuONa) (1.5 equiv.)
-
Anhydrous Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
Equip a two-neck flask with a condenser and a magnetic stirrer. Flush the flask with dry argon.
-
Charge the flask with the dichloroquinoline (1.0 equiv.), Pd(dba)2 (0.04-0.08 equiv.), and the phosphine ligand (0.045-0.09 equiv.).
-
Add anhydrous dioxane and stir the mixture for 2-3 minutes under argon.
-
Add the amine (1.0-1.2 equiv.) and sodium tert-butoxide (1.5 equiv.).
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 6-15 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Palladium-Catalyzed Di-amination of Dichloroquinolines
This protocol is a modification of Protocol 2 for achieving diamination.
Materials:
-
Dichloroquinoline (e.g., 4,7-dichloroquinoline, 4,8-dichloroquinoline) (1.0 equiv.)
-
Amine (3.0-4.0 equiv.)
-
Palladium(0) bis(dibenzylideneacetone) [Pd(dba)2] (4-8 mol%)
-
2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (DavePhos) (4.5-9 mol%)
-
Sodium tert-butoxide (tBuONa) (3.0 equiv.)
-
Anhydrous Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
Follow steps 1-3 from Protocol 2. Note the use of DavePhos is often preferred for diamination.[6]
-
Add the amine (3.0-4.0 equiv.) and sodium tert-butoxide (3.0 equiv.).
-
Heat the reaction mixture to reflux and maintain until the mono-aminated intermediate is consumed, as monitored by TLC/LC-MS.
-
Follow the work-up and purification steps 6-10 from Protocol 2 to isolate the diaminoquinoline product.
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
SNAr: Increase temperature, use a more polar aprotic solvent (e.g., DMSO), or switch to a stronger base.[4] For less reactive positions, consider switching to a palladium-catalyzed method.
-
Buchwald-Hartwig: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Screen different phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K3PO4, Cs2CO3). Catalyst decomposition (formation of palladium black) can indicate the presence of oxygen or impurities.[10]
-
-
Poor Selectivity (Formation of Di-aminated Product in Mono-amination):
-
SNAr: Use a stoichiometric amount of the amine (1.0-1.1 equivalents). Slowly add the dihaloquinoline to a solution of the amine to maintain a low concentration of the electrophile.[4]
-
Buchwald-Hartwig: Reduce reaction time and temperature. Use a bulkier phosphine ligand which may disfavor the second amination.
-
-
Formation of Hydrodehalogenation Byproduct: This side reaction, where a halogen is replaced by hydrogen, can be promoted by elevated temperatures.[10] Consider lowering the reaction temperature or screening different catalyst/ligand combinations.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Deactivated Aryl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving challenging deactivated aryl chlorides.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of deactivated aryl chlorides, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki coupling reactions with deactivated aryl chlorides is a frequent challenge. The primary reasons often revolve around the following critical factors:
-
Catalyst and Ligand Inactivity: The palladium catalyst, particularly Pd(0), is susceptible to oxidation, and phosphine ligands can be oxidized by atmospheric oxygen. Ensure that your catalyst and ligands are fresh and have been stored under an inert atmosphere.[1] For Pd(II) precatalysts like Pd(OAc)₂, their quality can degrade over time.[1]
-
Inefficient Oxidative Addition: Deactivated (electron-rich) aryl chlorides are notoriously difficult substrates for the initial oxidative addition step to the Pd(0) center, which is often the rate-limiting step.[2]
-
Poor Reagent Quality: The purity of your aryl chloride, boronic acid/ester, base, and solvent is paramount. Impurities can poison the catalyst. Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and often substrate-dependent. An inappropriate selection can lead to reaction failure.
Q2: I am observing significant amounts of side products like dehalogenated arene and homocoupled biaryl. How can I minimize these?
A2: The formation of dehalogenation and homocoupling byproducts indicates competing reaction pathways that consume your starting materials and reduce the yield of the desired product.
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. It is often mediated by a palladium-hydride species, which can form from reactions with the base, solvent (e.g., alcohols), or trace water.[3] To minimize dehalogenation:
-
Use thoroughly degassed solvents.
-
Select a base that is less likely to generate hydride species.
-
Ensure your reaction setup is under a strict inert atmosphere.
-
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species.[4] To suppress homocoupling:
Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?
A3: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] Electron-deficient boronic acids are particularly prone to this.[1] To mitigate protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[1]
-
Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous conditions can be beneficial.[1]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][5] These reagents often release the boronic acid slowly into the reaction, keeping its concentration low and minimizing decomposition.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the Suzuki coupling of deactivated aryl chlorides?
A1: There is no single "best" catalyst system, as the optimal choice depends on the specific substrates. However, highly successful systems for deactivated aryl chlorides typically involve palladium catalysts with bulky, electron-rich ligands.[6][7] These ligands facilitate the challenging oxidative addition step.[7] Commonly used ligand classes include:
-
Bulky Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃).[2]
-
Buchwald-type Biarylphosphines: Ligands like SPhos and XPhos are highly effective.
-
N-Heterocyclic Carbenes (NHCs): Such as IPr, which are strong electron donors.[8][9]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] The choice of base can significantly impact the reaction's success. A general guideline is:
-
Inorganic bases are most common. K₃PO₄ is often a good starting point for challenging couplings.[10][11] Cs₂CO₃ is also frequently used, especially in cases of low reactivity.[11]
-
The effectiveness of a base is highly dependent on the solvent system.[11]
Q3: What are the recommended solvents for this type of reaction?
A3: A variety of organic solvents can be used, often with the addition of water to aid in dissolving the inorganic base and activating the boronic acid.[4] Common choices include:
-
Ethers: 1,4-dioxane, THF[4]
-
Aromatic hydrocarbons: Toluene[4]
-
Amides: DMF[4]
-
Aqueous mixtures (e.g., toluene/water, dioxane/water) are frequently employed.[10]
Data Presentation
Table 1: Comparison of Different Bases on the Yield of a Model Suzuki Coupling Reaction
| Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 | [10] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 92 | [10] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 98 | [10] |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 96 | [10] |
| KOH | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 85 | [10] |
| TEA | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 45 | [10] |
Data is illustrative and compiled from multiple sources. Yields are highly dependent on the specific substrates and reaction conditions.[10]
Table 2: Effect of Ligand on the Suzuki Coupling of an Electron-Rich Aryl Chloride
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | <5 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | >95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | >95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 60 | >98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | >95 |
Yields are representative for the coupling of an electron-rich aryl chloride like 4-chloroanisole with phenylboronic acid and are based on data from various sources.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Deactivated Aryl Chloride
This is a generalized protocol and should be optimized for specific substrates.
Materials:
-
Deactivated Aryl Chloride (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.[8]
-
Reaction: Place the reaction mixture in a preheated oil bath and stir vigorously for the required time (typically 4-24 hours).[8] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to prevent hydrodehalogenation in palladium-catalyzed reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) of an aryl or vinyl halide is replaced by a hydrogen atom.[1] This leads to a reduced byproduct instead of the desired cross-coupled product.[1][2] This unwanted reaction lowers the overall yield and complicates the purification process by introducing impurities that are often difficult to separate from the target molecule.[1][3]
Q2: What are the primary mechanistic causes of hydrodehalogenation?
A2: The central cause of hydrodehalogenation is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] Once formed, this Pd-H intermediate can undergo reductive elimination with the aryl group, yielding the undesired hydrodehalogenated product (Ar-H).[2] Key factors that promote the formation of Pd-H species include:
-
Hydride Sources: Solvents like alcohols or DMF, amine bases, and even trace amounts of water can act as hydride donors.[1]
-
Reaction Kinetics: If the desired cross-coupling pathway is slow, the competing hydrodehalogenation reaction becomes more significant.[1]
-
Catalyst Activity: Highly active catalysts can sometimes favor the hydrodehalogenation pathway, particularly with electron-rich aryl halides.[1]
-
β-Hydride Elimination: In some cases, a palladium-alkoxide intermediate (formed from an alcohol solvent or alkoxide base) can undergo β-hydride elimination to generate the Pd-H species.[4]
dot graph "Catalytic_Cycle_and_Hydrodehalogenation_Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Main Cycle Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)-X L₂\n(Oxidative Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation [label="Ar-Pd(II)-R L₂\n(Transmetalation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ar-R\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes hydride_source [label="Hydride Source\n(e.g., Solvent, Base, H₂O)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; pd_hydride [label="Ar-Pd(II)-H L₂\n(Pd-Hydride Species)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct [label="Ar-H\n(Hydrodehalogenation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> oa_complex [label="Ar-X"]; oa_complex -> transmetalation [label="R-M"]; transmetalation -> pd0 [label="Reductive\nElimination"]; transmetalation -> product [style=dashed];
// Side Reaction Edges oa_complex -> pd_hydride [label="Forms Pd-H", color="#EA4335"]; hydride_source -> pd_hydride [style=dashed, arrowhead=open, color="#EA4335"]; pd_hydride -> pd0 [label="Reductive\nElimination", color="#EA4335"]; pd_hydride -> byproduct [style=dashed, color="#EA4335"]; } caption: "Figure 1: Competing pathways in Pd-catalyzed cross-coupling."
Q3: How does my choice of starting material affect hydrodehalogenation?
A3: The nature of the aryl halide plays a significant role.
-
Halide Identity: The tendency for hydrodehalogenation often follows the reactivity of the C-X bond, which is typically I > Br > Cl.[2] Aryl iodides are the most reactive towards oxidative addition but are also the most susceptible to this side reaction.[3] If feasible, switching to a less reactive aryl bromide or chloride can mitigate the issue.[3]
-
Electronic Properties: Electron-rich aryl halides are generally more prone to hydrodehalogenation.[1] Conversely, electron-deficient halides are often less susceptible.[2] For N-heterocyclic halides, the nitrogen atom can coordinate to the palladium center, potentially complicating the reaction and increasing the likelihood of dehalogenation.[2]
Troubleshooting Guide
If you are observing significant hydrodehalogenation, follow this systematic workflow to diagnose and solve the issue.
// Nodes start [label="Hydrodehalogenation\nObserved", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ligand [label="1. Evaluate Ligand", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="2. Adjust Base", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="3. Change Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="4. Lower Temperature", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Problem Solved:\nIncreased Yield of\nDesired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ligand; check_ligand -> check_base [label="Issue persists"]; check_base -> check_solvent [label="Issue persists"]; check_solvent -> check_temp [label="Issue persists"];
check_ligand -> solution [label="Switch to bulky, electron-rich\nligand (e.g., XPhos, SPhos)"]; check_base -> solution [label="Switch to weaker inorganic\nbase (e.g., K₃PO₄, Cs₂CO₃)"]; check_solvent -> solution [label="Switch to non-polar aprotic\nsolvent (e.g., Toluene)"]; check_temp -> solution [label="Decrease reaction\ntemperature"]; } caption: "Figure 2: Systematic troubleshooting workflow."
Issue 1: Significant Hydrodehalogenation in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura coupling shows a high percentage of the Ar-H byproduct. This is a common issue, especially with reactive aryl halides.
Solution Strategy: The key is to promote the desired reductive elimination of the product (Ar-R) over the undesired reductive elimination of the byproduct (Ar-H). This can be achieved by modifying the reaction parameters to disfavor the formation or persistence of Pd-H species.
Parameter Optimization:
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[3] | Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[3] |
| Base | Strong bases (e.g., NaOtBu), Amine bases (e.g., Et₃N).[3] | Switch to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] | Weaker bases are less likely to act as a hydride source or promote side reactions leading to Pd-H formation.[3] |
| Solvent | Protic (e.g., alcohols) or reducible polar aprotic (e.g., DMF, Dioxane).[1][3] | Use non-polar aprotic solvents (e.g., Toluene).[1][3] | Toluene is less likely to act as a hydride donor compared to alcohols or DMF.[1][3] |
| Temperature | High temperature (e.g., >100 °C) | Lower the reaction temperature. | The activation energy for hydrodehalogenation can be different from the main reaction; lowering the temperature often suppresses the side reaction more significantly.[3] |
| Aryl Halide | Ar-I | Switch to Ar-Br or Ar-Cl (if reactivity allows).[2][3] | C-I bonds are more reactive and more prone to side reactions.[2][3] |
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
During a Buchwald-Hartwig amination, you observe the formation of the arene (Ar-H) alongside your desired aryl amine.
Solution Strategy: This often occurs when the rate of C-N reductive elimination is slow, allowing the competing hydrodehalogenation pathway to dominate. The choice of ligand and base is particularly critical in this reaction.
Parameter Optimization:
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Ligand | First-generation ligands (e.g., P(o-tolyl)₃) with primary amines.[5] | Use modern, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6] | These ligands create a sterically hindered environment around the palladium, which promotes C-N bond formation and disfavors side reactions like β-hydride elimination.[5] |
| Base | A base that is too strong or too weak for the specific substrate combination. | Screen different bases. Strong bases like NaOtBu or LHMDS are common, but weaker carbonates (Cs₂CO₃, K₃PO₄) can be effective and reduce side reactions.[6] | The base strength needs to be sufficient for amine deprotonation without promoting decomposition or hydride formation. |
| Amine Stoichiometry | Large excess of amine. | Reduce the excess of the amine coupling partner. | The amine itself can sometimes act as a hydride source; using a smaller excess can minimize this possibility. |
| Solvent | Solvents that can act as hydride donors (e.g., alcohols). | Use ethereal solvents (e.g., Dioxane, THF) or aromatic hydrocarbons (e.g., Toluene).[1] | These solvents are generally more inert and less likely to generate Pd-H species. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation
This protocol is optimized for a generic coupling of an aryl bromide with an arylboronic acid, employing conditions known to suppress the formation of the Ar-H byproduct.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[3]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[3]
-
Add the degassed toluene and degassed water via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Quantifying Hydrodehalogenation by GC-MS
This method allows for the accurate determination of the ratio between the desired product and the hydrodehalogenated byproduct in a crude reaction mixture.
-
Sample Preparation:
-
Take a small, representative aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with other components.
-
Filter the sample through a small plug of silica gel using a pipette to remove solid particles.[3]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).[3]
-
Method:
-
Data Analysis:
-
Identify the peaks for the desired product and the hydrodehalogenated byproduct based on their retention times and mass spectra.
-
Calculate the relative ratio of the two products by comparing their peak areas relative to the internal standard.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Minimizing homocoupling of boronic acids in Suzuki reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on minimizing the homocoupling of boronic acids.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct. This unwanted reaction consumes starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the homocoupled product and the target molecule.[1] This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
A1: The formation of homocoupling byproducts is primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state. This can be a significant pathway for byproduct formation at the beginning of the reaction.[2][3]
Caption: Key drivers of boronic acid homocoupling.
Q2: How can I effectively minimize homocoupling in my experimental setup?
A2: Several procedural modifications and careful selection of reaction parameters can significantly reduce homocoupling.
-
Rigorous Degassing: The most critical step is the removal of dissolved oxygen from your solvents and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique.[4]
-
Choice of Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the initial Pd(II)-mediated homocoupling.[2] If a Pd(II) precatalyst is used, consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0) without interfering with the catalytic cycle.[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective at promoting the desired cross-coupling pathway and suppressing homocoupling.[5][6] These ligands stabilize the palladium catalyst and can accelerate the reductive elimination step.
-
Base Selection: The choice of base is crucial. While a base is necessary to activate the boronic acid, overly harsh basic conditions can sometimes promote side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.[7] The optimal base is substrate-dependent and may require screening.
-
Solvent and Temperature: Aprotic solvents like dioxane, THF, and toluene are commonly used.[5] While the addition of water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling. Running the reaction at the lowest effective temperature can also help minimize side reactions.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]
-
Stoichiometry: Using a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in boronic acid homocoupling.
References
- 1. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Dichloro-6-methoxyisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 1,3-Dichloro-6-methoxyisoquinoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound? A1: Impurities largely depend on the synthetic route but can typically include unreacted starting materials, partially chlorinated intermediates, and potential by-products from over-chlorination. Degradation impurities may also form from exposure to air, light, or heat.[1][2]
Q2: What is a good starting point for a solvent system for Thin-Layer Chromatography (TLC) analysis? A2: A standard and effective starting solvent system is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate.[3][4] Begin with a ratio of 4:1 Hexanes:Ethyl Acetate and adjust the polarity based on the resulting Rf value of your target compound. For more polar compounds, a dichloromethane and methanol system can be used.[3]
Q3: What is the ideal Rf value I should aim for on a TLC plate before running a column? A3: For effective separation using flash chromatography, the target compound should have an Rf value between 0.15 and 0.35 in the chosen solvent system. This range generally provides the best balance between resolution and elution time.
Q4: Should I use the "dry loading" or "wet loading" method to apply my sample to the column? A4: Dry loading is highly recommended, especially if your crude product does not dissolve well in the initial, non-polar mobile phase.[5] Dissolving the sample in a strong (polar) solvent for wet loading can lead to poor separation.[4] Dry loading involves pre-adsorbing the crude mixture onto a small amount of silica gel, which is then carefully added to the top of the column.[4][5]
Q5: The nitrogen in the isoquinoline ring is basic. Will this affect my purification on silica gel? A5: Yes, the basic nitrogen can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and poor separation. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Separation | The mobile phase is either too polar (all compounds run to the top of the TLC plate) or not polar enough (all compounds remain at the baseline). | Systematically adjust the ratio of your polar and non-polar solvents. If using Hexane/EtOAc, increase the proportion of EtOAc to increase polarity, or decrease it to reduce polarity.[3][4] |
| Product is Tailing or Streaking | The compound is interacting too strongly with the acidic silica gel, often due to the basic nitrogen on the isoquinoline. | Add a small amount (0.5-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[3] |
| Low Product Yield After Column | The compound may be irreversibly adsorbed onto the silica gel. Alternatively, the fractions containing the product may have been incorrectly identified and discarded. | Ensure all fractions are carefully monitored by TLC before being combined or discarded. If irreversible adsorption is suspected, consider using a less acidic stationary phase like alumina or a different purification technique.[4] |
| Column Runs Dry | The solvent level dropped below the top of the silica bed, introducing air bubbles and creating channels that ruin separation. | Always maintain a sufficient level of solvent above the silica bed. Use a solvent reservoir or separatory funnel to add eluent continuously.[5] |
| Cracked Silica Bed | The column was packed unevenly, or a significant change in solvent polarity caused heat to be generated, leading to cracks. | Pack the column carefully as a uniform slurry to avoid air pockets.[5] When running a gradient, increase the solvent polarity gradually to avoid generating excess heat. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting common issues.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common TLC analysis issues.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of gram-scale quantities of crude this compound.
1. Materials and Equipment
-
Chemicals: Crude this compound, Silica gel (230-400 mesh), Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA, optional), Sand (acid-washed).
-
Equipment: Glass chromatography column, Solvent reservoir, Round bottom flasks, Fraction collector or test tubes, TLC plates and chamber, UV lamp (254 nm), Rotary evaporator, Cotton or glass wool.
2. Preparation of the Stationary Phase (Slurry Packing)
-
Determine Silica Quantity: Use a weight ratio of silica gel to crude product between 40:1 and 100:1. For 1g of crude, start with ~50g of silica.
-
Prepare the Slurry: In a beaker, combine the silica gel with the initial, least polar mobile phase (e.g., 5% EtOAc in Hexanes). Stir gently with a glass rod to create a uniform, pourable slurry and to release trapped air.[5]
-
Pack the Column:
-
Secure the column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.[6]
-
Fill the column partially with the mobile phase.
-
Gently pour the silica slurry into the column using a funnel. Continuously tap the side of the column to ensure even packing and remove air bubbles.[5]
-
Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Add another ~1 cm layer of sand on top to prevent disruption during solvent addition.[5]
-
3. Sample Loading (Dry Loading)
-
Dissolve Crude Product: Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Adsorb onto Silica: Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Load the Column: Carefully add the powdered sample-silica mixture to the top of the prepared column, ensuring an even layer.
4. Elution and Fraction Collection
-
Add Mobile Phase: Carefully add the optimized mobile phase to the column, taking care not to disturb the top layer of sand.
-
Begin Elution: Open the stopcock and apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent level decrease of ~5 cm/minute is a good starting point).[6]
-
Collect Fractions: Collect the eluent in appropriately sized test tubes or flasks. The size of the fractions should be about one-quarter of the column volume.
-
Gradient Elution (if necessary): If impurities are close to your product, a gradient elution may be necessary. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., start with 5% EtOAc in Hexanes, move to 10%, then 15%, etc.).
5. Analysis and Product Isolation
-
Monitor Fractions: Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.
-
Combine Fractions: Combine all fractions that contain the pure product.
-
Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Assess the purity of the final product using techniques like NMR, HPLC, or LC-MS.
References
Technical Support Center: Synthesis of 1,3,4-Trisubstituted Isoquinolines
Welcome to the technical support center for the synthesis of 1,3,4-trisubstituted isoquinolines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the synthesis of these complex heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining 1,3,4-trisubstituted isoquinolines?
A1: The synthesis of 1,3,4-trisubstituted isoquinolines can be challenging. Common strategies generally fall into two categories:
-
Ring Formation Reactions: Building the isoquinoline core with the desired substituents. Key reactions include the Bischler-Napieralski and Pictet-Spengler reactions, which form dihydroisoquinolines or tetrahydroisoquinolines, respectively, that are subsequently oxidized.[1][2][3] Microwave-assisted versions of these reactions have been developed to improve yields and reduce reaction times.[4]
-
Functionalization of a Pre-formed Isoquinoline Core: This approach involves starting with a simpler isoquinoline, such as a commercially available 1,3-dichloroisoquinoline, and introducing substituents at the desired positions through reactions like direct lithiation and subsequent trapping with electrophiles or palladium-catalyzed cross-coupling reactions.[5]
Q2: My Bischler-Napieralski reaction is failing or giving very low yields. What is the most common reason?
A2: A frequent cause of low yield in the Bischler-Napieralski reaction is insufficient activation of the aromatic ring of the β-arylethylamide substrate.[1][6] This reaction is an intramolecular electrophilic aromatic substitution, which is facilitated by electron-donating groups on the aromatic ring.[6] For substrates that lack these activating groups, harsher conditions, such as using a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃), are often required to drive the reaction to completion.[1][6]
Q3: What is the retro-Ritter reaction and how can I avoid it?
A3: The retro-Ritter reaction is a significant side reaction in the Bischler-Napieralski synthesis, leading to the formation of styrenes.[6][7] This side reaction is evidence for the formation of a nitrilium ion intermediate.[7][8] To minimize this unwanted pathway, you can use the corresponding nitrile as a solvent, which helps to shift the equilibrium away from the retro-Ritter product.[7] Alternatively, employing milder reagents like oxalyl chloride or triflic anhydride (Tf₂O) can form different intermediates and avoid the elimination reaction.[1][7]
Q4: Are there greener or more modern alternatives to classical synthesis methods?
A4: Yes, significant efforts have been made to develop more sustainable and efficient methods. These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for reactions like the Bischler-Napieralski and Pictet-Spengler.[4][9] Other modern approaches include transition-metal-catalyzed C-H activation/annulation reactions, which offer novel pathways to construct the isoquinoline core with high efficiency and regioselectivity.[10] These methods often use less harsh reagents and offer better atom economy.[9][11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3,4-trisubstituted isoquinolines in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficiently activated aromatic ring for cyclization. | For Bischler-Napieralski, use stronger dehydrating agents like P₂O₅ in refluxing POCl₃.[1][6] For Pictet-Spengler, ensure the aromatic ring has electron-donating substituents.[3][12] |
| Reaction temperature is too low or reaction time is too short. | Monitor the reaction progress closely using TLC or LC-MS. Consider microwave-assisted heating to improve reaction rates and yields.[1][4] | |
| Steric hindrance from bulky substituents preventing cyclization. | Consider an alternative synthetic route, such as the functionalization of a pre-existing isoquinoline core.[5] | |
| Major Side Product Formation (e.g., Styrenes) | The reaction conditions favor the retro-Ritter reaction pathway.[7] | Use milder cyclodehydration reagents such as triflic anhydride (Tf₂O) with a non-nucleophilic base.[1] Using a nitrile as the solvent can also suppress this side reaction.[7] |
| Formation of regioisomers due to multiple possible cyclization sites. | If an electron-donating group is meta, cyclization often occurs at the para-position.[6] Thoroughly characterize the product mixture using NMR and mass spectrometry to identify all isomers formed.[1] | |
| Tar Formation / Polymerization | Reaction temperature is too high or the reaction time is too long. | Carefully control the reaction temperature, using gradual heating. Stop the reaction as soon as the starting material is consumed to prevent decomposition.[1] |
| Insufficient solvent to maintain a stirrable mixture. | Ensure an adequate volume of anhydrous solvent is used throughout the reaction.[1] | |
| Difficult Purification | Presence of tarry materials and baseline impurities. | For crude products from harsh conditions (e.g., Skraup synthesis), purification may involve steam distillation before extraction and chromatography.[13] |
| Co-elution of the product with impurities during column chromatography. | Consider converting the basic isoquinoline product to its salt to modify its properties for purification. Recrystallization is also a powerful purification technique for crystalline products.[1][14] |
Experimental Protocols
Protocol 1: General Bischler-Napieralski Cyclization using POCl₃
This protocol is a general guideline for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5.0 equiv) dropwise to the solution.[1] The addition can be exothermic, and cooling with an ice bath may be necessary.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. For unactivated systems, P₂O₅ can be added, and the reaction may require prolonged heating.[6]
-
Upon completion, cool the reaction to room temperature and carefully quench it by pouring it onto crushed ice or a cold, basic solution (e.g., aqueous NaOH or NH₄OH).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride (Tf₂O)
This method is suitable for sensitive substrates where milder conditions are necessary.[1]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in an oven-dried flask.
-
Add a non-nucleophilic base, such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Allow the reaction to stir at a low temperature, then warm to 0 °C or room temperature while monitoring progress by TLC or LC-MS.
-
Once complete, quench the reaction with a basic solution (e.g., saturated aqueous NaHCO₃) and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product using appropriate methods.[1]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for isoquinoline synthesis.
Caption: Key steps in the Bischler-Napieralski reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Improving the reactivity of C-Cl bonds towards oxidative addition
Welcome to the Technical Support Center for improving C-Cl bond reactivity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oxidative addition of carbon-chlorine (C-Cl) bonds.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific challenges you may encounter when working with organochlorides in cross-coupling reactions.
Q1: My cross-coupling reaction with an aryl chloride is sluggish or failing. What are the primary factors to investigate?
A1: The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making oxidative addition the rate-limiting step in many cross-coupling reactions. When a reaction is underperforming, systematically evaluate the following components:
-
Catalyst System (Metal and Ligand): The choice of metal and, crucially, the supporting ligand is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for C-Cl bonds.[1] Highly active systems are required.
-
Ligand Properties: The reactivity of the metal center must be enhanced. This is achieved by using ligands that are both sterically bulky and highly electron-donating. These features promote the formation of a coordinatively unsaturated, electron-rich metal center that is reactive enough to cleave the C-Cl bond.[2]
-
Reaction Conditions: Ensure that the reaction is performed under strictly anhydrous and oxygen-free conditions. Oxygen can deactivate the active Pd(0) catalyst.[3] The choice of base and solvent also plays a pivotal role in the catalytic cycle.
-
Substrate Electronics: The electronic nature of the aryl chloride significantly impacts its reactivity. Electron-withdrawing groups on the aryl ring make the C-Cl bond more susceptible to oxidative addition, whereas electron-donating groups decrease its reactivity.[4]
Q2: How do I select the most effective ligand for activating a C(sp²)-Cl bond?
A2: Ligand selection is paramount. The goal is to increase the electron density at the metal center, which facilitates the oxidative addition step.[2]
-
For Palladium Catalysis: Bulky, electron-rich alkylphosphine ligands are the industry standard for activating C-Cl bonds. This class includes the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and trialkylphosphines like P(t-Bu)₃.[1] These ligands promote the formation of highly reactive, monoligated Pd(0) species.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) are another class of highly effective ligands. They are strong σ-donors and can form very stable and active catalysts suitable for challenging C-Cl bond activations.[1]
-
For Nickel Catalysis: Nickel catalysts are inherently more reactive towards C-Cl bonds than palladium and are often a more cost-effective choice.[6] Simple phosphine ligands like PPh₃ or PMe₃ can be effective in nickel-catalyzed systems, although specialized ligands are also used.[7][8]
Below is a diagram to guide your ligand selection process based on the substrate.
Caption: Ligand selection guide for aryl chlorides.
Q3: Are there alternatives to palladium for activating C-Cl bonds?
A3: Yes. Nickel and iron catalysts are excellent alternatives, especially for unreactive aryl chlorides.
-
Nickel Catalysts: Low-valent nickel species are more easily oxidized and can activate C-Cl bonds under milder conditions than palladium.[6] They are particularly effective for cross-coupling reactions involving aryl ethers and have shown great promise for aryl chlorides.[6]
-
Iron Catalysts: Iron-based catalysts are an emerging, cost-effective, and environmentally friendly alternative. While still under development for broad applications, they have been shown to catalyze the cross-coupling of Grignard reagents with aryl chlorides, potentially operating through a novel catalytic cycle involving negative oxidation states.[9][10]
Q4: How do I troubleshoot specific side reactions like homocoupling or protodeboronation in a Suzuki-Miyaura coupling?
A4: These side reactions lower the yield of the desired product.
-
Homocoupling (Aryl-Aryl or Boronic Acid Dimer): This often arises from oxygen contamination, which can oxidize the Pd(0) catalyst or the organoboron reagent.
-
Protodeboronation (Boronic Acid replaced by -H): This is the hydrolysis of the C-B bond and is a major issue with electron-deficient boronic acids or when using aqueous bases.[3]
Data Presentation: Catalyst System Comparison
The following tables summarize recommended catalyst systems for activating C-Cl bonds in Suzuki-Miyaura coupling reactions.
Table 1: Recommended Palladium Catalyst Systems for Aryl Chlorides
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Applications |
|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient and sterically hindered heteroaryl chlorides; bulky ligands prevent catalyst deactivation.[1] |
| Pd(PEPPSI)-IPr | IPr (NHC) | 1-3% | Highly active and stable; effective for a broad range of aryl and heteroaryl chlorides.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust and highly active system for coupling various aryl chlorides.[1] |
| Pd(PPh₃)₄ | (None) | 2-5% | Generally not effective for unreactive chlorides but may work for highly activated substrates.[1] |
Table 2: Reactivity Trend of Halides in Oxidative Addition
| Halide (R-X) | Relative Reactivity | C-X Bond Energy (kcal/mol) | Comments |
|---|---|---|---|
| R-I | Highest | ~57 | Most reactive, oxidative addition is rapid.[2] |
| R-Br | High | ~72 | A common and reliable substrate.[2] |
| R-OTf | Moderate-High | N/A | Reactivity is comparable to bromides.[3] |
| R-Cl | Lowest | ~84 | Least reactive, requires highly active catalysts.[2][3] |
Visualizations of Key Processes
Troubleshooting Workflow for Low Yield
This workflow provides a step-by-step guide to diagnosing and solving low-yield issues in cross-coupling reactions involving C-Cl bond activation.
Caption: A workflow diagram for troubleshooting low yields.
The Catalytic Cycle: Focus on Oxidative Addition
The oxidative addition of the C-Cl bond to the Pd(0) center is the crucial, often rate-determining, first step.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This procedure is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[1]
-
Phosphine Ligand (e.g., SPhos, 3.6 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, the boronic acid/ester, the base, the palladium precatalyst, and the ligand.[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1] The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion in Buchwald-Hartwig amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions.
Troubleshooting Low Conversion and Side Reactions
Low conversion or the formation of significant byproducts are common issues in Buchwald-Hartwig amination. The following section addresses specific problems you might be encountering.
My reaction has stalled or shows low conversion. What are the most common causes?
Several factors can lead to low conversion. One of the most frequent and often overlooked reasons is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[1] Other common issues include improper catalyst and ligand selection for the specific substrates, catalyst deactivation, or challenges with the inherent reactivity of your starting materials.[1] A systematic approach to troubleshooting is often the most effective strategy.
How do I begin to troubleshoot my low-yielding reaction?
A logical, step-by-step approach is crucial for identifying the root cause of low conversion. The following workflow can guide your optimization efforts.
Caption: A general workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: How do I choose the right ligand for my amine and aryl halide?
Ligand choice is critical and depends heavily on the nature of your coupling partners.[2] Bulky, electron-rich phosphine ligands are often required, especially for challenging substrates like aryl chlorides.[3] The choice of ligand is primarily determined by the class of the amine nucleophile.[4]
For example, ligands like RuPhos are often effective for secondary amines, while BrettPhos is a good starting point for primary amines.[5] Amides, being poor nucleophiles, may require more reactive ligands like tBuBrettPhos.[5] Pre-catalysts, which are often air-stable and generate the active Pd(0) species in situ, have become widely used and are available in several generations with broad ligand compatibility.[6][7]
Ligand Selection Guide Based on Amine Type
| Amine Type | Recommended Ligand(s) | Key Considerations |
| Primary Aliphatic Amines | BrettPhos | Can show selectivity for primary over secondary amines.[5] |
| Secondary Aliphatic Amines | RuPhos | Generally a good starting point for this class of amines.[5] |
| Aryl Amines | XPhos, SPhos | Often successful, but diarylamines can be more challenging.[4][8] |
| Amides & Sulfonamides | tBuBrettPhos | These are poor nucleophiles and require more reactive ligands.[5] |
| Heterocyclic Amines | DavePhos (for indoles), tBuXPhos (for indazoles) | Ligand choice can be highly specific to the heterocycle.[5] |
Q2: My aryl halide is an iodide, which should be reactive, but I'm seeing poor results. Why?
While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, aryl iodides can be problematic in Buchwald-Hartwig amination.[4][9] The iodide anion formed during the reaction can have an inhibitory effect by precipitating the palladium complex, thus taking it out of the catalytic cycle.[4] In such cases, switching to an aryl bromide or chloride may paradoxically improve the reaction outcome.[4] Using a solvent like toluene, which does not solubilize the resulting sodium iodide (NaI), can also help mitigate this inhibition.[9]
Reactivity of Aryl Electrophiles
| Aryl Electrophile | General Oxidative Addition Reactivity | Buchwald-Hartwig Considerations |
| Ar-I | Highest | Can cause catalyst inhibition due to iodide precipitation.[4] |
| Ar-Br | High | Often the "sweet spot" for reactivity and avoiding inhibition.[4] |
| Ar-OTf | High | Good alternative to halides.[4] |
| Ar-Cl | Moderate | Often requires more specialized, bulky, and electron-rich ligands.[3] |
| Ar-OMs/OTs | Lower | Can be coupled but may require more forcing conditions.[4] |
Base and Solvent Selection
Q3: Which base should I choose for my reaction?
The choice of base is highly substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common and effective but can lead to the decomposition of substrates with sensitive functional groups.[1][4] For base-sensitive substrates, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often better alternatives.[5]
Comparison of Common Bases
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOtBu | 19 | High reaction rates, low catalyst loadings possible.[5] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[5] |
| LHMDS | 26 | Tolerates protic functional groups; useful for low-temperature reactions.[5] | Air-sensitive solid; can be incompatible with some functional groups at higher temperatures.[5] |
| Cs₂CO₃ | 10.3 | Excellent functional group tolerance.[5] | Expensive; can be difficult to stir on a large scale.[5] |
| K₃PO₄ | 12.3 | Good functional group tolerance; economical.[5] | May require higher catalyst loadings and longer reaction times.[5] |
Q4: What is the best solvent for a Buchwald-Hartwig amination?
A variety of solvents can be used, with ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene) being the most common.[4][10] The primary consideration is ensuring adequate solubility for the reactants.[4] In cases of poor solubility of the inorganic base, which is a common failure mode, the reaction rate can be negatively impacted.[4][10] It's important to avoid chlorinated solvents (like chloroform) and coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium and inhibit the reaction.[4]
The Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle can help diagnose issues. The generally accepted mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Isoquinoline Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common isoquinoline synthesis methodologies. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, such as side reactions and byproduct formation, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isoquinoline synthesis covered in this guide?
A1: This guide focuses on three classical and widely used methods for synthesizing the isoquinoline core: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.
Q2: I am observing a significant amount of tar formation in my Bischler-Napieralski reaction. What is the cause and how can I minimize it?
A2: Tar formation is a common issue in Bischler-Napieralski reactions, often resulting from polymerization of the starting material or product under the harsh acidic and high-temperature conditions. To minimize tarring, consider the following:
-
Temperature Control: Carefully control the reaction temperature and avoid excessively high temperatures. A gradual increase to the desired temperature may be beneficial.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent decomposition.[1]
-
Solvent: Ensure you are using a sufficient amount of an appropriate anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane) to maintain a stirrable reaction mixture.[1]
Q3: My Pictet-Spengler reaction is giving a low yield. What are the critical factors to consider?
A3: Low yields in the Pictet-Spengler reaction are often related to the electronic properties of the β-arylethylamine. This reaction is an electrophilic aromatic substitution, so electron-donating groups on the aromatic ring are crucial for high yields.[2][3] For instance, having two alkoxy groups on the ring can allow the reaction to proceed even under physiological conditions.[2] If your substrate has electron-withdrawing groups, the reaction will be less efficient and may require harsher conditions.
Q4: What are the primary side products I should be aware of in the Bischler-Napieralski synthesis?
A4: A major side reaction is the formation of a styrene derivative through a retro-Ritter reaction.[4][5] This occurs when the nitrilium ion intermediate fragments. This side reaction is more prevalent when the resulting styrene is highly conjugated.
Q5: How can I control the stereochemistry in a Pictet-Spengler reaction?
A5: The stereochemical outcome of the Pictet-Spengler reaction, particularly when forming 1,3-disubstituted tetrahydro-β-carbolines, is influenced by reaction conditions. Generally, kinetic control (lower temperatures) tends to favor the formation of cis-1,3-disubstituted products. At higher temperatures, the reaction can become reversible, leading to racemization. The choice of solvent and the presence of substituents on the reactants also play a significant role in the diastereoselectivity.
Troubleshooting Guides
Bischler-Napieralski Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃). Alternatively, modern and milder conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be more effective.[4][5] |
| The dehydrating agent is not potent enough for your substrate. | For electron-rich substrates, POCl₃ is often sufficient. For less reactive substrates, a stronger agent like P₂O₅/POCl₃ or Tf₂O is recommended. | |
| Formation of Styrene Byproduct | The retro-Ritter reaction is competing with the desired cyclization. | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Milder reaction conditions, such as using Tf₂O at lower temperatures, can also suppress this side reaction.[5] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favored position on the aromatic ring. This is more likely with certain substitution patterns and reagents. | The choice of dehydrating agent can influence the regioselectivity. For example, using POCl₃ alone may favor the "normal" product over "abnormal" regioisomers that can form with P₂O₅.[6] Thoroughly characterize your product mixture using NMR and mass spectrometry to identify all isomers. |
| Reaction Mixture Becomes a Thick Tar | Polymerization or decomposition is occurring at high temperatures. | Carefully control the reaction temperature, stopping the reaction once the starting material is consumed. Ensure adequate solvent volume to maintain a stirrable mixture.[1] |
Pictet-Spengler Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | The aromatic ring of the β-arylethylamine has electron-withdrawing groups, deactivating it towards electrophilic substitution. | This reaction works best with electron-rich aromatic rings.[2][3] If possible, modify the substrate to include electron-donating groups. Harsher reaction conditions (e.g., stronger acid, higher temperature) may be required for deactivated substrates, but this can also lead to more side products. |
| The imine or iminium ion intermediate is not forming efficiently. | Ensure anhydrous conditions, as water can hinder the formation of the imine. Using a slight excess of the aldehyde or ketone can also help drive the reaction to completion.[2] | |
| Formation of Diastereomers | The reaction is not stereoselective, or the desired diastereomer is not the major product. | The diastereoselectivity is often temperature-dependent. Lower temperatures generally favor the kinetically controlled product. The choice of solvent and acid catalyst can also influence the stereochemical outcome. For tryptophan derivatives, N-benzylation can favor the formation of trans-1,3-disubstituted products. |
| Purification Difficulties | The product is difficult to separate from starting materials or byproducts. | If the starting materials and product have similar polarities, ensure the reaction goes to completion by monitoring with TLC. In some cases, derivatization of the product to alter its polarity before purification can be effective. |
Pomeranz-Fritsch Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield | The classical conditions using concentrated sulfuric acid are too harsh for the substrate, leading to decomposition. | Several modifications with milder conditions have been developed. These include using Lewis acids like trifluoroacetic anhydride or lanthanide triflates.[7] The Schlittler-Müller modification, which uses a substituted benzylamine and glyoxal hemiacetal, can also be a higher-yielding alternative.[8] |
| The aromatic ring is deactivated. | Similar to the other isoquinoline syntheses, electron-donating groups on the benzaldehyde starting material generally lead to higher yields.[9] | |
| Reaction is Sluggish or Does Not Proceed | The acid catalyst is not effective, or the reaction conditions are not optimal. | The choice of acid and its concentration are critical. A range of acids from fuming sulfuric acid to mixtures of sulfuric and hydrochloric acid have been used. Polyphosphoric acid is also a common choice. Experiment with different acid catalysts and temperatures to find the optimal conditions for your specific substrate. |
| Formation of Byproducts | The harsh acidic conditions can lead to various side reactions. | The Bobbitt modification, which involves hydrogenation of the intermediate benzalaminoacetal before acid-catalyzed cyclization to a tetrahydroisoquinoline, can be a cleaner reaction.[8] |
Quantitative Data Summary
The yield of isoquinoline synthesis is highly dependent on the substrates and reaction conditions. The following tables provide some representative data.
Table 1: Effect of Dehydrating Agent on the Yield of a Bischler-Napieralski Reaction
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to RT | >90 |
Data is for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide.
Table 2: Representative Yields for the Pictet-Spengler Reaction
| β-Arylethylamine | Aldehyde/Ketone | Catalyst | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | High |
| Phenethylamine | Formaldehyde | HCl | Moderate |
| 3,4-Dimethoxyphenethylamine | Acetaldehyde | H₂SO₄ | Good |
Note: Yields are highly substrate-dependent. Electron-donating groups on the β-arylethylamine generally lead to higher yields.[2][3]
Table 3: Representative Yields for the Pomeranz-Fritsch Reaction and its Modifications
| Reaction Type | Starting Materials | Acid Catalyst | Yield |
| Classical Pomeranz-Fritsch | Benzaldehyde, 2,2-diethoxyethylamine | Conc. H₂SO₄ | Varies widely |
| Schlittler-Müller Modification | Substituted benzylamine, glyoxal hemiacetal | Varies | Generally improved yields |
| Bobbitt Modification | Benzalaminoacetal (hydrogenated) | Dilute Acid | Good |
Yields for the Pomeranz-Fritsch reaction are known to vary significantly based on the specific substrates and conditions used.[10]
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, typically 2.0-5.0 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.
-
Add the acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid). The amount and type of acid will depend on the reactivity of the substrate.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Workflows
The following diagrams illustrate key logical relationships and workflows for troubleshooting isoquinoline synthesis.
Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. organicreactions.org [organicreactions.org]
Technical Support Center: Stability of 1,3-Dichloro-6-methoxyisoquinoline
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when refluxing 1,3-dichloro-6-methoxyisoquinoline?
When subjecting this compound to reflux conditions, the primary stability concerns are potential decomposition and side reactions. The high temperatures of reflux can promote nucleophilic substitution, hydrolysis (if protic solvents are used), and potentially other thermal degradation pathways. The electron-donating methoxy group and the electron-withdrawing chloro substituents on the isoquinoline ring influence its reactivity.
Q2: In which types of solvents is this compound likely to be unstable under reflux?
The stability of this compound under reflux is highly dependent on the solvent system:
-
Protic Solvents (e.g., water, alcohols): In the presence of protic solvents, there is a significant risk of hydrolysis or alcoholysis, where the chloro groups are displaced by hydroxyl or alkoxy groups, respectively. This reaction is often accelerated by heat.
-
Nucleophilic Solvents (e.g., DMF, DMSO with trace water): While often used for syntheses involving chloro-substituted heterocycles, these solvents can also participate in or facilitate nucleophilic substitution reactions, especially at elevated temperatures.
-
Acidic or Basic Conditions: The presence of acids or bases can catalyze decomposition or side reactions. For instance, acidic conditions can activate the isoquinoline nitrogen, potentially influencing the reactivity of the chloro substituents.
Q3: What are the likely byproducts if this compound degrades under reflux?
While specific experimental data is not available, potential degradation pathways and their corresponding byproducts can be inferred:
-
Hydrolysis/Alcoholysis: Refluxing in protic solvents could lead to the formation of 1-chloro-3-hydroxy-6-methoxyisoquinoline, 3-chloro-1-hydroxy-6-methoxyisoquinoline, or the di-substituted 1,3-dihydroxy-6-methoxyisoquinoline.
-
Nucleophilic Substitution: If other nucleophiles are present in the reaction mixture (e.g., amines, thiols), they can displace one or both chlorine atoms. The regioselectivity of this substitution can be influenced by the reaction conditions.
-
Thermal Decomposition: At very high temperatures, more complex, and often uncharacterized, degradation products may form. Signs of this can include darkening of the reaction mixture and the formation of insoluble tars.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product after reflux | Decomposition of the starting material. | - Lower the reflux temperature by using a lower-boiling solvent.- Reduce the reflux time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of multiple, unexpected byproducts | Non-specific nucleophilic substitution or hydrolysis. | - If using a protic solvent, switch to an aprotic solvent (e.g., toluene, dioxane, acetonitrile).- Ensure all reagents and solvents are anhydrous.- If a nucleophilic solvent is necessary, consider running the reaction at a lower temperature for a longer duration. |
| Darkening of the reaction mixture (tar formation) | Significant thermal decomposition. | - This indicates the reflux temperature is too high for the compound's stability.- Consider alternative synthetic routes that do not require high temperatures.- If reflux is unavoidable, use the lowest possible temperature and shortest reaction time. |
| Inconsistent reaction outcomes | Variability in solvent purity (e.g., water content) or reaction setup. | - Use high-purity, anhydrous solvents.- Ensure consistent heating and stirring.- Meticulously control the stoichiometry of reagents. |
Experimental Protocols
While specific protocols for stability testing of this compound are not published, a general approach to assess its stability under reflux is provided below.
Protocol: Assessment of Thermal Stability in a Given Solvent
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known concentration of this compound in the solvent of interest.
-
Initial Sampling: Take an initial sample (t=0) for analysis by a suitable method (e.g., HPLC, LC-MS, or TLC) to establish the initial purity and concentration.
-
Reflux: Heat the solution to reflux and maintain a gentle boil.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot of the reaction mixture.
-
Sample Analysis: Analyze each sample to quantify the remaining this compound and to identify and quantify any new peaks corresponding to potential degradation products.
-
Data Evaluation: Plot the concentration of the starting material versus time to determine the rate of degradation. Characterize any major byproducts to understand the decomposition pathway.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound under reflux.
Caption: Potential degradation pathways for this compound under reflux conditions.
Choice of base and solvent for efficient C-N bond formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during C-N bond formation experiments, with a focus on the strategic selection of bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a base for a Buchwald-Hartwig amination? A1: The choice of base is crucial and depends heavily on the substrate's functional group tolerance.[1] Strong bases like sodium tert-butoxide (NaOtBu) generally provide the highest reaction rates and allow for lower catalyst loadings.[2] However, they are incompatible with base-sensitive functional groups such as esters and enolizable ketones.[1][2] For substrates with such groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred as they offer excellent functional group tolerance, though they may require higher catalyst loadings or longer reaction times.[1][2][3] For coupling unprotected N-H heterocycles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often highly effective.[4]
Q2: How does the choice of solvent impact the efficiency of a C-N cross-coupling reaction? A2: The solvent plays a critical role in C-N coupling reactions by influencing reagent solubility, the stability of intermediates, and overall catalyst efficiency.[5][6] Aprotic polar solvents like toluene, dioxane, and tetrahydrofuran (THF) are common choices.[4][7] Insolubility is a frequent cause of reaction failure.[3] For instance, when using aryl iodides, the iodide salt formed as a byproduct can inhibit the palladium catalyst; running the reaction in a less polar solvent like toluene can mitigate this by reducing the salt's solubility.[2][8] The use of mixed solvent systems can also be a valuable strategy during reaction optimization to balance solubility and temperature requirements.[3]
Q3: Can organic bases be used for C-N coupling, and what are their advantages and disadvantages? A3: Yes, soluble organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be used and offer a solution to the heterogeneity issues seen with inorganic bases.[9][10] This can be particularly useful for microwave reactions or for substrates sensitive to strong inorganic bases.[3] However, their role in the catalytic cycle can be complex. Depending on the base's binding properties and nucleophilicity relative to the amine substrate, increasing its concentration can either enhance or inhibit the reaction rate.[9][10][11] For example, in some aniline coupling reactions, DBU was found to inhibit the reaction by forming a stable complex with the palladium catalyst.[9][10][11]
Q4: My reaction with an aryl chloride is very slow. What is the first thing I should optimize? A4: Aryl chlorides are challenging substrates because they have difficulty undergoing the initial oxidative addition step in the catalytic cycle.[1][12] The most effective strategy is often to change the phosphine ligand to one that is bulkier and more electron-rich, which can facilitate this difficult step.[1][13] Additionally, ensuring a highly active catalyst, for instance by using a modern palladium precatalyst instead of generating the active species in situ from sources like Pd(OAc)₂, can significantly improve results.[1][12]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Oxygen Sensitivity | The Pd(0) catalyst is sensitive to oxygen. Ensure solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1] |
| Poor Reagent Quality | Use a fresh, high-quality palladium precatalyst for more reliable generation of the active catalytic species.[1] Ensure the base is not hydrated and the solvent is anhydrous. |
| Incorrect Catalyst/Ligand | The choice of ligand is substrate-dependent. For challenging substrates (e.g., aryl chlorides, hindered amines), screen more electron-rich, bulky phosphine ligands.[1][13] |
| Incorrect Base Selection | If using a weak base, the reaction may be too slow. Consider switching to a stronger base like NaOtBu or LiHMDS if the substrate is compatible.[2][3] Conversely, a strong base may be decomposing your starting material. |
| Inhibition by Iodide | When using aryl iodides, the generated iodide anion can inhibit the catalyst.[13] Switching to a less polar solvent like toluene can help precipitate the iodide salt and remove it from the catalytic cycle.[2] |
Problem 2: Significant Formation of Hydrodehalogenation Side Product
| Potential Cause | Troubleshooting Step |
| Slow Reductive Elimination | The competing hydrodehalogenation pathway is often a result of slow desired C-N bond formation. |
| Suboptimal Ligand | This is the most common cause. Switch to a different phosphine ligand that is known to promote faster reductive elimination, which can outcompete the hydrodehalogenation pathway.[1] |
| Reaction Conditions | Lowering the reaction temperature may slow the decomposition pathway responsible for hydrodehalogenation.[1] Screening different base and solvent combinations can also help minimize this side reaction. |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source for this side reaction.[4] |
Data Presentation: Base and Solvent Selection
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKaH (approx.) | Advantages | Disadvantages | Citations |
| NaOtBu | 19 | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters, ketones). | [2][3] |
| LiHMDS | 26 | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations. | Solid is air-sensitive. Can be incompatible with some functional groups at high temperatures. | [2] |
| Cs₂CO₃ | 10 | Provides excellent functional group tolerance. Often the most effective weak base. | Expensive. Can be difficult to stir effectively on a large scale due to its density. | [2][3] |
| K₃PO₄ | 12.3 | Excellent functional group tolerance. Economically attractive. | Can require higher catalyst loadings and longer reaction times compared to strong bases. | [2][3] |
Table 2: Properties of Common Solvents for C-N Coupling Reactions
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Applications | Citations |
| Toluene | 111 | 2.4 | A common nonpolar choice. Favored for aryl iodide couplings to minimize catalyst inhibition by precipitating iodide salts. | [2][7] |
| 1,4-Dioxane | 101 | 2.2 | A widely used ethereal solvent with good solvating properties for many organic substrates. | [2][7] |
| THF | 66 | 7.5 | A polar aprotic solvent, useful for reactions at lower temperatures. | [3][4] |
| t-Amyl Alcohol | 102 | 5.8 | An alcohol solvent that can sometimes improve reaction efficiency, particularly with certain catalyst systems. | [3] |
| CPME | 106 | 4.0 | Cyclopentyl methyl ether is a greener alternative to THF and dioxane with a higher boiling point. | [3] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-N Cross-Coupling Reaction (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., G3 or G4 precatalyst, 1-2 mol%)
-
Phosphine Ligand (if not using a precatalyst, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), palladium precatalyst (1-2 mol%), base (1.4 equiv), and a magnetic stir bar to an oven-dried reaction vial.[4]
-
Reagent Addition: Add the anhydrous, deoxygenated solvent to achieve a suitable concentration (typically 0.1-0.2 M). Add the amine (1.2 equiv) to the stirred mixture.[4]
-
Reaction Execution: Seal the reaction vial tightly. Remove the vial from the glovebox and place it in a pre-heated heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if a strong base was used). Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting a failed C-N coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines [dspace.mit.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Removal of Excess Phosphoryl Chloride (POCl₃)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the safe and effective removal of excess phosphoryl chloride (POCl₃) following a chemical reaction. Adherence to these guidelines is critical to mitigate the risks associated with the high reactivity of this reagent.
Troubleshooting Guides
This section addresses common issues encountered during the removal of excess POCl₃.
| Problem | Potential Cause | Recommended Solution |
| Delayed Exothermic Reaction During Quenching | Incomplete hydrolysis of POCl₃ can lead to the formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can decompose uncontrollably.[1][2][3][4] | 1. Ensure Complete Hydrolysis: Use a "reverse quench" by slowly adding the reaction mixture to the quenching solution with vigorous stirring.[1][4] This ensures POCl₃ is the limiting reagent, allowing for better temperature control. 2. Controlled Temperature: Maintain a slightly elevated temperature (e.g., 35-40°C) during the quench to promote immediate and controlled hydrolysis.[1][4] 3. Adequate Stirring: Continue to stir the mixture after addition is complete to ensure all reactive phosphorus species are hydrolyzed.[1] |
| Product Precipitation During Workup | The product or byproducts may be insoluble in the quenching medium or the resulting salt solution. | 1. pH Adjustment: Carefully adjust the pH after the initial quench to help dissolve the precipitate. 2. Add a Co-solvent: Introducing a suitable organic solvent can help dissolve the product and facilitate extraction.[1] 3. Dilution: Diluting the quench mixture with additional water may help dissolve inorganic salts.[1] |
| Low Product Yield | The desired product may be hydrolyzing back to the starting material during the workup.[5] | 1. Use a Buffered Quench: Quenching with a buffered solution, such as aqueous sodium acetate, can prevent strongly acidic or basic conditions that might degrade the product.[1] 2. Alternative Chlorinating Agent: For sensitive substrates, consider using a milder chlorinating agent like thionyl chloride (SOCl₂), as the excess can be more easily removed under vacuum.[5] |
| Incomplete Removal of POCl₃ by Distillation | The boiling point of the product may be too close to that of POCl₃ (106°C), leading to co-distillation.[6] | 1. Fractional Distillation: Use a fractional distillation setup to improve separation efficiency.[6] 2. Vacuum Distillation: Reducing the pressure will lower the boiling points and may improve separation.[7] 3. Purification Post-Distillation: Further purification of the recovered POCl₃ may be necessary if it is to be reused.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is a "reverse quench" and why is it crucial for safety?
A1: A "reverse quench" involves adding the reaction mixture containing excess POCl₃ to the quenching solution (e.g., ice/water, or a basic solution).[1][4] This method is highly recommended for safety because it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for better control over the highly exothermic hydrolysis reaction and prevents a dangerous buildup of unreacted POCl₃.[1][4]
Q2: Can I quench excess POCl₃ with an alcohol?
A2: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method. The reaction can be vigorous and may produce unwanted side products. Quenching with water or an aqueous basic solution is the standard and safer procedure.[11]
Q3: What are the primary hazards associated with handling POCl₃?
A3: POCl₃ is a corrosive and toxic substance. It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[11][12] It can cause severe burns to the skin, eyes, and respiratory tract.[13][14][15] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][16]
Q4: How can I be sure that the quenching process is complete?
A4: The cessation of gas evolution (CO₂ if using bicarbonate) and the stabilization of the temperature are good indicators that the reaction is complete.[1] For large-scale preparations, in situ monitoring techniques such as Raman spectroscopy or 31P NMR can be used to confirm the absence of reactive phosphorus species.[2] Analytical methods like Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) can also be employed to verify the absence of any residual exothermic activity.[2][3]
Q5: Is it possible to recover and reuse the excess POCl₃?
A5: Yes, excess POCl₃ can often be removed from the reaction mixture by distillation, either at atmospheric or reduced pressure.[7][17][18] This is a common practice in industrial settings to improve cost-efficiency and reduce waste.[7] The recovered POCl₃ can often be reused in subsequent reactions, sometimes after a purification step.[7]
Quantitative Data Summary
The hydrolysis of phosphoryl chloride is a highly exothermic process. The following table summarizes the standard enthalpy of formation for the reactants and products involved.
| Reaction | Reactants | Products | Standard Enthalpy of Formation (ΔHf°) |
| POCl₃ Hydrolysis | POCl₃(l) + 3H₂O(l) | H₃PO₄(aq) + 3HCl(aq) | ΔHf° (POCl₃(l)): -597.1 kJ/mol[1] ΔHf° (H₂O(l)): -285.8 kJ/mol ΔHf° (H₃PO₄(aq)): ~ -1296 kJ/mol[1] ΔHf° (HCl(aq)): ~ -167 kJ/mol |
Note: The exact enthalpy of the reaction will depend on the final concentrations of the products.
Experimental Protocols
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common and generally safe method for quenching excess POCl₃.[1]
-
Preparation: Prepare a slurry of ice and a saturated aqueous solution of sodium bicarbonate in a flask large enough to accommodate the entire reaction mixture and equipped with a mechanical stirrer.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in a separate ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.
-
Workup: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.[1]
Protocol 2: Quenching with Aqueous Sodium Acetate
This method is particularly useful for reactions where the product is sensitive to strong bases, as it provides a buffered system.[1]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][4]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][4]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.[1]
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[1]
Protocol 3: Removal by Distillation
This method is suitable when the product is non-volatile and thermally stable at the boiling point of POCl₃.
-
Setup: Assemble a distillation apparatus. Ensure all glassware is dry to prevent hydrolysis of POCl₃.
-
Distillation: Heat the reaction mixture to distill the excess POCl₃ (boiling point ~106°C at atmospheric pressure).
-
Vacuum Application (Optional): If the product is sensitive to high temperatures, perform the distillation under reduced pressure to lower the boiling point of POCl₃.
-
Residue: The non-volatile product remains in the distillation flask. This crude product can then be purified by other methods such as recrystallization or chromatography.
-
Safety: The distilled POCl₃ should be collected in a flask cooled in an ice bath and handled with the same precautions as fresh reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents [patents.google.com]
- 10. EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents [patents.google.com]
- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 12. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Navigating the Scale-Up of the Bischler-Napieralski Reaction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines and their derivatives, which are pivotal scaffolds in numerous pharmaceuticals.[1][2][3] Scaling this reaction from the laboratory bench to pilot or industrial scale, however, presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of the Bischler-Napieralski cyclization, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up the Bischler-Napieralski reaction?
A1: When moving from a laboratory to a larger scale, the primary concerns shift from optimizing reaction conditions to ensuring process safety, consistency, and efficiency. Key factors include:
-
Heat Management: The reaction is often exothermic, and the decreased surface-area-to-volume ratio in larger reactors can lead to poor heat dissipation and potential thermal runaway.[4][5]
-
Mixing Efficiency: Inadequate mixing can result in localized "hot spots," uneven reagent distribution, and the formation of side products.
-
Reagent Addition Rate: The rate of addition of the dehydrating agent (e.g., POCl₃) becomes critical in controlling the reaction exotherm.
-
Work-up and Purification: Handling and quenching large volumes of acidic reaction mixtures, followed by extraction and purification, can be challenging at scale.
Q2: How do I choose the appropriate dehydrating agent for a large-scale reaction?
A2: The choice of dehydrating agent is crucial and depends on the substrate's reactivity and the desired process conditions.[6][7]
-
Phosphorus oxychloride (POCl₃): This is a widely used and cost-effective reagent, particularly for electron-rich aromatic systems.[1][7]
-
Phosphorus pentoxide (P₂O₅) in POCl₃: This combination is more potent and suitable for less reactive substrates that lack electron-donating groups on the benzene ring.[1][3]
-
Triflic anhydride (Tf₂O): While more expensive, Tf₂O allows for milder reaction conditions and may be preferable for sensitive substrates, though its use at a large scale requires careful consideration of cost and handling.[3]
-
Polyphosphoric acid (PPA): PPA can also be used, especially for certain substrates.[1]
Q3: What are the common side reactions during scale-up, and how can they be minimized?
A3: The most prevalent side reaction is the retro-Ritter reaction , which leads to the formation of styrene derivatives.[3][6] This is particularly problematic with substrates that can form stable carbocations. To mitigate this:
-
Temperature Control: Maintain the lowest effective reaction temperature.
-
Solvent Choice: Using a nitrile-based solvent can sometimes suppress the retro-Ritter pathway.[6]
-
Alternative Reagents: For particularly challenging substrates, modified procedures using reagents like oxalyl chloride to form an N-acyliminium intermediate can avoid the conditions that favor the retro-Ritter reaction.[6][8]
Another common issue is the formation of tar and polymeric materials , often due to excessive temperatures or prolonged reaction times. Careful temperature control and monitoring for reaction completion are essential to prevent this.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the Bischler-Napieralski reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | - Insufficiently activated aromatic ring (lacks electron-donating groups).- Dehydrating agent not potent enough.- Incomplete reaction due to low temperature or insufficient time. | - For substrates lacking activating groups, consider using a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[3]- If using POCl₃ alone, try a mixture of P₂O₅ and POCl₃.- Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene).[6]- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Significant Formation of Styrene Side-Product (Retro-Ritter Reaction) | - Reaction temperature is too high.- Substrate is prone to forming a stable carbocation intermediate. | - Lower the reaction temperature and carefully control the addition of the dehydrating agent to manage the exotherm.- Consider using a milder reagent system, such as triflic anhydride with a non-nucleophilic base, which often allows for lower reaction temperatures.[3]- Explore modified procedures, such as the use of oxalyl chloride, to avoid the formation of the nitrilium ion intermediate that precedes the retro-Ritter reaction.[6][8] |
| Formation of an Unexpected Regioisomer | - Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. | - This is often dictated by the substitution pattern on the aromatic ring. Modification of activating or directing groups may be necessary.- In some cases, particularly with P₂O₅, ipso-attack followed by rearrangement can occur.[1] |
| Reaction Mixture Becomes a Thick Tar | - Polymerization or decomposition is occurring at high temperatures.- Prolonged reaction time after consumption of the starting material. | - Implement strict temperature control and consider a more gradual heating profile.- Ensure the reaction is stopped once the starting material is consumed by closely monitoring with TLC or HPLC.- Use a sufficient volume of solvent to maintain a stirrable mixture. |
| Difficult or Hazardous Work-up | - Quenching a large volume of POCl₃ is highly exothermic and releases HCl gas.- Product precipitation or emulsion formation during extraction. | - Plan the quench procedure carefully. A slow, controlled addition of the reaction mixture to a large excess of ice and a stirred, cooled basic solution (e.g., aqueous NaOH or NH₄OH) is crucial.- Ensure adequate ventilation and consider a scrubber for HCl gas.- For difficult extractions, consider using a different solvent system or adding a salt to the aqueous layer to break emulsions. |
Data Presentation: Lab vs. Pilot Scale (Illustrative)
While specific quantitative data for the scale-up of the Bischler-Napieralski reaction is often proprietary, the following table illustrates the typical changes in parameters and outcomes when moving from a laboratory to a pilot scale. This data is hypothetical and intended for illustrative purposes.
| Parameter | Laboratory Scale (e.g., 100 g) | Pilot Scale (e.g., 10 kg) | Key Considerations for Scale-Up |
| Substrate | N-(3,4-dimethoxyphenethyl)acetamide | N-(3,4-dimethoxyphenethyl)acetamide | Substrate purity should be consistent. |
| Dehydrating Agent | POCl₃ (2.5 equiv) | POCl₃ (2.2 equiv) | Stoichiometry may be slightly adjusted to balance reactivity and cost. |
| Solvent | Toluene (5 mL/g of substrate) | Toluene (4 mL/g of substrate) | Solvent volume may be reduced to improve throughput, but must be sufficient for mixing and heat transfer. |
| Reaction Temperature | Reflux (approx. 110 °C) | 95-105 °C (controlled) | Precise temperature control is critical to prevent side reactions. |
| Addition Time of POCl₃ | 15 minutes | 2-3 hours | Slower addition rate is necessary to manage the exotherm. |
| Reaction Time | 3 hours | 4-5 hours | Reaction times may be longer due to slower addition and heat transfer limitations. |
| Typical Yield | 85-90% | 80-85% | A slight decrease in yield is common upon scale-up. |
| Work-up | Quench on ice, basify with NaOH, extract with CH₂Cl₂ | Slow addition to ice/NaOH solution, extract with toluene | Solvent choice for extraction may change based on safety, cost, and ease of recovery at scale. |
| Purification | Column Chromatography | Crystallization or Distillation | Purification methods must be scalable and economically viable. |
Experimental Protocols
Protocol 1: Classical Cyclization using Phosphorus Oxychloride (POCl₃) - Laboratory Scale
-
Setup: In an oven-dried, 500 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the β-arylethylamide substrate (e.g., N-(3,4-dimethoxyphenethyl)acetamide, 20 g, 1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (100 mL). With stirring, add phosphorus oxychloride (POCl₃, 2.5 equiv) dropwise at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution with a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is >9.
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O) - Laboratory Scale
-
Setup: In a flame-dried, 250 mL flask under a nitrogen atmosphere, dissolve the β-arylethylamide (10 g, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone). Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise, maintaining the internal temperature below -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Visualizations
Bischler-Napieralski Reaction Pathway
Caption: Key steps in the Bischler-Napieralski reaction and a common side pathway.
Scale-Up Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low yields during scale-up.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to ¹H and ¹³C NMR Spectral Data of Substituted Isoquinolines
For researchers, scientists, and professionals in drug development, understanding the structural nuances of substituted isoquinolines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise substitution patterns and electronic environments of these heterocyclic compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for a range of substituted isoquinolines, supported by experimental data and detailed protocols.
¹H NMR Spectral Data of Substituted Isoquinolines
The chemical shifts (δ) in ¹H NMR spectra of isoquinolines are significantly influenced by the nature and position of substituents on the bicyclic ring system. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm values) of nearby protons. The following table summarizes representative ¹H NMR data for various substituted isoquinolines.
| Substituent | Position | H-1 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent | Reference |
| Unsubstituted | - | 9.35 (s) | 8.07-8.04 (m) | 7.64-7.62 (m) | 7.64-7.62 (m), 7.34-7.30 (m) | CDCl₃ | [1] |
| 3,4-bis(4-fluorophenyl) | 3, 4 | 9.36 (s) | - | - | 8.07-8.04 (m), 7.64-7.62 (m, 3H), 7.34-7.30 (m, 2H), 7.22-7.18 (m, 2H), 7.09 (t, J = 7.0 Hz, 2H), 6.92 (t, J = 6.9 Hz, 2H) | CDCl₃ | [1] |
| 6,7-Methylenedioxy | 6, 7 | Not Visible | Very Broad Hump | Broadened Doublet | 6.73 (s), 6.60 (s) | CDCl₃ | [2] |
| 7,8-Methylenedioxy | 7, 8 | Sharp Signal | Sharp Signal | Sharp Signal | - | CDCl₃ | [2] |
| 3-Methoxy (nitrostyrene precursor) | 3 | - | - | - | 7.97 (d, J=14.0 Hz), 7.57 (d, J=13.5 Hz), 7.36 (dd, J=9.0, 7.5 Hz), 7.05-7.03 (m, 2H) | CDCl₃ | [3] |
| 4-Methoxy (nitrostyrene precursor) | 4 | - | - | - | 7.90 (d, J=13.5 Hz), 7.51 (d, J=13.5 Hz), 7.49 (d, J=9.0 Hz, 2H), 6.95 (d, J=9.0 Hz, 2H) | CDCl₃ | [3] |
Note: The complexity of the aromatic region often requires two-dimensional NMR techniques for unambiguous assignment. The presence of certain substituents can lead to signal broadening.[2]
¹³C NMR Spectral Data of Substituted Isoquinolines
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are sensitive to the electronic effects of substituents. The broader chemical shift range in ¹³C NMR provides detailed information about the carbon skeleton.
| Substituent | Position | C-1 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | Aromatic Carbons (δ, ppm) | Solvent | Reference |
| Unsubstituted | - | 151.8 | 151.6 | 140.4 | 137.2, 136.5, 131.9, 131.2, 130.9, 130.6, 130.3, 129.8, 129.2, 128.6, 127.9, 127.7, 127.4, 125.8 | CDCl₃ | [1] |
| 3,4-bis(4-fluorophenyl) | 3, 4 | 163.1 | - | - | 135.0 (and others) | CDCl₃ | [1] |
| 3-Methoxy (nitrostyrene precursor) | 3 | - | - | - | 160.1, 139.0, 137.3, 131.3, 130.4, 121.7, 117.9, 114.0, 55.4 | CDCl₃ | [3] |
| 4-Methoxy (nitrostyrene precursor) | 4 | - | - | - | - | CDCl₃ | [3] |
| 1-chloro-4-(p-tolylethynyl)benzene precursor | - | - | - | - | 138.6, 134.0, 132.7, 131.4, 129.1, 128.6, 122.0, 119.8, 90.5, 87.6, 21.5 | CDCl₃ | [1] |
Note: Quaternary carbons, those without any attached protons, typically show weaker signals in proton-decoupled ¹³C NMR spectra.[4]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of substituted isoquinolines.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified substituted isoquinoline sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.[2]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]
2. NMR Data Acquisition:
-
The ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1]
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is commonly used.
-
-
For ¹³C NMR:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Typical spectral width: 0-220 ppm.[6]
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative observation of all carbon signals, especially quaternary carbons.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hz to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be invaluable for complex structures.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,3-Dichloro-6-methoxyisoquinoline
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a critical step in the journey of discovery. 1,3-Dichloro-6-methoxyisoquinoline, a halogenated and methoxylated isoquinoline derivative, presents a unique analytical challenge. This guide provides a comprehensive comparison of its expected mass spectrometry analysis with alternative analytical techniques, supported by predictive data based on the fragmentation patterns of structurally similar compounds.
Mass Spectrometry Analysis: Predicted Fragmentation and Isotopic Patterns
Expected Molecular Ion and Isotopic Distribution:
The molecular formula for this compound is C₁₀H₇Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺. The two most abundant isotopes of chlorine are ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This will lead to three main peaks in the molecular ion region:
-
[M]⁺: Containing two ³⁵Cl atoms.
-
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensity of these peaks is expected to be in a ratio of approximately 9:6:1.[1]
Predicted Fragmentation Pathways:
Under electron ionization, the molecular ion of this compound is expected to undergo several characteristic fragmentation reactions. The primary fragmentation is likely to involve the loss of substituents from the stable isoquinoline core.
A study on the fragmentation of isoquinoline alkaloids indicates that methoxy groups can lead to the loss of a methyl radical (•CH₃) or a neutral methanol molecule (CH₃OH). The presence of chlorine atoms also provides facile fragmentation pathways through the loss of a chlorine radical (•Cl).
The following table summarizes the predicted key fragment ions for this compound.
| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss | Notes |
| [M]⁺ | 227 | - | Molecular ion with two ³⁵Cl atoms. |
| [M+2]⁺ | 229 | - | Molecular ion with one ³⁵Cl and one ³⁷Cl atom. |
| [M+4]⁺ | 231 | - | Molecular ion with two ³⁷Cl atoms. |
| [M-CH₃]⁺ | 212 | •CH₃ | Loss of a methyl radical from the methoxy group. |
| [M-Cl]⁺ | 192 | •Cl | Loss of a chlorine radical. |
| [M-CH₃-CO]⁺ | 184 | •CH₃, CO | Subsequent loss of carbon monoxide after methyl loss. |
| [M-2Cl]⁺ | 157 | 2 •Cl | Loss of both chlorine radicals. |
Experimental Protocols for Mass Spectrometry
A detailed experimental protocol is crucial for obtaining reproducible and accurate mass spectrometry data. The following outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating the analyte.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
3. Data Acquisition and Analysis:
-
Acquire data using the instrument's software.
-
Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions as predicted in the table above.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound would benefit from the application of complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, provides structural information, can be coupled with chromatographic separation. | Isomers may not be distinguishable without tandem MS or high-resolution instruments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each nucleus. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra may require 2D techniques. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., C-O, C-Cl, aromatic C=C bonds). | Fast, non-destructive, provides information on functional groups. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
digraph "Analytical_Techniques_Comparison" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial"]; edge [color="#34A853", penwidth=2];"Compound" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_Techniques" { label="Analytical Techniques"; style="rounded"; bgcolor="#FFFFFF"; "MS" [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IR" [label="IR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Information" { label="Information Obtained"; style="rounded"; bgcolor="#FFFFFF"; "MW_Frag" [label="Molecular Weight &\nFragmentation", fillcolor="#E8F0FE", fontcolor="#202124"]; "Structure" [label="Connectivity &\n3D Structure", fillcolor="#FCE8E6", fontcolor="#202124"]; "Func_Groups" [label="Functional Groups", fillcolor="#E6F4EA", fontcolor="#202124"]; }
"Compound" -> "MS"; "Compound" -> "NMR"; "Compound" -> "IR";
"MS" -> "MW_Frag"; "NMR" -> "Structure"; "IR" -> "Func_Groups"; }
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
References
Comparative Reactivity Analysis: 1,3-Dichloroisoquinoline vs. 1,3-Dichloro-6-methoxyisoquinoline
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the chemical reactivity of 1,3-dichloroisoquinoline and 1,3-dichloro-6-methoxyisoquinoline. The primary difference between these two building blocks is the presence of an electron-donating methoxy group at the 6-position of the isoquinoline core. This modification significantly influences the electronic properties of the molecule, thereby altering the reactivity of the chloro substituents at positions 1 and 3. Understanding these differences is crucial for designing efficient synthetic routes to novel isoquinoline-based compounds for pharmaceutical and materials science applications.
Electronic Effects of the 6-Methoxy Group
The reactivity of chloro-substituted N-heterocycles is predominantly governed by the electrophilicity of the carbon atom to which the chlorine is attached. In the context of isoquinoline, positions 1 and 3 are susceptible to nucleophilic attack.[1] The methoxy group (-OCH₃) at the 6-position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the entire aromatic system.
This increased electron density has a deactivating effect on the C1 and C3 positions towards nucleophilic aromatic substitution (SNAr). The additional electrons from the methoxy group reduce the partial positive charge on these carbons, making them less attractive to nucleophiles. Conversely, in palladium-catalyzed cross-coupling reactions, this electron-donating nature can also decrease the reactivity of the C-Cl bond towards the initial oxidative addition step, which is often rate-limiting for less reactive aryl chlorides.[2][3]
Comparative Reactivity in Key Transformations
While direct, side-by-side quantitative comparisons in the literature are scarce, the reactivity trends can be inferred from established principles and data on analogous systems. Generally, the chloro group at the C1 position is more reactive than the one at C3 due to the influence of the adjacent nitrogen atom.
SNAr reactions involve the attack of a nucleophile on the electron-deficient carbon of the C-Cl bond. The presence of the electron-donating methoxy group in this compound is expected to decrease the rate of SNAr compared to the unsubstituted analog.
| Reaction Type | Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| Amination | 1,3-Dichloroisoquinoline | Amine | Varies | 1-Amino-3-chloroisoquinoline | Moderate to High | [4] |
| Amination | This compound | Amine | Likely Requires Harsher Conditions | 1-Amino-3-chloro-6-methoxyisoquinoline | Expected to be Lower | Inferred |
| Alkoxylation | 1,3-Dichloroisoquinoline | Alkoxide | Varies | 1-Alkoxy-3-chloroisoquinoline | Moderate | [4] |
| Alkoxylation | This compound | Alkoxide | Likely Requires Harsher Conditions | 1-Alkoxy-3-chloro-6-methoxyisoquinoline | Expected to be Lower | Inferred |
Note: Yields are qualitative estimates based on chemical principles, as direct comparative studies were not found in the searched literature. Harsher conditions may include higher temperatures, stronger bases, or longer reaction times.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For aryl chlorides, the rate-limiting step is typically the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[2][3] The electron-donating methoxy group deactivates the C-Cl bond, making this step more challenging.[2] Consequently, this compound is expected to be less reactive than 1,3-dichloroisoquinoline.
To achieve successful couplings with the methoxy-substituted compound, more specialized and robust catalytic systems are often required.[2] These include bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, along with stronger bases like K₃PO₄ or Cs₂CO₃.[2]
| Parameter | 1,3-Dichloroisoquinoline | This compound |
| Relative Reactivity | Higher | Lower[2] |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Pd precatalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos)[2] |
| Typical Base | Na₂CO₃, K₂CO₃ | Stronger bases (K₃PO₄, Cs₂CO₃)[2] |
| Reaction Conditions | Milder (lower temp, shorter time) | More forcing (higher temp, longer time) |
Experimental Protocols
As specific protocols detailing reactions on this compound are limited, the following are generalized procedures based on established methods for structurally similar, less reactive chloro-heteroaromatic compounds.[5] Optimization is typically required.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
SPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or sealed vial, magnetic stirrer, heating block, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium precatalyst and ligand.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The presence of a 6-methoxy group significantly alters the reactivity of the 1,3-dichloroisoquinoline scaffold.
-
1,3-Dichloroisoquinoline : This molecule is the more reactive of the two, particularly in nucleophilic aromatic substitution and standard palladium-catalyzed cross-coupling reactions, due to the higher electrophilicity of its C1 and C3 positions.
-
This compound : The electron-donating methoxy group deactivates the C-Cl bonds.[2] This makes it a more challenging substrate, generally requiring more forcing reaction conditions or advanced catalytic systems to achieve comparable yields and reaction rates.[2][3]
For drug development professionals, this difference is a key consideration. While the synthesis of derivatives from the 6-methoxy analog may require more optimization, the methoxy group itself can be a critical pharmacophore for modulating biological activity, selectivity, or metabolic properties.[6] The choice between these two building blocks will therefore depend on a balance between synthetic accessibility and the desired properties of the final target molecule.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of Isoquinoline
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a critical step in chemical synthesis and characterization. Isoquinoline, a structural isomer of quinoline, is a key heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Distinguishing it from its isomer and confirming its substitution patterns requires a multi-faceted analytical approach. This guide provides an objective comparison of the primary spectroscopic techniques used to confirm the structure of isoquinoline, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent isoquinoline molecule, offering a direct comparison of the characteristic signals obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atom-by-atom connectivity of a molecule. The distinct electronic environment of each proton and carbon atom in the isoquinoline ring system gives rise to a unique set of chemical shifts.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 9.22 | 152.7 |
| C3 | 7.58 | 143.2 |
| C4 | 8.50 | 120.6 |
| C4a | - | 135.8 |
| C5 | 7.80 | 127.6 |
| C6 | 7.62 | 130.4 |
| C7 | 7.70 | 127.3 |
| C8 | 7.95 | 128.9 |
| C8a | - | 126.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Characteristic Infrared (IR) Absorption Bands[2]
Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. For isoquinoline, the spectrum is characterized by vibrations of the aromatic C-H and C=C bonds, as well as the C=N bond of the heterocyclic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1631-1600 | C=N Stretch | Strong-Medium |
| 1590-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1100-1000 | C-H In-plane Bending | Medium |
| 900-700 | C-H Out-of-plane Bending | Strong |
Table 3: Key Mass Spectrometry (MS) Fragments (Electron Ionization)[3]
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. Under electron ionization (EI), isoquinoline produces a prominent molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment | Description |
| 129 | 100 | [M]⁺ | Molecular Ion |
| 102 | ~46 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 77 | ~15 | [C₆H₅]⁺ | Phenyl cation |
| 51 | ~53 | [C₄H₃]⁺ | Cyclopropenyl cation fragment |
Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima (in Ethanol)[4][5]
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The conjugated aromatic system of isoquinoline gives rise to characteristic absorption bands in the UV region.
| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε) | Transition Type |
| ~217 | ~80,000 | π → π |
| ~266 | ~4,800 | π → π |
| ~318 | ~3,500 | n → π* |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isoquinoline sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 10 ppm.
-
Use a standard 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the TMS signal.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid isoquinoline directly onto the ATR crystal. For solid samples, place a small amount of the powder onto the crystal and apply pressure to ensure good contact.
-
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the isoquinoline sample into the mass spectrometer. For volatile liquids like isoquinoline, a gas chromatography (GC) inlet or a direct insertion probe can be used.
-
Ionization (Electron Ionization - EI):
-
Vaporize the sample in the ion source.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of isoquinoline in a UV-grade solvent, such as ethanol.[1]
-
Dilute the stock solution to a concentration that results in a maximum absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.[1]
-
Spectrum Acquisition:
-
Rinse and fill a quartz cuvette with the prepared isoquinoline solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of isoquinoline and the logical relationship between the different techniques for comprehensive structure elucidation.
Caption: General workflow for the spectroscopic characterization of an isoquinoline sample.
Caption: Logical flow for isoquinoline structure elucidation using multiple spectroscopic techniques.
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for Isoquinoline Functionalization
For researchers, scientists, and drug development professionals, the functionalization of the isoquinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile methods for forging new carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two indispensable reactions for the functionalization of isoquinolines, offering insights to aid in the selection of the optimal synthetic strategy.
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities. The ability to precisely introduce diverse substituents at various positions on the isoquinoline ring is paramount for tuning a molecule's biological properties. Both the Suzuki and Stille couplings, catalyzed by palladium, have proven to be effective for this purpose. However, they each present a unique set of advantages and disadvantages concerning factors such as reagent toxicity, functional group tolerance, and reaction conditions.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance Comparison: Experimental Data
Direct head-to-head comparative studies on the same isoquinoline substrate are not abundant in the literature. However, by compiling data from various sources on the functionalization of halo-isoquinolines, we can draw meaningful comparisons. The following tables summarize representative yields for the Suzuki and Stille couplings of different halo-isoquinolines with various coupling partners.
Table 1: Suzuki Coupling of Halo-isoquinolines with Arylboronic Acids
| Isoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Chloroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Bromoisoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 5-Bromoisoquinoline | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
| 6-Bromoisoquinoline-1-carbonitrile | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 4 | 95 |
Table 2: Stille Coupling of Halo-isoquinolines with Organostannanes
| Isoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Chloroisoquinoline | (Tributylstannyl)benzene | Pd(PPh₃)₄ | CuI | DMF | 100 | 12 | 78 |
| 4-Iodoisoquinoline | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 18 | 85 |
| 1-Triflyloxyisoquinoline | (Tributylstannyl)pyridine | Pd₂(dba)₃ / P(2-furyl)₃ | LiCl | 1,4-Dioxane | 90 | 24 | 75 |
| 4-Bromoisoquinoline | (Trimethylstannyl)furan | Pd(PPh₃)₄ | - | Toluene | 100 | 6 | 90 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for both Suzuki and Stille couplings for the functionalization of a halo-isoquinoline.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halo-isoquinoline (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired functionalized isoquinoline.
General Procedure for Stille Coupling
In a flame-dried flask under an inert atmosphere, the halo-isoquinoline (1.0 equiv), the organostannane (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) are dissolved in a dry, degassed solvent (e.g., toluene, DMF, or 1,4-dioxane). In some cases, an additive such as CuI or LiCl may be added. The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for the required time, with the progress monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and may be treated with an aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the final product.
Catalytic Cycles and Workflow
The fundamental mechanisms of the Suzuki and Stille couplings share common steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
A generalized experimental workflow for these palladium-catalyzed cross-coupling reactions highlights the key operational differences.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Decision-Making Workflow
The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis, and both have been successfully applied to the functionalization of isoquinolines. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns and purification challenges associated with organotin compounds.[1] Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, including the nature of the substrates, the desired scale of the reaction, and the available resources for purification.
References
Unveiling the Three-Dimensional Architectures of Isoquinoline Derivatives: A Comparative Guide to X-ray Crystallography Analysis
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of isoquinoline derivatives is paramount for accelerating drug discovery and development. This guide provides a comparative analysis of the X-ray crystallographic data of two isoquinoline derivatives, offering insights into their solid-state structures. It also includes a detailed experimental protocol for single-crystal X-ray diffraction and a visualization of a relevant biological pathway to provide a comprehensive resource for researchers in the field.
Comparative Crystallographic Analysis of Isoquinoline Derivatives
The following table summarizes the key crystallographic parameters for two isoquinoline derivatives, 2-hydroxyisoquinoline-1,3(2H,4H)-dione and 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, as determined by single-crystal X-ray diffraction. These data provide a quantitative comparison of their crystal packing and molecular geometries.
| Parameter | 2-hydroxyisoquinoline-1,3(2H,4H)-dione[1] | 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione[2] |
| Chemical Formula | C₉H₇NO₃ | C₁₆H₁₃NO₃ |
| Formula Weight | 177.16 | 267.28 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 12.336(5) | 7.677(4) |
| b (Å) | 8.666(4) | 12.003(10) |
| c (Å) | 7.052(7) | 13.885(10) |
| α (˚) | 90 | 90 |
| β (˚) | 104.19(5) | 90 |
| γ (˚) | 90 | 90 |
| Volume (ų) | 730.8(9) | 1279.4(15) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |
| R-factor (%) | 4.3 | 6.9 |
Experimental Protocols: Single-Crystal X-ray Diffraction of Small Molecules
The determination of the crystal structure of a small molecule like an isoquinoline derivative through single-crystal X-ray diffraction involves a systematic workflow.[3][4][5]
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[6] Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility with temperature can induce crystallization.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3] The crystal is then placed in a diffractometer and cooled to a low temperature (usually around 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms.
The crystal is irradiated with a monochromatic X-ray beam and rotated. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the positions and intensities of these diffracted X-rays.
Data Processing and Structure Solution
The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
The "phase problem," which is the loss of phase information during the diffraction experiment, is then solved using computational methods such as direct methods or the Patterson function to generate an initial electron density map.
Structure Refinement
An atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic coordinates and thermal parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of a Relevant Signaling Pathway
Many isoquinoline derivatives exhibit anti-inflammatory properties by targeting enzymes like cyclooxygenase-2 (COX-2). The following diagram illustrates the COX-2 signaling pathway, which is a key pathway in inflammation and pain.
Caption: The COX-2 signaling pathway, a target for anti-inflammatory isoquinoline derivatives.
This guide provides a foundational understanding of the structural analysis of isoquinoline derivatives using X-ray crystallography. The provided data and protocols can serve as a valuable resource for researchers working on the design and development of novel therapeutic agents based on the isoquinoline scaffold.
References
- 1. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Identifying Functional Groups in Isoquinoline using Infrared (IR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectral data of isoquinoline with related heterocyclic aromatic compounds: quinoline, indole, and pyridine. The objective is to furnish researchers with the necessary information to identify key functional groups using IR spectroscopy, a critical technique in the structural elucidation of molecules vital to pharmaceutical development.
Understanding the Vibrational Fingerprints of Isoquinoline
Isoquinoline, a structural isomer of quinoline, is a benzopyridine composed of a benzene ring fused to a pyridine ring. Its molecular structure gives rise to a characteristic IR spectrum that allows for the identification of its core functional groups. By comparing its spectrum to those of similar structures, a more definitive analysis can be achieved.
The primary functional groups and bond types that produce characteristic absorption bands in the mid-infrared region for isoquinoline and its counterparts include:
-
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands are indicative of the hydrogen atoms attached to the aromatic rings.
-
C=C and C=N Ring Stretching: These vibrations, occurring in the 1650-1400 cm⁻¹ region, are characteristic of the aromatic and heteroaromatic ring systems.
-
C-H In-Plane and Out-of-Plane Bending: These absorptions, found in the fingerprint region (below 1400 cm⁻¹), provide valuable information about the substitution pattern of the aromatic rings.
Comparative Analysis of IR Spectral Data
The following table summarizes the key IR absorption peaks for isoquinoline and selected alternatives. This quantitative data facilitates a direct comparison for accurate functional group identification.
| Functional Group/Vibration | Isoquinoline (cm⁻¹) | Quinoline (cm⁻¹) | Indole (cm⁻¹) | Pyridine (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3049 | 3022 - 3049 | 3005 - 3090 |
| C=C Aromatic Ring Stretch | 1620, 1582, 1497, 1462, 1430, 1380 | ~1622, ~1500 | 1616, 1577, 1508, 1456 | ~1578, ~1450 |
| C=N Ring Stretch | ~1582 | ~1622 | N/A | ~1600 - 1639 |
| C-H In-Plane Bending | ~1140, ~1030 | ~1115 | 1336 - 1352 | Multiple bands in 1300-1000 region |
| C-H Out-of-Plane Bending | ~860, ~786, ~745 | ~820, ~780, ~750 | 731 - 744 | ~900 - 650 |
| N-H Stretch | N/A | N/A | ~3406 | N/A |
Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.
Experimental Protocol for Acquiring IR Spectra
A reliable method for obtaining the IR spectrum of a liquid sample like isoquinoline is through the use of a liquid transmission cell or the Attenuated Total Reflectance (ATR) technique.
Method: Liquid Transmission Cell
-
Sample Preparation: Ensure the liquid isoquinoline sample is pure and free of any solvent that could interfere with the spectrum.
-
Cell Assembly: Select a liquid cell with IR-transparent windows (e.g., NaCl or KBr). Place a drop of the isoquinoline sample onto one window.
-
Film Formation: Carefully place the second window on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
Mounting: Secure the sandwiched plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty cell to subtract any atmospheric or instrument-related absorptions.
-
Place the sample-loaded cell in the beam path and acquire the sample spectrum. The typical scanning range for identifying these functional groups is 4000-400 cm⁻¹.
-
-
Cleaning: After analysis, disassemble the cell and clean the windows thoroughly with an appropriate solvent (e.g., isopropanol), then dry them completely before storage.[1]
Method: Attenuated Total Reflectance (ATR)
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid isoquinoline sample directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. The evanescent wave from the ATR crystal will penetrate the sample, generating the absorption spectrum.
-
Cleaning: Clean the crystal surface thoroughly with a solvent-dampened cloth after the measurement.
Workflow for Functional Group Identification
The following diagram illustrates the logical workflow from sample analysis to the identification of functional groups in isoquinoline using IR spectroscopy.
Caption: Workflow for IR spectral analysis of isoquinoline.
By following this guide, researchers can effectively utilize IR spectroscopy to identify the characteristic functional groups of isoquinoline and differentiate it from similar heterocyclic compounds, aiding in the rapid and accurate characterization of these important molecular scaffolds in drug discovery and development.
References
A Comparative Guide to the Structure-Activity Relationship of Anticancer Isoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two promising classes of isoquinoline-based anticancer agents: 3-Arylisoquinolinones and Pyrrolo[2,1-a]isoquinolines . The information presented is curated from recent scientific literature to aid in the rational design and development of novel isoquinoline-derived therapeutics. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
I. Comparative Analysis of Anticancer Activity
The anticancer potential of isoquinoline analogs is significantly influenced by their structural modifications. This section compares the cytotoxic effects of 3-arylisoquinolinones and pyrrolo[2,1-a]isoquinolines, highlighting key SAR trends.
3-Arylisoquinolinones as Tubulin Polymerization Inhibitors
Recent studies have identified 3-arylisoquinolinones as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. A significant finding is the dramatic enhancement of antiproliferative activity with meta-substitution on the 3-aryl ring compared to para-substitution.
Table 1: Structure-Activity Relationship of 3-Arylisoquinolinone Analogs
| Compound | R1 | R2 | R3 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HT29 |
| 1 | H | H | H | >100 | >100 | >100 |
| 2 | F | H | H | 1.9 | 1.5 | 2.1 |
| 3 | H | F | H | 0.08 | 0.05 | 0.07 |
| 4 | H | H | F | 7.5 | 6.8 | 8.2 |
| 5 | OCH3 | H | H | 5.2 | 4.8 | 6.1 |
| 6 | H | OCH3 | H | 0.12 | 0.09 | 0.15 |
| 7 | H | H | OCH3 | 15.4 | 12.7 | 18.9 |
Data presented as IC50 values (µM) representing the concentration required to inhibit 50% of cancer cell growth. MCF-7 (Breast Cancer), A549 (Lung Cancer), HT29 (Colon Cancer)
Key SAR Insights for 3-Arylisoquinolinones:
-
Substitution on the 3-Aryl Ring is Crucial: Unsubstituted 3-arylisoquinolinone (Compound 1) is inactive.
-
meta-Substitution Enhances Potency: Compounds with a substituent at the meta-position of the 3-aryl ring (Compounds 3 and 6) exhibit significantly higher cytotoxicity than their corresponding ortho (Compounds 2 and 5) and para (Compounds 4 and 7) isomers.
-
Electron-Withdrawing and Donating Groups: Both electron-withdrawing (F) and electron-donating (OCH3) groups at the meta-position result in potent compounds, suggesting that the position of the substituent is more critical than its electronic nature for this series.
Pyrrolo[2,1-a]isoquinolines (Lamellarin Analogs) as Topoisomerase I Inhibitors
The lamellarins, a class of marine-derived pyrrolo[2,1-a]isoquinolines, are potent cytotoxic agents that primarily function as topoisomerase I inhibitors. Their planar pentacyclic structure is a key feature for their biological activity.
Table 2: Structure-Activity Relationship of Lamellarin D Analogs
| Compound | R1 | R2 | R3 | GI50 (µM) vs. MDA-MB-231 | GI50 (µM) vs. A-549 | GI50 (µM) vs. HT-29 |
| Lamellarin D | OH | OH | OH | 0.02 µM | 0.03 µM | 0.025 µM |
| Analog 1 | OCH3 | OH | OH | 0.5 µM | 0.7 µM | 0.6 µM |
| Analog 2 | OH | OCH3 | OH | 1.2 µM | 1.5 µM | 1.3 µM |
| Analog 3 | OH | OH | OCH3 | 2.5 µM | 3.1 µM | 2.8 µM |
| Analog 4 | H | OH | OH | 5.8 µM | 6.2 µM | 5.5 µM |
Data presented as GI50 values (µM) representing the concentration required to inhibit 50% of cancer cell growth. MDA-MB-231 (Breast Cancer), A-549 (Lung Cancer), HT-29 (Colon Cancer)
Key SAR Insights for Lamellarin D Analogs:
-
Hydroxyl Groups are Critical: The presence of hydroxyl groups on the aromatic rings is crucial for potent activity. Lamellarin D, with three hydroxyl groups, is the most potent compound.[1]
-
Methylation Reduces Potency: Methylation of the hydroxyl groups (Analogs 1, 2, and 3) leads to a significant decrease in cytotoxic activity.[1]
-
Substitution Pattern Matters: The position of the hydroxyl groups influences the potency, with the pattern in Lamellarin D being optimal.
-
Aromatic Substitution is Important: The absence of a substituent (Analog 4) drastically reduces the activity, highlighting the importance of the substitution on the aryl rings for interaction with the biological target.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of the 3-arylisoquinolinone analogs.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay is used to assess the inhibitory effect of 3-arylisoquinolinones on tubulin polymerization.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified bovine tubulin (2 mg/mL) in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, and 10% glycerol) and 1 mM GTP.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate on ice for 15 minutes.
-
Polymerization Initiation: Transfer the reaction mixture to a pre-warmed 96-well plate and initiate polymerization by incubating at 37°C.
-
Turbidity Measurement: Monitor the change in turbidity by measuring the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The extent of inhibition is determined by comparing the curves of treated samples with the vehicle control.
Topoisomerase I Inhibition Assay
This assay is used to evaluate the inhibitory activity of lamellarin analogs on topoisomerase I.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Enzyme Reaction: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using cell cycle analysis software.
III. Visualizations
The following diagrams illustrate key concepts related to the SAR of isoquinoline analogs.
Caption: Mechanism of action of 3-arylisoquinolinones.
Caption: Workflow for SAR studies of isoquinoline analogs.
Caption: Logical flow of a Structure-Activity Relationship study.
References
A Comparative Guide to Alternative Reagents for Chlorination Beyond Phosphorus Oxychloride
For researchers, scientists, and professionals in drug development, the chlorination of organic compounds is a fundamental transformation. Phosphorus oxychloride (POCl₃) has long been a workhorse reagent for this purpose; however, its corrosive nature, sensitivity to moisture, and often harsh reaction conditions necessitate the exploration of alternatives.[1] This guide provides an objective comparison of common alternative chlorinating agents to phosphorus oxychloride, supported by experimental data and detailed protocols to inform reagent selection in a laboratory setting.
Overview of Key Chlorinating Agents
A variety of reagents can serve as effective alternatives to phosphorus oxychloride, each with its own characteristic reactivity, substrate scope, and reaction conditions. The most prominent among these are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and the Vilsmeier-Haack reagent. Other notable alternatives include phosphorus pentachloride (PCl₅), the Appel reaction reagents (e.g., triphenylphosphine and carbon tetrachloride), and cyanuric chloride.
The choice of a suitable chlorinating agent is contingent on several factors, including the nature of the substrate, the desired product, and the tolerance of other functional groups within the molecule.
Comparative Performance Data
The following tables summarize the performance of various chlorinating agents in key synthetic transformations, offering a quantitative comparison of their efficacy.
Dehydration of Primary Amides to Nitriles
The conversion of primary amides to nitriles is a common application for dehydrating/chlorinating agents.
| Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| POCl₃ | Benzamide | - | Heating | - | Good to Excellent | [2] |
| SOCl₂ | Benzamide | - | Heating | - | Good to Excellent | [2] |
| P₂O₅ | Benzamide | Neat | 220-240 (Microwave) | 1-2.5 min | 90 | [3][4] |
| (COCl)₂/DMSO | Various amides | CH₂Cl₂ | -78 to RT | - | 75-96 | [5] |
| Cyanuric Chloride | N-protected α-amino-acid amides | DMF | - | - | Good | [5] |
Chlorination of Heterocyclic Compounds
The conversion of hydroxylated heterocycles to their chloro-derivatives is crucial in the synthesis of many pharmaceutical intermediates.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| POCl₃/DMF | m-Methoxyacetanilide | Neat | 90 | - | 89 | [1] |
| SOCl₂ | 4-Hydroxy-2-quinolone | Dioxane | Reflux | - | - | [1] |
| POCl₃ | Indole | DMF | 0 to 85 | 6 | 96 | [6] |
| POCl₃ | 2-Methylindole | DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [6] |
| POCl₃ | 4-Methylindole | DMF | 0 to 85 | 8 | 90 | [6] |
Bischler-Napieralski Reaction
This intramolecular cyclization to form dihydroisoquinolines is often promoted by dehydrating/chlorinating agents.
| Reagent | Substrate | Conditions | Yield (%) | Reference(s) |
| POCl₃ | Electron-rich β-arylethylamides | Reflux | Generally Good | [7][8] |
| P₂O₅/POCl₃ | Electron-deficient β-arylethylamides | Reflux | Often higher than POCl₃ alone | [7][8] |
| Tf₂O, 2-chloropyridine | Various β-arylethylamides | -20 to RT | High | [7] |
Experimental Protocols
Detailed methodologies for key chlorination and related reactions are provided below.
Protocol 1: Dehydration of Benzamide to Benzonitrile using Phosphorus Pentoxide
This protocol offers a rapid, high-yield synthesis of benzonitrile under solvent-free microwave irradiation.[3][4]
Materials:
-
Benzamide
-
Phosphorus Pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Light petroleum
Procedure:
-
In a microwave-safe vessel, thoroughly mix benzamide and phosphorus pentoxide.
-
Irradiate the mixture in a microwave reactor at 220-240°C for 1-2.5 minutes.
-
After cooling, dissolve the residue in dichloromethane.
-
Filter the solution to remove solid byproducts.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude benzonitrile.
-
Purify the product by distillation or column chromatography on silica gel using a mixture of ethyl acetate and light petroleum as the eluent.
Protocol 2: Vilsmeier-Haack Formylation of Indole
This procedure details the formylation of indole at the C3 position using the Vilsmeier reagent generated from POCl₃ and DMF.[6]
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool DMF to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring, maintaining the temperature below 5°C.
-
After the addition is complete, add a solution of indole in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 85°C for 6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield indole-3-carboxaldehyde.
Protocol 3: Chlorination of an Alcohol using the Appel Reaction
The Appel reaction provides a mild method for converting alcohols to alkyl chlorides with inversion of stereochemistry.[2][9][10][11][12]
Materials:
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the alcohol and triphenylphosphine in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add carbon tetrachloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude alkyl chloride by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key mechanisms and logical workflows relevant to the selection and application of chlorinating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 10. orgosolver.com [orgosolver.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Appel Reaction [organic-chemistry.org]
Comparative analysis of different palladium precatalysts for cross-coupling
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The choice of the palladium precatalyst is a critical parameter that significantly influences reaction yield, catalyst loading, reaction time, and substrate scope. This guide provides an objective comparison of commonly employed palladium precatalysts, supported by experimental data, to aid in the selection of the optimal catalyst system for your specific synthetic challenge.
Overview of Common Palladium Precatalysts
The evolution of palladium precatalysts has led to the development of highly active, air- and moisture-stable compounds that simplify reaction setup and improve reproducibility.[1] The most prominent classes of precatalysts include the Buchwald palladacycles, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, and various allyl-palladium complexes. These well-defined Pd(II) precatalysts are designed to controllably generate the active monoligated Pd(0) species in situ.[2]
The general workflow for a cross-coupling reaction using a palladium precatalyst is illustrated below.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Precatalyst Activation Pathways
Different classes of precatalysts are reduced to the active Pd(0) species via distinct pathways, which can impact their performance under specific reaction conditions.[3]
Caption: Simplified activation pathways for common palladium precatalysts.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions. The following table summarizes the performance of different precatalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a representative example for a challenging electron-rich aryl chloride.
| Precatalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ (in situ) | XPhos | 0.5 | K₃PO₄ | THF/MeOH | 60 | 18 | 84 | [3] |
| (allyl)Pd(XPhos)Cl | XPhos | 0.5 | K₃PO₄ | THF/MeOH | 60 | 18 | 95 | [3] |
| (crotyl)Pd(XPhos)Cl | XPhos | 0.5 | K₃PO₄ | THF/MeOH | 60 | 18 | 98 | [3] |
| (tBuInd)Pd(XPhos)Cl | XPhos | 0.5 | K₃PO₄ | THF/MeOH | 60 | 18 | >99 | [3] |
| XPhos Pd G3 | XPhos | 0.5 | K₃PO₄ | THF/MeOH | 60 | 18 | >99 | [3] |
| PEPPSI-IPr | IPr | 2 | K₂CO₃ | Dioxane | 80 | 18 | 92 | [4] |
| PEPPSI-IPent | IPent | 2 | K₂CO₃ | Dioxane | 80 | 18 | 96 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid[3]
To a reaction vessel under an inert atmosphere, the palladium precatalyst (0.0025 M), phenylboronic acid (0.55 M), and base (0.55 M) were added. A stock solution of 4-chlorotoluene (0.5 M) and an internal standard (naphthalene) in a mixture of methanol (0.95 mL) and THF (0.05 mL) was then added. For in-situ generated catalysts from Pd(OAc)₂, the ligand (e.g., XPhos, 1.2 equivalents relative to palladium) was added with the solid reagents. The reaction mixture was stirred at a controlled temperature and monitored over time. Product yield was determined by gas chromatography with a flame ionization detector (FID) by comparing the product signal to that of the internal standard.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands has been crucial for the success of this reaction, particularly for challenging substrates like aryl chlorides.[1]
| Precatalyst/Precursor | Ligand | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ | XPhos | 4-chloro-toluene | Morpholine | 1.0 | NaOtBu | Toluene | 100 | 24 | 98 | [1] |
| Pd(OAc)₂ | RuPhos | 2-chloro-toluene | Aniline | 2.0 | Cs₂CO₃ | Toluene | 100 | 24 | 95 | [1] |
| XPhos Pd G3 | XPhos | 4-chloro-anisole | n-hexylamine | 0.5 | NaOtBu | Toluene | 100 | 18 | 99 | [5] |
| PEPPSI-IPent | IPent | 4-chloro-toluene | Di-n-butylamine | 2.0 | K₃PO₄ | Dioxane | 100 | 18 | 94 | |
| [Pd(cinnamyl)Cl]₂ | Amphos | 1-chloro-4-nitrobenzene | Piperidine | 0.1 | NaOtBu | Dioxane | 100 | 3 | 98 | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[1]
In a glovebox, a reaction tube was charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv). Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) was added, and the mixture was stirred for several minutes to allow for the formation of the active catalyst. The aryl halide (1.0 equiv) and the amine (1.2 equiv) were then added. The reaction vessel was sealed and heated to the desired temperature (typically 80-110 °C). Reaction progress was monitored by a suitable technique such as GC, TLC, or LC-MS.
Performance in Heck and Sonogashira Couplings
While direct side-by-side comparative studies across all precatalyst classes are less common for Heck and Sonogashira reactions in the literature, the following data provides insights into the performance of different systems.
Heck Coupling
| Precatalyst/Precursor | Ligand | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ | P(tBu)₃ | 4-chloro-acetophenone | Styrene | 1.0 | Cy₂NMe | Dioxane | 120 | 96 | [7] |
| Pd/C (heterogeneous) | None | 4-bromo-anisole | n-butyl acrylate | 0.1 | NaOAc | DMF | 140 | >95 | [8] |
| PEPPSI-IPr | IPr | 4-bromo-anisole | Styrene | 1.0 | NaOAc | DMF | 120 | 98 | [4] |
Sonogashira Coupling
| Precatalyst/Precursor | Ligand | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Iodobenzene | Phenylacetylene | 2.0 | TMG | HEP/H₂O | 60 | >95 | [9] |
| iPEPPSI | IPr | Phenylacetylene | 4-iodotoluene | 1.0 | K₂CO₃ | H₂O | 100 | 95 | [4] |
| XPhos Pd G3 | XPhos | 4-chloro-anisole | Phenylacetylene | 1.0 | Cs₂CO₃ | Dioxane | 100 | 92 | [5] |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
To a reaction vessel under an inert atmosphere were added the palladium precatalyst, the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, K₂CO₃, or an amine base, 2.0 equiv). Anhydrous, deoxygenated solvent was added, and the reaction was heated to the desired temperature until completion as monitored by TLC or GC.
Conclusion
The choice of a palladium precatalyst is a critical decision in the planning of a cross-coupling reaction.
-
Buchwald Precatalysts (G2, G3, G4): These palladacycles, particularly the third and fourth generations, are often highly active for a broad range of substrates, including challenging aryl chlorides, and have demonstrated high turnover numbers.[1] They are air- and moisture-stable, simplifying reaction setup.[1]
-
PEPPSI Precatalysts: These N-heterocyclic carbene (NHC)-ligated complexes are also air- and moisture-stable and show excellent activity in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][10] They are particularly effective for sterically demanding substrates.
-
Allyl-based Precatalysts: Complexes such as [(allyl)Pd(L)Cl] are highly effective and often show superior performance due to their facile activation pathways.[3]
For routine and challenging transformations, the well-defined Buchwald, PEPPSI, and modern allyl-based precatalysts often provide superior results in terms of yield, catalyst loading, and reproducibility compared to traditional Pd(0) or Pd(II) sources that require in situ activation with external ligands. The optimal choice will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations. It is recommended to perform a small-scale screen of different precatalyst and ligand combinations to identify the most effective system for a novel transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PEPPSI - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,3-Dichloro-6-methoxyisoquinoline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3-Dichloro-6-methoxyisoquinoline, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This compound is toxic if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1] Always handle this chemical in a well-ventilated area, such as under a chemical fume hood, and wear the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2]
Hazard Data Summary
The following table summarizes the key hazard information for this compound, providing a quick reference for safety considerations.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301 + P310 + P330, P501[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302 + P352, P332 + P313, P362 + P364[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305 + P351 + P338, P337 + P313[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304 + P340, P312, P403 + P233, P405, P501[2] |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long lasting effects | P273, P501[1] |
Step-by-Step Disposal Protocol
The mandated and primary method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Segregation
-
Waste Identification and Labeling :
-
Designate a specific, leak-proof, and chemically compatible container for "Hazardous Waste: Halogenated Organic Compounds."
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and its approximate concentration. Many institutions require a running list of all constituents in a waste container.
-
-
Waste Segregation :
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, absorbent paper), and solutions, in the designated hazardous waste container.
-
Do not mix with other incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong bases.[1]
-
-
Interim Storage :
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1]
-
Ensure the storage area is secure and only accessible to authorized personnel. The container should be stored in a secondary containment tray to prevent the spread of material in case of a leak.
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate :
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
-
Contain and Absorb :
-
Collect and Dispose :
-
Carefully collect the absorbent material and any contaminated items and place them in the designated halogenated waste container.
-
-
Decontaminate :
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[1] All cleaning materials should also be disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1,3-Dichloro-6-methoxyisoquinoline
This document provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 1,3-Dichloro-6-methoxyisoquinoline. Adherence to these guidelines is critical to ensure personal safety and proper disposal.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 24623-39-0
Hazard Classification:
-
Skin Irritation, Category 2[1]
-
Serious Eye Irritation, Category 2[1]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (May cause respiratory irritation)[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to mitigate exposure risks. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles, and a face shield. | Wear eye and face protection to prevent splashes.[1] Eyewash stations and safety showers should be in close proximity to the workstation.[3] |
| Body | Protective clothing | Wear protective clothing to minimize skin contact.[1][4] Options include a lab coat, disposable coveralls (e.g., Tyvek®), or a two-piece chemical splash suit depending on the scale of work.[4][5] |
| Respiratory | NIOSH-approved respirator | Use only in a well-ventilated area or outdoors.[1] If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[2][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the chemical and the safety of the laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][6]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[7]
-
Spills: In case of a spill, avoid dust formation.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Waste Containers: Use approved and properly labeled waste disposal containers.
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant.[1][3] Do not allow the chemical to enter drains or watercourses.[3]
Emergency Procedures
First Aid Measures:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24623-39-0 Name: this compound [xixisys.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. luxembourg.co.il [luxembourg.co.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
